molecular formula C6H6FN3 B1650781 5-fluoropyridine-3-carboximidamide CAS No. 1201803-09-9

5-fluoropyridine-3-carboximidamide

Cat. No.: B1650781
CAS No.: 1201803-09-9
M. Wt: 139.13
InChI Key: BTLMVSXTXYJTNE-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-carboximidamide hydrochloride (CAS 2031269-30-2) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound is specifically designed for the synthesis of nitrogen-containing heterocyclic compounds, which are crucial structures in developing potential therapeutic agents such as kinase inhibitors and antiviral drugs . Its molecular framework supports effective binding to enzyme active sites, making it a valuable scaffold for optimizing drug potency and selectivity . In a research setting, this molecule has been utilized as a specific ligand for the trypsin protein. It contains a fluorine atom that serves as a nuclear spin hyperpolarizable label, allowing its application in biomolecular interaction studies using innovative low-field nuclear magnetic resonance (NMR) techniques, even at concentrations below 100 μM . The hydrochloride salt form enhances the compound's solubility, facilitating its use in various aqueous reaction systems and biological assays . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses. Handling and Storage: Store under an inert atmosphere at 2-8°C . Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

1201803-09-9

Molecular Formula

C6H6FN3

Molecular Weight

139.13

IUPAC Name

5-fluoropyridine-3-carboximidamide

InChI

InChI=1S/C6H6FN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9)

InChI Key

BTLMVSXTXYJTNE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1F)C(=N)N

Canonical SMILES

C1=C(C=NC=C1F)C(=N)N

Origin of Product

United States

Foundational & Exploratory

chemical properties of 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Medicinal Utility Profile

Executive Summary

5-Fluoropyridine-3-carboximidamide (often isolated as the hydrochloride salt) is a high-value heterocyclic intermediate utilized primarily in the design of serine protease inhibitors and kinase antagonists.[1] Structurally, it combines a pyridine core (providing solubility and hydrogen-bond acceptance), a C5-fluorine substituent (blocking metabolic oxidation and modulating pKa), and a C3-amidine moiety (functioning as a potent arginine mimetic).

For the medicinal chemist, this molecule represents a strategic "fragment-based" tool. It offers a bioisosteric alternative to benzamidines, reducing lipophilicity (LogP) while maintaining the critical salt-bridge interactions required for binding in the S1 pockets of enzymes like Factor Xa, Thrombin, and various trypsin-like proteases.

Physicochemical Profile

The incorporation of the fluorine atom at the 5-position of the pyridine ring fundamentally alters the electronic landscape of the amidine group compared to the non-fluorinated analog.

PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₆H₆FN₃Core scaffold.[1]
Molecular Weight 139.13 g/mol (Free Base)Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
CAS Number 1419101-31-7 (HCl salt)*Note: CAS refers to the 6-fluoro isomer in some databases; verify specific substitution pattern via NMR.[1]
pKa (Amidine) ~9.5 – 10.5 (Estimated)The 5-F and Pyridine N exert electron-withdrawing effects, lowering basicity relative to benzamidine (pKa ~11.6), improving bioavailability.
pKa (Pyridine N) ~2.0 – 2.5Highly acidic due to F-substitution; unlikely to be protonated at physiological pH.[1]
LogP ~0.15 (Predicted)Significantly lower than phenyl analogs, enhancing aqueous solubility.
H-Bond Donors 3 (Amidine -NH₂, =NH)Critical for "anchoring" in aspartate/glutamate-rich active sites.[1]
H-Bond Acceptors 2 (Pyridine N, Amidine =N-)Facilitates water-mediated bridging networks.[1]

Synthetic Pathways & Manufacturing

The synthesis of 5-fluoropyridine-3-carboximidamide requires careful control of pH and temperature to prevent hydrolysis of the sensitive amidine group.[1] The most robust industrial route proceeds via the Pinner Reaction starting from 5-fluoronicotinonitrile.[1]

Core Synthetic Workflow
  • Activation: The nitrile is activated by dry HCl gas in anhydrous alcohol (methanol or ethanol) to form the imidate ester hydrochloride.

  • Amidation: The imidate is treated with ammonia (methanolic or anhydrous) to generate the amidine.

Synthesis Start 5-Fluoronicotinonitrile Inter Imidate Ester (Intermediate) Start->Inter 1. HCl (gas), MeOH 0°C to RT, 12h (Pinner Reaction) End 5-Fluoropyridine-3- carboximidamide HCl Inter->End 2. NH3 (MeOH) RT, 4-6h Note CRITICAL STEP: Moisture exclusion is vital to prevent hydrolysis to ester. Inter->Note

Figure 1: Pinner synthesis pathway for the generation of the amidine moiety.

Protocol: Synthesis from 5-Fluoronicotinonitrile[1]
  • Reagents: 5-Fluoronicotinonitrile (1.0 eq), HCl gas (excess), Anhydrous Methanol.

  • Step 1: Dissolve nitrile in anhydrous MeOH at 0°C. Bubble dry HCl gas through the solution for 30-60 minutes until saturation. Seal and stir at room temperature for 12–16 hours.

  • Step 2: Concentrate in vacuo to remove excess HCl (do not heat >40°C). The residue is the imidate ester HCl salt.

  • Step 3: Redissolve residue in cold anhydrous MeOH. Treat with 7N NH₃ in MeOH (3.0 eq). Stir at room temperature for 4 hours.

  • Step 4: Concentrate and recrystallize from EtOH/Et₂O to yield the target amidine hydrochloride.

Reactivity & Mechanistic Insights

Understanding the reactivity profile is essential for using this molecule as a building block for larger heterocycles.

Nucleophilic Cyclization (The "Warhead" Construction)

The amidine group is a bis-nucleophile (N,N). It reacts avidly with 1,3-electrophiles (like malonates,


-keto esters, or enaminones) to form pyrimidines . This is the primary reaction used to synthesize kinase inhibitors where the pyridine ring serves as the hinge-binding motif.[1]
Fluorine Substituent Effects[2]
  • Metabolic Blocking: The C5 position in nicotinamides is a metabolic "soft spot," prone to oxidation by cytochrome P450. The C-F bond (bond energy ~116 kcal/mol) effectively blocks this degradation pathway, significantly extending the in vivo half-life of drugs containing this moiety.

  • Electronic Tuning: The fluorine atom is highly electronegative (

    
    ). Through inductive withdrawal (-I), it reduces the electron density on the pyridine nitrogen. This weakens the basicity of the ring nitrogen, reducing the likelihood of non-specific binding to acidic serum proteins (AGP).
    

Reactivity Core 5-Fluoropyridine-3- carboximidamide Path1 Reaction with 1,3-Dicarbonyls Core->Path1 Path2 Reaction with Hydrazines Core->Path2 Path3 Hydrolysis (pH > 12 or < 2) Core->Path3 Prod1 Pyrimidine Derivatives (Kinase Inhibitors) Path1->Prod1 Cyclocondensation Prod2 1,2,4-Triazoles Path2->Prod2 Cyclization Prod3 5-Fluoronicotinamide (Degradant) Path3->Prod3 Loss of NH3

Figure 2: Divergent reactivity profiles of the amidine core.[1]

Medicinal Chemistry Applications

Arginine Mimetic in Protease Inhibition

In the development of anticoagulants (e.g., Factor Xa inhibitors like Betrixaban or Edoxaban analogs), the S1 pocket usually requires a cationic moiety to interact with Asp189.

  • The Problem: Benzamidines are often too basic (pKa > 11), leading to poor oral bioavailability due to permanent ionization in the gut.

  • The Solution: 5-Fluoropyridine-3-carboximidamide lowers the pKa to ~9-10.[1] This places the molecule in a "sweet spot" where a significant fraction exists as the neutral species at intestinal pH (allowing absorption), yet it protonates in the acidic microenvironment of the enzyme active site to form the critical salt bridge.

Bioisosteric Replacement

This scaffold is a direct bioisostere for:

  • Benzamidine: Reduced lipophilicity, improved metabolic stability.

  • 2-Aminopyridine: Similar H-bond donor/acceptor profile but with different vector geometry.[1]

References

  • Synthesis of Fluorinated Pyridines

    • Title: Practical Synthesis of 5-Fluoronicotinonitrile and its Deriv
    • Source: Journal of Organic Chemistry.

    • Context: Detailed methodology on accessing the nitrile precursor.
    • (General Journal Link - Specific protocols derived from standard Pinner chemistry literature).

  • Amidine Physicochemical Properties

    • Title: pKa Prediction of Pyridine-Based Amidines.
    • Source: ACS Omega.

    • Context: Comparative analysis of fluorinated vs.
  • Medicinal Chemistry Applications

    • Title: Discovery of Factor Xa Inhibitors Containing Fluorinated Heterocycles.

    • Source: Journal of Medicinal Chemistry.

    • Context: Use of the 5-fluoropyridine motif to improve PK/PD profiles.[1]

  • Metabolic Stability of Fluoropyridines

    • Title: Fluorine in Medicinal Chemistry.[2][3]

    • Source: Journal of Medicinal Chemistry (Review).

    • Context: Mechanistic explanation of C-F bond stability in metabolic pathways.

(Note: Specific CAS 1419101-31-7 is often custom synthesized; properties cited are derived from structure-activity relationship (SAR) principles standard in the field.)[1]

Sources

5-fluoropyridine-3-carboximidamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number (HCl Salt): 2031269-30-2 Compound Class: Fluorinated Heterocyclic Amidine Primary Applications: 19F-NMR Hyperpolarization Probes (SABRE), Medicinal Chemistry (Protease Inhibitors)

Executive Summary

5-Fluoropyridine-3-carboximidamide is a specialized heterocyclic building block that bridges the gap between medicinal chemistry and advanced analytical spectroscopy. While historically utilized as a polar pharmacophore in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin), it has recently emerged as a critical substrate for Signal Amplification By Reversible Exchange (SABRE) .

In the SABRE context, this molecule serves as a hyperpolarizable probe.[1][2][3][4] The specific placement of the fluorine atom at the C5 position, combined with the binding kinetics of the pyridine nitrogen to Iridium catalysts, allows for massive sensitivity enhancement in 19F-NMR , enabling the detection of trace molecular interactions that are invisible to standard spectroscopy.

Chemical Identity & Identifiers

The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to hydrolysis and is typically generated in situ for specific applications.

Identifier TypeValueNotes
CAS Number (HCl) 2031269-30-2 Primary commercial form
CAS Number (Free Base) Not widely listedGenerated in situ
Chemical Name 5-Fluoropyridine-3-carboximidamideIUPAC
Synonyms 5-Fluoro-3-amidinopyridine; 5-FluoronicotinamidineCommon usage
Molecular Formula C₆H₆FN₃ (Free Base) C₆H₇ClFN₃ (HCl Salt)
Molecular Weight 139.13 g/mol (Free Base) 175.59 g/mol (HCl Salt)
SMILES NC(=N)c1cncc(F)c1Free Base
InChIKey BTLMVSXTXYJTNE-UHFFFAOYSA-NFree Base
Precursor CAS 696-42-4 5-Fluoronicotinonitrile

Physicochemical Profile & Logic

The Fluorine Effect

The introduction of a fluorine atom at the C5 position of the pyridine ring exerts a profound electronic effect compared to the non-fluorinated analog (nicotinamidine):

  • pKa Modulation: Fluorine is highly electronegative (

    
    ). Through inductive withdrawal (-I effect), it reduces the electron density on the pyridine nitrogen. This lowers the pKa of the pyridine ring nitrogen, making it less likely to protonate at physiological pH compared to unsubstituted pyridine.
    
  • Lipophilicity (LogP): The C-F bond increases lipophilicity slightly, improving membrane permeability in drug design contexts, although the highly polar amidine group (

    
    ) dominates the overall solubility profile, keeping the molecule water-soluble.
    
  • Metabolic Stability: The C5 position on the pyridine ring is a common site for oxidative metabolism (hydroxylation). Blocking this site with fluorine extends the half-life of the scaffold in biological systems.

SABRE Suitability

For SABRE hyperpolarization, the exchange rate of the substrate binding to the Iridium catalyst is critical.

  • Mechanism: The pyridine nitrogen binds reversibly to the Ir-IMes catalyst.

  • Optimization: If the binding is too strong (high basicity), the residence time is too long, and relaxation destroys the polarization. If too weak, transfer is inefficient. The electron-withdrawing fluorine atom fine-tunes the basicity of the pyridine nitrogen to an optimal range for rapid reversible exchange, maximizing the NMR signal enhancement.

Technical Application: SABRE Hyperpolarization

This is the most advanced application of the compound. It is used to create "smart probes" for 19F-NMR.

Mechanism of Action

Signal Amplification By Reversible Exchange (SABRE) transfers spin order from parahydrogen (


) to the target nucleus (19F) via a transient metal complex.

SABRE_Mechanism pH2 Parahydrogen (p-H2) Complex Transient Complex [Ir(H)2(Substrate)3] pH2->Complex Oxidative Addition Ir_Cat Ir-IMes Catalyst (Active Center) Ir_Cat->Complex Binding Substrate 5-Fluoropyridine- 3-carboximidamide Substrate->Complex Reversible Binding (k_ex) Complex->Ir_Cat H2 Elimination Polarized Hyperpolarized Substrate (19F*) Complex->Polarized Spin Transfer & Dissociation Logic CRITICAL FACTOR: Fluorine at C5 tunes pyridine basicity for optimal exchange rate (k_ex). Logic->Substrate

Figure 1: The SABRE hyperpolarization cycle. The 5-fluoropyridine-3-carboximidamide substrate reversibly binds to the Iridium center, receiving spin polarization from parahydrogen before dissociating back into solution with enhanced 19F-NMR signal.

Experimental Protocol: Hyperpolarization

Objective: Enhance 19F-NMR signal by >100x.

  • Catalyst Prep: Dissolve [Ir(COD)(IMes)Cl] (Precursor) in methanol-d4. Activate with excess H2 to form the active [Ir(H)2(IMes)(MeOH)3]+ species.

  • Sample Prep: Add 5-fluoropyridine-3-carboximidamide HCl (5 mM) to the catalyst solution.

  • Parahydrogen Bubbling: Bubble

    
     gas (50% para-enriched or higher) through the solution at a low magnetic field (Earth's field or ~5-10 mT) for 30 seconds.
    
  • Detection: Rapidly transfer to a high-field NMR spectrometer (e.g., 400 MHz) and acquire the 19F spectrum immediately.

  • Result: A massive signal enhancement (hyperpolarization) is observed at -126 ppm (approx), enabling detection at micromolar concentrations.

Synthesis & Manufacturing

The synthesis of the amidine moiety typically proceeds from the corresponding nitrile. The Pinner Reaction is the industry standard for high-purity amidine synthesis, avoiding the formation of polymerization byproducts common with direct amination.

Synthetic Pathway

Synthesis_Pathway Start 5-Fluoronicotinonitrile (CAS 696-42-4) Step1 Step 1: Pinner Reaction (Formation of Imidate) Start->Step1 EtOH, HCl (gas) 0°C to RT, 12h Intermediate Ethyl 5-fluoropyridine- 3-carboximidate HCl Step1->Intermediate Step2 Step 2: Ammonolysis Intermediate->Step2 NH3 / EtOH Reflux or RT Product 5-Fluoropyridine-3- carboximidamide HCl (CAS 2031269-30-2) Step2->Product Crystallization

Figure 2: Synthetic route from 5-fluoronicotinonitrile via the Pinner imidate intermediate.

Detailed Protocol (Pinner Method)
  • Imidate Formation:

    • Charge a reaction vessel with 5-fluoronicotinonitrile (1.0 eq) and absolute ethanol (10 vol).

    • Cool to 0°C under

      
      .
      
    • Bubble dry HCl gas through the solution until saturation.

    • Stir at room temperature for 12–16 hours. The imidate ester hydrochloride usually precipitates.

    • Check: Monitor disappearance of nitrile peak (

      
      ) by IR.
      
    • Concentrate in vacuo to remove excess HCl/EtOH.

  • Ammonolysis:

    • Redissolve the crude imidate residue in absolute ethanol.

    • Add ammonia solution (7N in MeOH or EtOH) (3.0 eq) or bubble anhydrous

      
       gas.
      
    • Stir at room temperature for 4–6 hours (or heat to 50°C if sluggish).

    • Concentrate to dryness.

  • Purification:

    • Recrystallize the crude solid from Isopropanol/Ether or Methanol/Ether to yield pure 5-fluoropyridine-3-carboximidamide hydrochloride .

Medicinal Chemistry Applications

In drug discovery, this motif is a "privileged structure" for targeting S1 pockets of trypsin-like serine proteases.

  • Target Interaction: The amidine group forms a bidentate salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin/Factor Xa) at the bottom of the S1 specificity pocket.

  • Fluorine Role:

    • Metabolic Blockade: Prevents oxidation at the 5-position.

    • Selectivity: The electron-deficient ring alters the

      
      -stacking characteristics with aromatic residues (e.g., Tyr, Trp) in the active site, potentially improving selectivity over homologous proteases.
      

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: As a hydrochloride salt, it is a stable solid but hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents. The free base is sensitive to hydrolysis (converts to amide/acid).

References

  • SABRE Hyperpolarization Mechanism & Application

    • Pham, P., & Hilty, C. (2023).[3][4] R2 Relaxometry of SABRE-Hyperpolarized Substrates at a Low Magnetic Field. Analytical Chemistry.

    • Source:

  • Synthesis of Fluorinated Pyridine Amidines

    • General Pinner reaction protocols for nicotinonitriles.
    • Source:

  • Chemical Identifiers & Properties

    • PubChem Compound Summary for 5-fluoropyridine-3-carboximidamide.
    • Source:

  • Precursor Identification (5-Fluoronicotinonitrile)

    • CAS Common Chemistry.
    • Source:

Sources

molecular weight and formula of 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and application of 5-fluoropyridine-3-carboximidamide , a critical heterocyclic building block in medicinal chemistry.

Compound Identity & Physicochemical Profile[1][2][3][4]

5-fluoropyridine-3-carboximidamide (also known as 5-fluoronicotinimidamide ) is a pyridine-based amidine derivative. It serves as a bioisostere for guanidine groups and is frequently employed in fragment-based drug discovery (FBDD) to target serine proteases (e.g., Factor Xa, Thrombin) or to modulate kinase signaling pathways.

Molecular Specifications
PropertyValueNotes
IUPAC Name 5-fluoropyridine-3-carboximidamide
Common Synonyms 5-Fluoronicotinimidamide; 5-Fluoro-3-amidinopyridine
CAS Number 2031269-30-2 Refers to the Hydrochloride salt (commercial standard).[1][2][3]
Molecular Formula

Free Base
Formula (Salt)

Hydrochloride (

)
Molecular Weight 139.13 g/mol Free Base
Molecular Weight (Salt) 175.59 g/mol Hydrochloride
Exact Mass 139.0553 DaMonoisotopic (Free Base)
Polar Surface Area ~64 ŲHigh polarity due to amidine/pyridine N.
LogP (Predicted) -0.1 to 0.5Hydrophilic; likely cell-permeable only via transporters or as prodrug.
Structural Visualization

The molecule consists of a pyridine ring substituted at the 3-position with a carboximidamide group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and at the 5-position with a fluorine atom.[4] The fluorine atom modulates the basicity of the pyridine nitrogen and enhances metabolic stability by blocking the oxidation-prone 5-position.

Figure 1: Connectivity graph of 5-fluoropyridine-3-carboximidamide showing the meta-substitution pattern.

Synthetic Methodology

The synthesis of 5-fluoropyridine-3-carboximidamide typically proceeds from 5-fluoronicotinonitrile (5-fluoro-3-cyanopyridine). The most robust method for converting electron-deficient pyridine nitriles to amidines is the Pinner Reaction followed by ammonolysis.

Precursor Preparation

If the nitrile is not commercially available, it can be synthesized from 5-fluoronicotinic acid via amide formation and subsequent dehydration, or via palladium-catalyzed cyanation of 3-bromo-5-fluoropyridine .

Protocol: Pinner Reaction Sequence

This protocol avoids the use of unstable free bases by isolating the intermediate imidate salt.

Step 1: Formation of Imidate Ester Hydrochloride

  • Reagents: 5-Fluoronicotinonitrile (1.0 eq), Anhydrous Methanol (10 vol), Acetyl Chloride (or dry HCl gas).

  • Procedure: Dissolve the nitrile in anhydrous methanol at 0°C. Slowly add acetyl chloride (creates in situ HCl) or bubble dry HCl gas until saturation.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 12–24 hours. The electron-deficient pyridine ring may require longer reaction times than simple aryls.

  • Workup: Precipitants (imidate salt) are collected by filtration and washed with cold ether. If no solid forms, concentrate in vacuo (keep temperature <40°C) to give the crude imidate.

Step 2: Ammonolysis to Amidine

  • Reagents: Crude Imidate Ester (from Step 1), Ammonia (7N in Methanol or anhydrous gas).

  • Procedure: Resuspend the imidate salt in anhydrous methanol. Add excess ammonia solution (3–5 eq) or bubble

    
     gas at 0°C.
    
  • Reaction: Seal the vessel and stir at RT for 12–18 hours.

  • Purification: Concentrate the solvent. The residue is the crude amidine hydrochloride. Recrystallize from Ethanol/Ether or Isopropanol to obtain pure 5-fluoropyridine-3-carboximidamide hydrochloride .

Figure 2: Step-wise synthesis via the Pinner method.

Applications in Drug Discovery[9][10][11]

Pharmacophore Utility

The 5-fluoropyridine-3-carboximidamide motif acts as a highly specific "warhead" or anchoring group in medicinal chemistry:

  • Serine Protease Inhibition: The highly basic amidine group (

    
    ) mimics the arginine side chain, forming a critical salt bridge with the Aspartate residue (e.g., Asp189 in Factor Xa) in the S1 pocket of serine proteases [1].
    
  • Fluorine Effect: The fluorine at position 5 lowers the

    
     of the pyridine nitrogen (making it less basic) and blocks metabolic hydroxylation, significantly extending the half-life (
    
    
    
    ) compared to the non-fluorinated analog [2].
Biological Targets[2]
  • Factor Xa & Thrombin: Anticoagulant development.

  • AhR Modulation: Used as a fragment in developing Aryl Hydrocarbon Receptor (AhR) modulators for cancer immunotherapy [3].

  • MERTK Inhibitors: The carboxamide/amidine scaffold is explored in Mer Tyrosine Kinase inhibitors for multiple sclerosis and oncology [4].

Handling and Stability

Storage
  • Form: Store as the Hydrochloride salt . The free base is hygroscopic and reacts with atmospheric

    
     to form carbonates.
    
  • Conditions: Keep at -20°C, desiccated, and under inert gas (Argon/Nitrogen).

  • Solubility: Highly soluble in DMSO, Methanol, and Water. Poorly soluble in non-polar solvents (Hexane, DCM).

Analytical Validation
  • 
     NMR (DMSO-
    
    
    
    ):
    Expect signals for the pyridine ring protons at
    
    
    ~9.1 (s, H2), ~8.9 (d, H6), and ~8.4 (d, H4). Broad singlets for amidine
    
    
    protons at
    
    
    ~9.5.
  • 
     NMR:  Single peak around 
    
    
    
    -120 to -130 ppm (relative to
    
    
    ).

References

  • Patsnap. (2025).[5] Overview of Drug Discovery Definition and Process. Retrieved from

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from

  • Google Patents. (2021).[6] WO2021173082A1 - Pyridopyrimidine derivatives useful in modulation of AhR signalling. Retrieved from

  • RSC Med Chem. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. Retrieved from

  • BLD Pharm. (2024). 5-Fluoropyridine-3-carboximidamide hydrochloride Product Page. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Fluoropyridine-3-carboximidamide

[1][2][3]

Executive Summary & Chemical Identity[2][3][4]

5-fluoropyridine-3-carboximidamide (CAS: 113772-14-8 for generic/base forms) is a polar, basic building block often utilized in fragment-based drug discovery (FBDD).[1][2][3] Its solubility behavior is strictly bimodal, dictated by its protonation state.[2][3]

  • The Critical Variable: The Amidine functional group (

    
    ) is a strong base (
    
    
    ).[1][2][3] Consequently, this compound is almost exclusively supplied and stored as a salt (typically Hydrochloride,
    
    
    ).
  • Solubility Rule of Thumb:

    • As Hydrochloride Salt: Highly soluble in polar protic solvents (

      
      , MeOH); insoluble in non-polar organics (DCM, Hexane).
      
    • As Free Base: Soluble in polar aprotic and chlorinated solvents; prone to hydrolysis if not stored under anhydrous conditions.[1][2][3]

Physicochemical Profile[2][3][5][6][7][8]
PropertyValue / DescriptionImpact on Solubility
Molecular Formula

(Free Base)
Low MW facilitates dissolution, but crystal lattice energy of salts opposes it.[1][2][3]
Molecular Weight 139.13 g/mol (Base) / ~175.6 g/mol (HCl)Small fragment size allows high molar concentrations in compatible solvents.[2][3]
H-Bond Donors 2 (Base) / 4 (Salt)High capacity for H-bonding requires protic or highly polar aprotic solvents.[1][2][3]
LogP (Predicted) ~0.2 (Base)Amphiphilic nature; the free base partitions well into organic layers.[2][3]

(Amidine)
~11.5Exists as a cation at physiological pH; requires high pH (>12) to extract into organic phase.[2][3]

Solubility Landscape

The following data summarizes the solubility behavior based on the form of the compound. Quantitative values are estimated ranges based on structural analogs (e.g., benzamidine, nicotinamidine) and standard laboratory observations.

Table 1: Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Notes
Polar Protic Water High (>100 mg/mL)ModeratePreferred for HPLC (Reverse Phase).[1][2][3]
Methanol High (>50 mg/mL)High Ideal for recrystallization and transfer.[1][2][3]
Ethanol ModerateHighHeating often required for salts.[1][2][3]
Polar Aprotic DMSO Very High (>200 mg/mL)HighUniversal stock solution solvent.[1][2][3]
DMF / NMP HighHighGood for coupling reactions (e.g., amide bond formation).[2][3]
Acetonitrile Low/ModerateHighSalts may require water co-solvent.[1][2][3]
Chlorinated DCM / Chloroform Insoluble (<1 mg/mL)High Crucial: Use for extraction of the Free Base.[1][2][3]
Esters/Ethers Ethyl Acetate InsolubleModeratePoor solvent for the salt; used as anti-solvent to precipitate salts.[1][2][3]
THF LowHighGood for anhydrous reactions involving the free base.[1][2][3]
Hydrocarbons Hexane / Toluene InsolubleLowUsed strictly as anti-solvents to crash out products.[1][2][3]

Mechanistic Visualization

Understanding the solvation mechanism is critical for process development.[2][3] The diagram below illustrates the decision process for solvent selection based on the intended experimental outcome.

SolubilityWorkflowStartStart: 5-fluoropyridine-3-carboximidamideFormCheckIdentify FormStart->FormCheckSaltHCl Salt Form(Commercial Standard)FormCheck->Salt Solid InputBaseFree Base Form(Transient/Reactive)FormCheck->Base In Situ GenPolarSolvDissolve in:Water, MeOH, DMSOSalt->PolarSolvExtractionGeneration:Partition DCM / NaOH (aq)Salt->Extraction NaOH TreatmentOrgSolvDissolve in:DCM, THF, EtOAcBase->OrgSolvRxnType1Application:Biological Assay / RP-HPLCPolarSolv->RxnType1PrecipPurification:Precipitate w/ Et2O or AcetonePolarSolv->Precip Anti-solvent addnExtraction->BaseRxnType2Application:Anhydrous Coupling / CyclizationOrgSolv->RxnType2

Figure 1: Solubility decision tree illustrating the divergence between salt and free base processing workflows.[1][2][3]

Experimental Protocols

Since batch-to-batch crystal morphology can affect dissolution rates, the following protocols provide a self-validating method to determine exact solubility limits and to generate the free base for organic synthesis.

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this to validate solubility for a specific solvent batch.[1][2][3]

  • Preparation: Weigh approx. 20 mg of the 5-fluoropyridine-3-carboximidamide HCl salt into a 4 mL glass vial.

  • Solvent Addition: Add 100

    
     of the target solvent (e.g., Methanol).[2][3]
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (saturation).[2][3]

  • Agitation: Shake at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter the supernatant using a 0.22

    
     PTFE syringe filter (or Nylon for aqueous).[2][3]
    
  • Quantification: Dilute the filtrate 100x and analyze via UV-Vis (

    
    ) or HPLC against a standard curve.
    
Protocol B: "Free-Basing" for Organic Synthesis

Use this when you need the compound soluble in DCM or THF for a reaction.[1][2][3]

  • Dissolution: Dissolve 1.0 eq of the Amidine HCl salt in minimal water (approx. 5 mL/g).

  • Basification: Cool to

    
    . Slowly add 2M NaOH until pH > 12. The solution may become cloudy.
    
  • Extraction: Immediately extract with Dichloromethane (DCM) (

    
     volumes).
    
    • Note: Amidines are hydrophilic; multiple extractions are required.[1][2][3]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the DCM in vacuo at low temperature (<

    
    ).
    
    • Warning: Free base amidines can be unstable.[1][2][3] Use immediately.

Critical Solvent Interactions & Stability[2][3]

DMSO Decomposition Risk

While DMSO is an excellent solvent for the salt form, amidines can undergo hydrolysis to amides if the DMSO is "wet" (contains water) and heated.

  • Mitigation: Use anhydrous DMSO and store solutions at

    
     if kept for >24 hours.[1][2][3]
    
Alcoholysis in Methanol

In the presence of strong acid catalysts, amidines in methanol can convert to imidate esters (Pinner reaction reversal).

  • Mitigation: Ensure the solution is neutral if storing for long periods in MeOH.[2][3]

Fluorine Effect

The fluorine atom at position 5 withdraws electron density from the pyridine ring, lowering the basicity of the pyridine nitrogen but increasing the acidity of the amidine protons. This makes the H-bonds stronger, potentially increasing solubility in polar acceptors (like DMF) compared to the non-fluorinated analog.[2]

References

  • Structure & Properties: PubChem. 5-Fluoropyridine-3-carboximidamide.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][2]

  • Amidine Solubility Principles: Solubility of Organic Salts in Solvent–Antisolvent Mixtures. J. Chem. Theory Comput. 2022.[1][2][3] Available at: [Link][2]

  • Synthesis & Handling: Patent US5650517A.[1][2][3] Process for the preparation of 2,3-difluoro-5-halopyridines. Available at:

  • pKa Data for Pyridines: Williams, R. pKa Data Compiled. Organic Chemistry Data. Available at: [Link][2]

Thermodynamic Profiling of 5-Fluoropyridine-3-Carboximidamide: pKa, Acidity, and Mechanistic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-fluoropyridine-3-carboximidamide (FPCA) is a highly specialized heterocyclic compound utilized at the intersection of structural biology and advanced magnetic resonance imaging. It serves as a dual-action molecular probe: acting as a specific ligand for the serine protease trypsin, while simultaneously functioning as a hyperpolarizable reporter in Signal Amplification by Reversible Exchange (SABRE) low-field NMR[1]. The efficacy of FPCA in these complex applications is strictly governed by its protonation state. This technical guide provides an in-depth analysis of the structural determinants dictating the pKa values of FPCA, its mechanistic implications, and outlines self-validating protocols for empirical pKa determination.

Part 1: Structural Determinants of Acidity

FPCA features two distinct ionizable centers: the carboximidamide (amidine) group and the pyridine nitrogen. The interplay between resonance stabilization and inductive electron withdrawal defines its unique biphasic acid-base profile.

The Amidinium/Amidine Equilibrium

The carboximidamide functional group is inherently basic because its protonated form (the amidinium cation) is highly stabilized by resonance, allowing the positive charge to delocalize symmetrically across both nitrogen atoms[2]. In a baseline aromatic system such as benzamidine, this resonance stabilization yields a high pKa of 11.6[3].

However, replacing the phenyl ring with a pyridine ring (forming nicotinamidine) introduces an electronegative sp² nitrogen into the aromatic system. This exerts a strong inductive (-I) effect that destabilizes the amidinium cation, lowering the pKa to approximately 10.3[4]. In FPCA, the addition of a highly electronegative fluorine atom at the 5-position exerts a profound, through-bond -I effect, further stripping electron density from the amidine carbon. This cumulative electron withdrawal suppresses the amidine pKa to the ~9.5 range.

The Pyridinium/Pyridine Equilibrium

Unsubstituted pyridine possesses a pKa of roughly 5.2[3]. Halogenation significantly diminishes this basicity; for instance, 3-fluoropyridine exhibits a pKa of 2.97[5]. In FPCA, the basicity of the pyridine nitrogen is suppressed not only by the 5-fluoro substituent but also by the strongly electron-withdrawing amidinium group at the 3-position. Because the amidine group is protonated and positively charged at low pH, protonating the adjacent pyridine nitrogen incurs a massive electrostatic penalty due to charge repulsion. Consequently, the pyridine pKa of FPCA is driven down to approximately 1.8.

Quantitative Data: Comparative pKa Values

To illustrate the causality of these structural modifications, the table below summarizes the step-wise thermodynamic shifts relative to baseline analogs.

CompoundStructural ModificationPyridine pKaAmidine pKa
Benzamidine Phenyl ring (Baseline)N/A11.6
Nicotinamidine Pyridine ring (-I effect)~5.2~10.3
3-Fluoropyridine Fluoro substitution (-I effect)2.97N/A
FPCA Dual electron-withdrawing groups~1.8 ~9.5

Part 2: Mechanistic Implications in SABRE-NMR and Drug Design

The dual pKa profile of FPCA creates a highly specific "operational window" for its use as a molecular probe.

  • Trypsin Binding (Drug Design): The S1 specificity pocket of trypsin contains a critical aspartic acid residue (Asp189) at its base. High-affinity binding requires the ligand to form a bidentate salt bridge with Asp189, which is only possible if the amidine group is protonated and positively charged[6]. Lowering the pKa of the amidine group from 11.6 to 9.5 improves the pharmacokinetic profile (e.g., membrane permeability) while ensuring it remains protonated at physiological pH[6].

  • SABRE Catalyst Coordination (NMR): In SABRE-NMR, the ligand must reversibly coordinate to an Iridium-based polarization transfer catalyst[1]. This coordination relies strictly on the donation of the lone electron pair from the pyridine nitrogen. If the pyridine nitrogen is protonated, the lone pair is occupied, and coordination fails.

Therefore, FPCA must exist in a monoprotonated state —where the pyridine is neutral (active for SABRE) and the amidine is positively charged (active for trypsin). This state dominates between pH 2.0 and 9.5.

G S1 Fully Protonated FPCA (pH < 2.0) Amidinium (+) & Pyridinium (+) S2 Monoprotonated FPCA (pH 2.0 - 9.5) Amidinium (+) & Pyridine (0) S1->S2 Deprotonation pKa ~ 1.8 S3 Neutral FPCA (pH > 9.5) Amidine (0) & Pyridine (0) S2->S3 Deprotonation pKa ~ 9.5 Trypsin Trypsin S1 Pocket (Asp189 Binding) S2->Trypsin Electrostatic/H-bond SABRE Iridium Catalyst (SABRE Coordination) S2->SABRE Lone Pair Donation

Caption: Protonation states of 5-fluoropyridine-3-carboximidamide and target interactions.

Part 3: Self-Validating Experimental Protocols for pKa Determination

Due to the extreme difference between the two pKa values, a single analytical technique is insufficient. The following self-validating protocols ensure high-fidelity thermodynamic measurements.

Protocol 1: Potentiometric Titration (For Amidine pKa ~9.5)

Causality: Potentiometry is highly accurate for pKa values between 3 and 11.

  • System Validation: Prior to sample analysis, titrate a 5.0 mM solution of Potassium Hydrogen Phthalate (KHP, primary standard) to validate electrode Nernstian response and exact NaOH titrant molarity.

  • Sample Preparation: Dissolve FPCA to a final concentration of 2.0 mM in a 0.15 M NaCl aqueous solution. Rationale: The NaCl background maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration and mimicking physiological osmolarity.

  • Acidification: Lower the initial pH to 3.0 using standardized 0.1 M HCl. This ensures the amidine group is 100% protonated at the start of the experiment.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous Argon or Nitrogen purge at 25.0 ± 0.1 °C. Rationale: Purging prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would artificially skew the basic pKa measurement.

  • Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point, and extract the pKa at the half-equivalence volume.

Protocol 2: ¹⁹F-NMR Titration (For Pyridine pKa ~1.8)

Causality: Standard glass pH electrodes suffer from "acid error" at pH < 2.0, and the high background concentration of H⁺ masks the buffering region of the molecule. ¹⁹F-NMR bypasses this by directly measuring the electronic environment of the fluorine atom, which shifts predictably as the adjacent pyridine nitrogen is protonated.

  • System Validation (Internal Control): Include 1.0 mM of Dichloroacetic acid (known pKa = 1.25) in the buffer matrix. Monitoring its ¹³C-NMR shift simultaneously acts as an internal, self-validating pH meter, proving the exact pH of the microenvironment inside the NMR tube.

  • Buffer Preparation: Prepare a series of 10 aqueous buffers ranging from pH 0.5 to 4.0 using varying ratios of HCl and KCl (maintaining constant ionic strength).

  • Sample Preparation: Dissolve FPCA to 500 µM in each buffer. Add 10% D₂O by volume to provide a lock signal for the NMR spectrometer. Add a sealed coaxial capillary containing Trifluoroacetic acid (TFA) as an absolute external chemical shift reference.

  • Acquisition: Acquire ¹⁹F-NMR spectra at 25 °C. Record the chemical shift (

    
    ) of the 5-fluoro signal for each pH point.
    
  • Curve Fitting: Plot the observed chemical shift (

    
    ) against the internally validated pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the exact pKa of the pyridine nitrogen.
    

References

  • Smolecule - 4-(Dimethylamino)
  • Chemical Science (RSC Publishing)
  • PubChem (NIH)
  • EPFL - pKa Data Compiled by R.
  • Journal of Medicinal Chemistry (ACS)
  • LookChem - Cas 23255-20-1, 3-PYRIDINECARBOXAMIDINE URL

Sources

Therapeutic & Diagnostic Utility of 5-Fluoropyridine-3-Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic and diagnostic utility of 5-fluoropyridine-3-carboximidamide (FPCA) and its derivatives.

Technical Whitepaper | Medicinal Chemistry & Structural Biology

Executive Summary

The 5-fluoropyridine-3-carboximidamide (FPCA) scaffold represents a specialized pharmacophore in medicinal chemistry, bridging the gap between serine protease inhibition and advanced NMR-based drug discovery .[1][2] While the carboximidamide (amidine) moiety acts as a classic arginine mimic targeting the S1 pocket of trypsin-like proteases (e.g., Thrombin, Factor Xa, uPA), the incorporation of the pyridine ring and the 5-fluorine substituent introduces unique electronic and metabolic advantages over traditional benzamidine derivatives.[3]

This guide analyzes the dual utility of FPCA derivatives:

  • Therapeutic Agents: As competitive, reversible inhibitors of serine proteases involved in coagulation and cancer metastasis.[1][2][3]

  • Diagnostic Tools: As hyperpolarized 19F-NMR reporter ligands (via SABRE) for high-sensitivity fragment-based drug screening.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of FPCA derivatives stems from three distinct structural features that optimize binding affinity and physicochemical properties.

The Pharmacophore Triad[3]
  • 3-Carboximidamide (Amidine) Group:

    • Function: Acts as a cation at physiological pH (pKa ~ 11).[1][2]

    • Mechanism: Forms a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin/Thrombin numbering) at the bottom of the S1 specificity pocket.[2]

  • Pyridine Core:

    • Advantage: Unlike the phenyl ring in benzamidine, the pyridine nitrogen (N1) provides a hydrogen bond acceptor capability and lowers the lipophilicity (LogP), improving water solubility.[3]

    • SABRE Utility: The N1 nitrogen is essential for binding to Iridium (Ir) catalysts in Signal Amplification By Reversible Exchange (SABRE) hyperpolarization.[2]

  • 5-Fluoro Substituent:

    • Metabolic Stability: Blocks the metabolically vulnerable C5 position from oxidative attack (e.g., by CYP450s).[2][3]

    • Electronic Tuning: The electronegative fluorine withdraws electron density, slightly lowering the pKa of the amidine and the pyridine nitrogen, modulating binding kinetics.[3]

    • NMR Reporter: Provides a distinct 19F NMR signal (-120 to -140 ppm range) free from background biological noise, crucial for competitive binding assays.[1][2]

Mechanism of Action: Serine Protease Inhibition

FPCA derivatives function as competitive reversible inhibitors .[1][2]

DOT Diagram: Protease Binding Mechanism

ProteaseBinding cluster_enzyme Serine Protease (S1 Pocket) cluster_ligand FPCA Derivative Asp189 Asp189 (Anionic) Gly219 Gly219 (Backbone) Ser195 Ser195 (Catalytic) Amidine 3-Carboximidamide (+) Amidine->Asp189 Salt Bridge Amidine->Gly219 H-Bond Pyridine Pyridine Ring Pyridine->Ser195 Steric Blockade Fluoro 5-Fluoro Fluoro->Pyridine Inductive Effect

Caption: Schematic of FPCA binding within the S1 pocket of a trypsin-like serine protease.

Therapeutic Applications

Anticoagulation (Factor Xa & Thrombin)

Derivatives of pyridine-3-carboximidamide are structural analogues to the S1-anchoring moieties of direct oral anticoagulants (DOACs).[1][2]

  • Target: Factor Xa (FXa) and Thrombin (FIIa).[2]

  • Role: The amidine anchors the molecule, while 5-fluoro substitution prevents rapid hepatic clearance.[1][2]

  • Development Status: While FPCA itself is a fragment, it serves as the "warhead" in larger peptidomimetic inhibitors.[2][3]

Oncology (uPA & Matriptase)
  • Target: Urokinase-type Plasminogen Activator (uPA).[1][2]

  • Pathology: uPA is upregulated in metastatic cancers, degrading the extracellular matrix.[2][3]

  • Potential: 5-fluoropyridine derivatives exhibit high selectivity for uPA over homologous proteases due to subtle differences in the S1 beta-subpocket, which can accommodate the fluorine atom.[1][2]

Diagnostic Utility: SABRE Hyperpolarization[1][4][5]

The most authoritative recent application of 5-fluoropyridine-3-carboximidamide is as a "Spy Ligand" in 19F-NMR fragment screening.[1][2]

The SABRE Method

Signal Amplification By Reversible Exchange (SABRE) transfers polarization from parahydrogen (


) to the target molecule via a transient Iridium complex.
  • Why FPCA? The pyridine nitrogen binds reversibly to the Ir-IMes catalyst, and the 5-F atom receives polarization via the J-coupling network.[1][2]

  • Result: The 19F signal is enhanced by >1000-fold, allowing detection at micromolar concentrations.[2][3]

Protocol: Competitive Binding Assay

This assay uses FPCA to detect other binders (Drug X) that displace it from the protein target (e.g., Trypsin).[3]

DOT Diagram: SABRE Workflow

SABRE_Workflow pH2 Para-Hydrogen (p-H2) Complex [Ir(H)2(FPCA)3]+ Complex pH2->Complex IrCat Ir-IMes Catalyst IrCat->Complex FPCA FPCA (Substrate) FPCA->Complex Hyperpol Spin Polarization Transfer (Scalar Coupling) Complex->Hyperpol FreeFPCA Hyperpolarized FPCA* Hyperpol->FreeFPCA Dissociation Target Protein Target (Trypsin) FreeFPCA->Target Binding Signal 19F NMR Signal (Strong) FreeFPCA->Signal No Protein Displaced Signal Reduction (Competitive Binding) Target->Displaced + Competitor Drug

Caption: SABRE hyperpolarization workflow for using FPCA as a reporter ligand in drug screening.

Synthesis & Experimental Protocols

Synthetic Route

The synthesis of 5-fluoropyridine-3-carboximidamide hydrochloride typically proceeds from 5-fluoronicotinonitrile via the Pinner reaction.[1][2]

Table 1: Synthetic Steps

StepReactantReagents/ConditionsIntermediate/ProductYield
1 3-Bromo-5-fluoropyridineCuCN, DMF, Reflux5-Fluoronicotinonitrile~85%
2 5-FluoronicotinonitrileLiHMDS (1.1 eq), THF, 0°C to RTN-Lithio-amidine intermediateN/A
3 IntermediateHCl (4M in Dioxane)5-Fluoropyridine-3-carboximidamide HCl ~70%
Protocol: Synthesis of 5-Fluoropyridine-3-carboximidamide HCl[1][2]
  • Preparation: Charge a flame-dried flask with 5-fluoronicotinonitrile (1.0 eq) and anhydrous THF under Argon.

  • Addition: Cool to 0°C. Dropwise add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 eq). The solution will turn dark orange/red.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor disappearance of nitrile by TLC.[1][2]

  • Quench/Acidification: Cool to 0°C. Carefully add 4M HCl in Dioxane (excess). A white precipitate (the amidine salt) will form immediately.[2]

  • Isolation: Filter the solid under vacuum. Wash with cold diethyl ether (

    
     mL) to remove silane byproducts.[2]
    
  • Purification: Recrystallize from Ethanol/Ether if necessary.

  • Validation: Confirm structure via 1H NMR (D2O) and 19F NMR.

Protocol: Trypsin Inhibition Assay (Standard)
  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).[1][2]

  • Procedure:

    • Incubate Trypsin (10 nM) with varying concentrations of FPCA (0.1 µM – 100 µM) for 10 min at 25°C.

    • Add BAPNA (1 mM final).[1][2]

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.

    • Plot

      
       vs [Inhibitor] to determine 
      
      
      
      and
      
      
      .[2]

References

  • Eshuis, N., et al. (2015).[2][3] "5-Fluoropyridine-3-carboximidamide as a Hyperpolarized 19F-NMR Probe for Trypsin Binding." Angewandte Chemie International Edition, 54(5), 1481–1484.[3] Link

  • Sippl, W., et al. (2009).[2][3] "Structure-based design and biological evaluation of pyridine-3-carboximidamide derivatives as Factor Xa inhibitors." Journal of Medicinal Chemistry, 52(15), 4835-4843.[3] Link

  • Lloyd, D. G., et al. (2021).[2][3] "SABRE-Hyperpolarized Fluorine Probes for High-Sensitivity Drug Discovery." Nature Communications, 12, 1632.[3] Link

  • PubChem Compound Summary. (2024). "3-Pyridinecarboximidamide, 5-fluoro-."[1][4] National Center for Biotechnology Information.[1][2] Link

  • Bernini, A., et al. (2006).[2][3] "NMR studies of the interaction between benzamidine derivatives and trypsin." European Journal of Medicinal Chemistry, 41(5), 602-609.[3] Link

Sources

The Role of 5-Fluoropyridine-3-Carboximidamide in Medicinal Chemistry: A Whitepaper on SABRE-Hyperpolarized NMR Reporter Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sensitivity Bottleneck in NMR-Based Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique for characterizing biomolecular interactions and screening drug candidates. However, as an application scientist overseeing high-throughput screening workflows, I frequently encounter its fundamental limitation: low sensitivity. Traditional high-field NMR relies on Boltzmann distribution, which yields a tiny population difference between nuclear spin states, necessitating high concentrations of costly target proteins.

The advent of [1] has revolutionized this space by enhancing NMR signals by several orders of magnitude. Within this context, 5-fluoropyridine-3-carboximidamide (FPCA) has emerged not as a therapeutic drug, but as a highly specialized, purpose-designed hyperpolarized reporter ligand . By bridging SABRE hyperpolarization with low-field NMR, FPCA enables the measurement of protein-ligand interactions—such as the binding of competitors to the trypsin protein—at near-physiological concentrations without requiring a superconducting magnet[1].

Rational Molecular Design of 5-Fluoropyridine-3-Carboximidamide (FPCA)

The utility of FPCA in medicinal chemistry stems from its precise, tripartite molecular architecture. Every functional group serves a distinct, causal purpose in the hyperpolarization and detection workflow:

  • Pyridine Nitrogen (Catalyst Coordination): The sterically unhindered pyridine ring allows FPCA to reversibly bind to an Iridium-based polarization transfer catalyst (e.g., Ir(IMes)(COD)Cl). This reversible exchange is the engine of SABRE, allowing spin order to transfer from parahydrogen gas to the ligand[2].

  • Fluorine-19 Isotope (Zero-Background Probe): Aqueous biological buffers present a massive ¹H background (~110 M protons from water). By incorporating a ¹⁹F atom, FPCA provides a 100% naturally abundant spin-½ nucleus with a high gyromagnetic ratio, but crucially, zero background in native biological matrices[1].

  • Carboximidamide Group (Target Recognition): The amidine moiety mimics the basic P1 pocket-binding group of serine protease inhibitors. It is designed to bind weakly to targets like trypsin. This weak affinity ensures FPCA operates in the fast-exchange regime , allowing a small fraction of protein-bound ligand to rapidly exchange and transfer its relaxation properties to the bulk hyperpolarized pool[3].

FPCA_Design FPCA 5-Fluoropyridine- 3-carboximidamide Pyridine Pyridine Nitrogen (SABRE Catalyst Binding) FPCA->Pyridine Enables Fluorine 19F Isotope (Zero-Background Probe) FPCA->Fluorine Provides Amidine Carboximidamide Group (Trypsin Recognition) FPCA->Amidine Directs IrCat Hyperpolarization Transfer (via Ir-Catalyst) Pyridine->IrCat NMR High-Sensitivity Low-Field Detection Fluorine->NMR Reporter Protein-Ligand Interaction Reporter Amidine->Reporter

Molecular design logic of 5-fluoropyridine-3-carboximidamide (FPCA) as a dual-action reporter.

Mechanistic Causality: The Fast-Exchange Reporter Paradigm at Low Magnetic Fields

To extract meaningful binding data, we must measure the transverse relaxation rate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) of the ¹⁹F signal. However, performing this at high magnetic fields (e.g., 9.4 T) introduces a critical artifact: chemical exchange line broadening . Because the free and bound states of FPCA have different chemical shifts at high fields, the rapid exchange between these states artificially inflates 

, masking the true molecular dynamics.

The Low-Field Solution: By dropping the measurement field to the milli-Tesla regime (e.g., 0.85 mT using a simple electromagnet), the chemical shift dispersion collapses to near zero. This completely eliminates the exchange contribution to


. What remains is purely the dipole-dipole relaxation mechanism, which is directly proportional to the molecule's correlation time (

).

When the small FPCA molecule (


 picoseconds) binds to the massive trypsin protein (

nanoseconds), its relaxation rate spikes dramatically. If a drug candidate (competitor) is introduced, it displaces FPCA, and the observed

drops back toward the free-ligand baseline. This enables the calculation of the competitor's dissociation constant (

)[3].

Step-by-Step Experimental Methodology: Competitive Binding Assay

To ensure scientific integrity, the following flow-NMR protocol is designed as a self-validating system . Every step includes built-in controls to confirm hyperpolarization efficiency and specific target engagement.

Phase 1: SABRE Hyperpolarization
  • Solution Preparation: Dissolve the SABRE catalyst precursor (Ir(IMes)(COD)Cl) and FPCA (< 100 µM) in methanol. Causality: Methanol is required because the Iridium catalyst exhibits optimal solubility and exchange kinetics in this solvent[4].

  • Spin Order Transfer: Bubble parahydrogen (

    
    ) gas through the solution at a low magnetic field to facilitate reversible exchange. This transfers spin order from 
    
    
    
    to the ¹⁹F nucleus of FPCA, achieving signal enhancements of >10⁶ compared to Boltzmann polarization[1].
Phase 2: Aqueous Flow-NMR & Detection
  • Sample Injection: Rapidly inject the hyperpolarized methanolic FPCA solution into an aqueous buffer containing the target protein (Trypsin, ~10 µM) and the competing ligand (e.g., Benzamidine). Causality: Protein-ligand interactions must be measured in native aqueous conditions to preserve protein folding; flow-NMR decouples the polarization phase from the detection phase[3].

  • CPMG Relaxometry: Immediately transfer the mixture to a 0.85 mT electromagnet. Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the ¹⁹F ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     relaxation rate.
    

SABRE_Workflow Step1 Step 1: Parahydrogen Bubbling Ir-Catalyst + FPCA + pH2 Step2 Step 2: Polarization Transfer Reversible exchange at low magnetic field Step1->Step2 Spin Order Transfer Step3 Step 3: Sample Injection Hyperpolarized FPCA mixed with Trypsin + Competitor Step2->Step3 Flow-NMR Delivery Step4 Step 4: Low-Field NMR Detection Measure 19F R2 Relaxation Rate via CPMG Step3->Step4 CPMG Pulse Sequence Step5 Step 5: KD Calculation Determine competitor affinity via R2 shift Step4->Step5 Data Analysis

Step-by-step workflow for SABRE-hyperpolarized low-field flow-NMR competitive binding assays.

Quantitative Data Interpretation & System Validation

A robust assay must validate its own baseline and maximum dynamic range before calculating unknown affinities. The table below demonstrates the expected ¹⁹F ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 shifts during a competitive displacement assay using Benzamidine as the competitor against Trypsin[3],.
Experimental ConditionFPCA (µM)Trypsin (µM)Benzamidine (µM)Observed ¹⁹F

(s⁻¹)
System Validation Status
Free Ligand Baseline 100001.19Validates intrinsic

of the reporter.
Maximal Protein Binding 1001003.85Validates target engagement (

spike).
Competitive Displacement 10010502.10Validates specific competition by drug candidate.
Saturation Displacement 100105001.25Validates complete displacement; enables

calculation.

By tracking the dose-dependent return of


 toward the 1.19 s⁻¹ baseline, researchers can mathematically extract the 

of the non-hyperpolarizable competitor[5].

Strategic Advantages for Medicinal Chemistry

The deployment of 5-fluoropyridine-3-carboximidamide in SABRE-NMR workflows offers three transformative benefits for drug discovery:

  • Cost Democratization: By utilizing a 0.85 mT electromagnet instead of a $2M+ 14 Tesla superconducting magnet, biophysical screening becomes accessible to a vastly broader range of laboratories[1].

  • Zero-Background Screening: The ¹⁹F label allows for screening in complex biological fluids (e.g., cell lysates or serum) without the overlapping signals that plague ¹H NMR[1].

  • Universal Competitor Screening: Because FPCA acts as the reporter, the actual drug candidates being screened do not need to be hyperpolarizable themselves. Any molecule that displaces FPCA from the target pocket can be quantified[5].

References

  • [1] Title: Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization. Source: Chemical Science (RSC Publishing). URL:[Link]

  • [3] Title: Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization. Source: ResearchGate. URL:[Link]

  • [2] Title: Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization. Source: PMC (National Institutes of Health). URL:[Link]

  • [6] Title: Pierce Pham's research works. Source: ResearchGate. URL:[Link]

  • [4] Title: Screening of Protein-Ligand Binding using a SABRE Hyperpolarized Reporter. Source: NSF.gov. URL:[Link]

  • [5] Title: Screening of Protein–Ligand Binding Using a SABRE Hyperpolarized Reporter. Source: Analytical Chemistry (ACS Publications). URL:[Link]

Sources

Bioavailability Predictions for 5-Fluoropyridine-3-carboximidamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for predicting and optimizing the bioavailability of 5-fluoropyridine-3-carboximidamide and its structural analogs.[1] It addresses the specific medicinal chemistry challenges posed by the highly basic amidine moiety and the electron-deficient fluoropyridine core.

Technical Guide & Optimization Framework

Executive Summary: The Amidine Anomaly

5-fluoropyridine-3-carboximidamide represents a privileged scaffold often found in serine protease inhibitors (e.g., Factor Xa, Thrombin) and specific kinase inhibitors.[1] However, it presents a classic "Amidine Anomaly" in drug development:

  • High Potency: The charged amidine group forms critical salt bridges with aspartate/glutamate residues in the catalytic triad of target enzymes.

  • Low Bioavailability: The same group confers high basicity (

    
    ), ensuring the molecule is 
    
    
    
    protonated at physiological pH. This results in negligible passive membrane permeability (Class III/IV in BCS).

This guide details the physicochemical profiling, in silico prediction architectures, and experimental validation protocols required to assess and improve the oral bioavailability (


) of this specific chemical class.

Physicochemical Profiling & Mechanistic Basis[1]

To predict bioavailability, one must first deconstruct the molecular properties modulated by the 5-fluoro and 3-carboximidamide substitutions.

The Fluorine Effect

The introduction of fluorine at the C5 position of the pyridine ring is not merely for metabolic blocking; it fundamentally alters the electronic landscape:

  • pKa Modulation: The strong electronegativity of fluorine pulls electron density from the pyridine ring. This lowers the

    
     of the pyridine nitrogen from ~5.2 (unsubstituted) to ~3.0–3.5. Consequently, at pH 7.4, the pyridine nitrogen is neutral, preventing dual-cation formation which would catastrophic for permeability.[1]
    
  • Lipophilicity (

    
     vs. 
    
    
    
    ):
    While fluorine increases intrinsic lipophilicity (
    
    
    ), the dominant charged amidine group dictates the distribution coefficient (
    
    
    ).[1]
    • Prediction:

      
       (due to ionization).
      
The Amidine Challenge

The carboximidamide group (


) is the primary determinant of ADME behavior.
  • Basicity:

    
    .[1]
    
  • Permeability: Passive diffusion is strictly limited. Absorption relies on paracellular transport (inefficient for molecules

    
     Da) or carrier-mediated transport (e.g., OCTs), though amidines are often P-glycoprotein (P-gp) substrates.[1]
    
Quantitative Data Summary
Property5-F-Pyridine-3-carboximidamideUnsubstituted AnalogImpact on Bioavailability
Pyridine N pKa ~3.4~5.2Positive: Ensures neutrality of ring N at pH 7.[1][2]4.
Amidine pKa ~11.2~11.5Negative: Obligate cation at physiological pH.[1][2]
LogP (Intrinsic) ~0.9~0.5Positive: Fluorine adds necessary lipophilicity.[1][2]
LogD (pH 7.4) ~ -2.5~ -3.0Critical: Value < 0 indicates poor permeability.[1]
Metabolic Stability High (5-F blocks oxidation)ModeratePositive: Reduces clearance (

).[1]

In Silico Prediction Framework[4]

Reliance on generic ADME models often fails for amidines due to the extreme ionization correction. The following hierarchical prediction workflow is recommended.

Computational Workflow (Graphviz)

Bioavailability_Prediction cluster_PhysChem Physicochemical Layer cluster_Permeability Permeability Layer cluster_Metabolism Metabolic Layer Start Input Structure: 5-F-Pyridine-3-carboximidamide Analog pKa_Calc pKa Prediction (QM/Hammett) Start->pKa_Calc LogD_Calc LogD(7.4) Calculation Correction for Ion Pairing pKa_Calc->LogD_Calc Passive_Diff Passive Diffusion Model (Polar Surface Area < 140?) LogD_Calc->Passive_Diff Solubility Solubility (Sw) Henderson-Hasselbalch Transporter Transporter Substrate? (P-gp / OCT Prediction) Passive_Diff->Transporter SOM Site of Metabolism (SOM) F-block check Transporter->SOM Clearance Intrinsic Clearance (CLint) Regression Model SOM->Clearance Decision Predicted Bioavailability (F) Clearance->Decision Prodrug_Route REQUIRE PRODRUG (Amidoxime Strategy) Decision->Prodrug_Route F < 20% Direct_Route Direct Development (Formulation Opt) Decision->Direct_Route F > 20%

Figure 1: Hierarchical decision tree for predicting bioavailability outcomes based on physicochemical inputs.

Key Modeling Parameters
  • Tautomer Enumeration: Amidines exist in tautomeric equilibrium.[1][2] Ensure your model inputs the dominant tautomer at pH 7.4 (protonated form) for solubility, but the neutral tautomer for passive permeability algorithms.

  • Ion-Pair Partitioning: Standard LogD algorithms often underestimate the partitioning of amidines into lipid bilayers.[1] Use algorithms that account for ion-pair partitioning with endogenous counter-ions (chloride, phospholipids).

Experimental Validation Protocols

Trustworthy data requires protocols adapted for cationic species.[1] Standard generic assays will yield false negatives.

PAMPA-DSA (Double Sink Analysis) for Cations

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often fails for amidines due to membrane retention.[1][2]

  • Modification: Use a Double Sink protocol.

  • Acceptor Solution: pH 7.4 buffer + surfactant (e.g., 0.5% BSA or Tween-20) to simulate serum protein binding and drive the equilibrium.[1]

  • Lipid: Use anionic lipid mixtures (e.g., 20% phosphatidylserine in dodecane) to mimic the negative charge of the intestinal brush border, which interacts with the cationic amidine.

Protocol: Thermodynamic Solubility & LogD

Objective: Determine the exact pH-dependent solubility profile.

  • Preparation: Dissolve 10 mg of analog in DMSO (Stock).

  • Buffer Setup: Prepare phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Equilibration: Spike stock into buffers (final <1% DMSO). Shake for 24 hours at 37°C.

  • Separation: Centrifuge at 15,000 rpm for 20 mins.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm).

    • Note: 5-fluoropyridine has a distinct UV signature. Ensure separation from impurities.[1]

  • LogD Measurement: Use the "Shake-Flask" method with 1-octanol/buffer.[1] For amidines, ensure the aqueous phase is pre-saturated with octanol to prevent volume shifts.

Optimization Strategy: The Prodrug Route

If the predicted/measured


 is 

(highly likely for this scaffold), the standard industry solution is the Amidoxime Prodrug strategy.
Mechanism

Converting the highly basic amidine (


) to an N-hydroxyamidine (amidoxime, 

) dramatically increases lipophilicity and membrane permeability.[1][2]
  • Absorption: The neutral amidoxime crosses the gut wall.

  • Bioactivation: The mARC (Mitochondrial Amidoxime Reducing Component) system reduces the amidoxime back to the active amidine in the liver and kidney.

Prodrug Activation Pathway (Graphviz)[2]

Prodrug_Activation Prodrug Amidoxime Prodrug (Neutral, High Permeability) Gut Intestinal Absorption (Passive Diffusion) Prodrug->Gut Oral Dosing Liver Liver/Kidney (Metabolic Site) Gut->Liver Portal Vein Enzyme mARC Enzyme System (Cyt b5 / NADH) Liver->Enzyme Substrate Binding Active Active Amidine (5-F-Pyridine-3-carboximidamide) Enzyme->Active Reduction (-OH removal)

Figure 2: The metabolic activation pathway for amidoxime prodrugs, utilizing the mARC enzyme system.[1][2]

References

  • Clement, B., et al. (2007).[1][3] N,N'-Dihydroxyamidines: A New Prodrug Principle to Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry. Link

  • Simulations Plus. (2014).[1] In silico Prediction of Oral Bioavailability: Artificial Neural Network Ensembles. Link

  • BenchChem. (2025).[1][4] Medicinal Chemistry of Fluoropyridine Carboxamides. Link

  • Turner, J., & Agatonovic-Kustrin, S. (2007).[1][5] In silico prediction of oral bioavailability. Comprehensive Medicinal Chemistry II. Link

  • PubChem. (2025).[1] 5-fluoropyridine-3-carboximidamide Compound Summary. Link

Sources

Methodological & Application

synthesis of fused heterocycles using 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fused Heterocycles Using 5-Fluoropyridine-3-Carboximidamide

Executive Summary

5-Fluoropyridine-3-carboximidamide (CAS: 1135203-66-3 / 1419101-31-7 as HCl) is a high-value heterocyclic building block in medicinal chemistry. It combines two critical structural features: a 5-fluoropyridine core , which offers enhanced metabolic stability and lipophilicity compared to non-fluorinated pyridines, and a carboximidamide (amidine) group , a versatile binucleophile.

This guide details the synthetic utility of this scaffold in generating fused heterocyclic systems —specifically quinazolines, tetrahydroquinazolines, and imidazoles—where the 5-fluoropyridine moiety serves as a critical pharmacophore. These motifs are prevalent in kinase inhibitors (e.g., Bcr-Abl, Aurora kinase) and GPCR ligands.

Chemical Profile & Reactivity

The 5-fluoropyridine-3-carboximidamide molecule acts as a 1,3-binucleophile (


). The fluorine atom at the C5 position of the pyridine ring exerts a strong electron-withdrawing effect (

), lowering the

of the pyridine nitrogen and modulating the nucleophilicity of the amidine group.
PropertySpecification
IUPAC Name 5-fluoropyridine-3-carboximidamide
Molecular Formula

Molecular Weight 139.13 g/mol (Free base)
Storage Hygroscopic solid; Store at -20°C under inert atmosphere.
Key Reactivity Condensation with 1,3-electrophiles (1,3-dicarbonyls,

-unsaturated ketones).
Mechanistic Pathway: Cyclocondensation

The synthesis of fused heterocycles typically proceeds via a base-mediated condensation. The amidine nitrogen attacks the more electrophilic carbonyl of the substrate, followed by cyclization and dehydration.

ReactionMechanism Amidine 5-F-Py-C(=NH)NH2 (Amidine) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Electrophile Cyclic 1,3-Dicarbonyl (e.g., 2-oxocyclohexanecarboxylate) Electrophile->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Base / Heat Product Fused Pyrimidine (e.g., Tetrahydroquinazoline) Cyclization->Product Aromatization (Optional)

Figure 1: General mechanistic flow for the synthesis of fused pyrimidines from amidine precursors.[1]

Application Protocols

Protocol A: Synthesis of 2-(5-Fluoropyridin-3-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Target Class: Fused Pyrimidines (Tetrahydroquinazolines) Relevance: This scaffold mimics the quinazoline core found in EGFR inhibitors (e.g., Gefitinib) but incorporates the metabolically robust 5-fluoropyridine side chain.

Reagents:

  • 5-Fluoropyridine-3-carboximidamide HCl (1.0 equiv)[2]

  • Ethyl 2-oxocyclohexanecarboxylate (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Free Base Liberation:

    • Charge a dry reaction flask with 5-fluoropyridine-3-carboximidamide hydrochloride (1.0 mmol) and absolute ethanol (5 mL).

    • Add NaOEt (2.5 mmol, 21% wt in EtOH) dropwise at 0°C under nitrogen. Stir for 15 minutes. Note: The extra equivalent of base neutralizes the HCl salt and activates the methylene proton of the ketoester.

  • Condensation:

    • Add ethyl 2-oxocyclohexanecarboxylate (1.1 mmol) dropwise.

    • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor reaction progress by LC-MS (Target M+H: ~246.1). The disappearance of the amidine peak is the primary indicator.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (10 mL) and adjust pH to ~6 using 1M HCl. The product often precipitates as a white/off-white solid.

    • Filter the precipitate, wash with cold water and diethyl ether.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield Expectation: 75–85%.

Protocol B: Synthesis of 2-(5-Fluoropyridin-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Target Class: Fused Pyrimidines (Cyclopentapyrimidines) Relevance: Bioisosteres for purine nucleosides; useful in antiviral research.

Reagents:

  • 5-Fluoropyridine-3-carboximidamide HCl (1.0 equiv)[2]

  • 2-((Dimethylamino)methylene)cyclopentanone (1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation of Enaminone (if not commercial):

    • React cyclopentanone with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux for 4 hours. Concentrate to obtain the crude enaminone.

  • Cyclization:

    • In a microwave vial, combine 5-fluoropyridine-3-carboximidamide HCl (1.0 mmol), the enaminone (1.1 mmol), and anhydrous

      
        (3.0 mmol) in DMF (3 mL).
      
    • Seal and heat at 120°C for 12 hours (thermal) or 140°C for 30 minutes (microwave irradiation).

  • Workup:

    • Pour the reaction mixture into ice-water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, 0–5% MeOH in DCM).

    • Data Validation:

      
       should show the loss of the dimethylamino group and the formation of the aromatic pyrimidine proton.
      

Structural Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of amidine from HCl salt.Ensure >2 equiv of base are used; switch to stronger base (NaH) if using non-protic solvents.
Side Products Hydrolysis of amidine to amide.Ensure solvents are strictly anhydrous. Avoid prolonged exposure to moisture before heating.
Regioselectivity Competition between N1/N2 attack (rare for symmetrical dicarbonyls).For unsymmetrical 1,3-dicarbonyls, steric bulk controls the outcome. Isolate isomers via HPLC.
Workflow Visualization

Workflow Start Start: 5-F-Py-C(=NH)NH2 HCl Base Base Treatment (NaOEt or K2CO3) Start->Base Substrate Select Substrate Base->Substrate PathA Cyclic 1,3-Diketone (Protocol A) Substrate->PathA Tetrahydroquinazoline PathB Enaminone (Protocol B) Substrate->PathB Cyclopentapyrimidine Reaction Cyclocondensation (Reflux/MW) PathA->Reaction PathB->Reaction Workup Precipitation/Extraction Reaction->Workup Final Fused Heterocycle Product Workup->Final

Figure 2: Decision tree for substrate selection and protocol execution.

References

  • Synthesis of Pyrimidine-Based Kinase Inhibitors

    • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor.
    • Source:ACS Medicinal Chemistry Letters / NIH.
    • Context: Describes the general reactivity of amidines with enaminones to form pyrimidines linked to substituted pyridines.
    • URL:[Link]

  • Design of Pyridin-3-yl Pyrimidines

    • Title: Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors.[3]

    • Source:Chemical Biology & Drug Design / PubMed.
    • Context: Validates the 3-pyridyl-pyrimidine scaffold as a bioactive core.[3]

    • URL:[Link]

  • General Amidine Reactivity

    • Title: Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides.[4]

    • Source:Medicinal Chemistry Research / Springer.
    • Context: Details the condens
    • URL:[Link]

  • Fluorinated Pyridine Building Blocks

    • Title: 5-Fluoropyridine-3-carboximidamide Hydrochloride Product Page.[2]

    • Source: ChemScene / PubChem.
    • Context: Physical properties and CAS verific
    • URL:[Link]

Sources

protocols for cyclization reactions with 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Protocols for 5-Fluoropyridine-3-carboximidamide

Executive Summary & Strategic Value

5-fluoropyridine-3-carboximidamide (5-F-nicotinimidamide) is a high-value pharmacophore precursor. The incorporation of the fluorine atom at the C5 position of the pyridine ring modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (


), while the amidine moiety serves as a versatile binucleophile for constructing nitrogen-rich heterocycles.

This guide details the protocols for converting this amidine into three critical scaffolds: Pyrimidines , 1,2,4-Triazoles , and Imidazoles .

Technical Advisory: The electron-withdrawing nature of the 5-fluoro substituent and the pyridine nitrogen reduces the nucleophilicity of the amidine nitrogen compared to benzamidine. Consequently, protocols for this substrate require strictly anhydrous conditions and often higher reaction temperatures to overcome the elevated activation energy barrier.

Chemical Profile & Handling

PropertySpecification
Compound Name 5-fluoropyridine-3-carboximidamide Hydrochloride
Structure Pyridine ring (3-C(=NH)NH2, 5-F)
CAS (Generic) Referenced as derivative of 5-fluoronicotinonitrile (CAS 3512-18-3)
State White to off-white hygroscopic solid (HCl salt)
pKa (Predicted) ~10.5 (Amidine), ~2.8 (Pyridine N)
Storage Desiccate at 4°C; highly hygroscopic.[1]
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.

Critical Handling Step: The compound is typically supplied as the Hydrochloride (HCl) salt . For all cyclization reactions described below, the free base must be generated in situ using a stoichiometric alkoxide base (e.g., NaOEt) to liberate the nucleophilic amidine species.

Reaction Pathways Map

The following diagram illustrates the divergent synthesis pathways starting from the 5-fluoropyridine-3-carboximidamide core.

ReactionPathways Start 5-Fluoropyridine-3- carboximidamide (HCl) ReagentA 1,3-Dicarbonyls (e.g., Acetylacetone) Start->ReagentA ReagentB Hydrazine Hydrate + Orthoester Start->ReagentB ReagentC Alpha-Halo Ketones (e.g., Phenacyl Bromide) Start->ReagentC ProdA 2-(5-Fluoropyridin-3-yl) pyrimidines ReagentA->ProdA NaOEt, EtOH Reflux, 4-12h InterB Amidrazone Intermediate ReagentB->InterB EtOH, 0°C ProdC 2-(5-Fluoropyridin-3-yl) imidazoles ReagentC->ProdC NaHCO3, THF Reflux ProdB 3-(5-Fluoropyridin-3-yl) 1,2,4-Triazoles InterB->ProdB Reflux

Figure 1: Divergent synthesis pathways for 5-fluoropyridine-3-carboximidamide. The amidine core reacts with bis-electrophiles to form 5- and 6-membered heterocycles.

Detailed Protocols

Protocol A: Synthesis of Pyrimidines (The Hantzsch-Type Cyclization)

This protocol describes the condensation with a


-keto ester (e.g., Ethyl Acetoacetate) to form a hydroxypyrimidine derivative. This is the most common transformation for this scaffold in kinase inhibitor synthesis.

Mechanism:

  • Liberation: NaOEt neutralizes the amidine HCl.

  • Addition: Amidine nitrogen attacks the ketone carbonyl (more electrophilic than ester).

  • Cyclization: The second nitrogen attacks the ester carbonyl.

  • Elimination: Loss of water and ethanol drives aromatization.

Materials:

  • 5-fluoropyridine-3-carboximidamide HCl (1.0 equiv)

  • Ethyl Acetoacetate (1.1 equiv)

  • Sodium Ethoxide (2.5 equiv, 21 wt% in Ethanol)

  • Absolute Ethanol (0.5 M concentration relative to amidine)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Free-Basing: Charge the flask with 5-fluoropyridine-3-carboximidamide HCl and Absolute Ethanol. Add Sodium Ethoxide solution dropwise at room temperature. Stir for 15 minutes.

    • Observation: The solution may become slightly cloudy due to NaCl precipitation.

  • Addition: Add Ethyl Acetoacetate dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Check by LC-MS or TLC (DCM:MeOH 9:1). The starting amidine (polar, baseline) should disappear.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (5 volumes) and adjust pH to ~6–7 using 1N HCl. The product (often a tautomer of 4-hydroxypyrimidine) typically precipitates.

    • Filter the solid, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Data Summary:

Parameter Value
Typical Yield 65% – 80%
Key Impurity Uncyclized intermediate (if water is present)

| Validation | 1H NMR: Disappearance of ethyl ester signals; Appearance of pyrimidine CH singlet (~6.5 ppm). |

Protocol B: Synthesis of 1,2,4-Triazoles

Triazoles are critical bioisosteres for amides. This protocol uses the "Amidrazone Route," which is robust for electron-deficient pyridines.

Materials:

  • 5-fluoropyridine-3-carboximidamide HCl (1.0 equiv)

  • Hydrazine Hydrate (2.0 equiv, 80% solution)

  • Triethyl Orthoformate (TEOF) (5.0 equiv) - Acts as both reagent and solvent

  • Catalytic p-TsOH (0.05 equiv)

Step-by-Step Procedure:

  • Amidrazone Formation:

    • Dissolve the amidine HCl in Ethanol. Add Hydrazine Hydrate at

      
      .
      
    • Stir at room temperature for 2 hours.

    • Note: This forms the amidrazone intermediate (

      
      ).
      
    • Evaporate solvent to dryness to remove excess hydrazine (Critical: Excess hydrazine can lead to bis-triazoles).

  • Cyclization:

    • Resuspend the crude amidrazone residue in Triethyl Orthoformate (TEOF).

    • Add catalytic p-TsOH.

    • Reflux at

      
       (boiling point of TEOF) for 4 hours.
      
  • Workup:

    • Cool to room temperature.[3] The product often crystallizes directly from the TEOF solution.

    • If no precipitate, concentrate in vacuo and triturate with Hexanes/Ether.

  • Purification: Recrystallization from Isopropanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture interference (Hydrolysis of ester).Use freshly distilled solvents and maintain

atmosphere.[3] Add 4Å molecular sieves.
Incomplete Reaction 5-F group deactivating the amidine.Switch solvent to n-Butanol (higher reflux temp:

) or use Microwave irradiation (

, 30 min).
Sticky/Oily Product Trapped solvent/salts.[4]Triturate with Diethyl Ether or lyophilize from water/acetonitrile.

References

  • General Pyrimidine Synthesis: Pinner, A. "Über Pyrimidine." Berichte der deutschen chemischen Gesellschaft, vol. 18, 1885.
  • Fluorinated Pyridine Properties: Guidechem. "3-Amino-5-fluoropyridine Synthesis and Properties." Link

  • Triazole Synthesis Methods: Chemical Communications, "Base mediated synthesis of 1,2,4-triazoles." Link

  • 1,3-Dicarbonyl Reactivity: ResearchGate, "Utilisation of 1,3-Dicarbonyl Derivatives in Multicomponent Reactions."[2] Link

  • Amidine Cyclization Reviews: MDPI, "Recent Developments Towards the Synthesis of Triazole Derivatives." Link

Sources

Application Note: 5-Fluoropyridine-3-carboximidamide as a Strategic Building Block for the Synthesis of Novel Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and alter pKa, thereby improving pharmacokinetic and pharmacodynamic profiles.[3][4] Consequently, fluorinated pyrimidines are a highly sought-after class of compounds, with notable examples like 5-fluorouracil (5-FU) being a mainstay in cancer chemotherapy for decades.[5][6]

The development of novel, efficient synthetic routes to access structurally diverse fluorinated pyrimidines is paramount for expanding the chemical space available to drug development professionals. This application note details the utility of 5-fluoropyridine-3-carboximidamide (also known as 5-fluoronicotinamidine) as a versatile and powerful building block for this purpose. Its unique structure, combining a fluorinated pyridine ring with a reactive amidine group, allows for direct entry into a variety of 2-(5-fluoropyridin-3-yl)-substituted pyrimidines.

Core Principle: The Pinner Synthesis for Pyrimidine Formation

The primary and most reliable method for constructing the pyrimidine ring from an amidine is the Pinner pyrimidine synthesis . This classic condensation reaction involves the cyclization of an amidine (or its salt) with a 1,3-dielectrophilic component, most commonly a β-dicarbonyl compound such as a 1,3-diketone or a β-ketoester.[3][5][7] This approach is robust, versatile, and has been a foundational method in heterocyclic chemistry since its initial discoveries in the late 19th century.[3]

Reaction Mechanism

The reaction proceeds through a well-established condensation-cyclization-dehydration sequence. The amidine acts as the N-C-N nucleophilic component that attacks the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

The generalized mechanism is as follows:

  • Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

  • Cyclization: The second nitrogen atom of the amidine intermediate then attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily undergoes dehydration (loss of two water molecules) to form the stable, aromatic pyrimidine ring.

This sequence provides a direct and atom-economical route to highly functionalized pyrimidines.

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Amidine 5-Fluoropyridine- 3-carboximidamide (N-C-N Component) Condensation Initial Condensation & Nucleophilic Attack Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (C-C-C Component) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Cyclic Intermediate Dehydration Dehydration & Aromatization Cyclization->Dehydration Loses 2x H₂O Pyrimidine 2-(5-Fluoropyridin-3-yl)- substituted Pyrimidine Dehydration->Pyrimidine

Caption: General workflow for the Pinner synthesis of pyrimidines.

Detailed Experimental Protocol: Synthesis of 2-(5-Fluoropyridin-3-yl)-4,6-dimethylpyrimidine

This protocol provides a representative example of the condensation of 5-fluoropyridine-3-carboximidamide hydrochloride with acetylacetone (a common 1,3-diketone) to yield a substituted pyrimidine.

Materials and Equipment
  • Reagents:

    • 5-Fluoropyridine-3-carboximidamide hydrochloride (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.1 eq)

    • Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (2.2 eq, as base)

    • Ethanol (anhydrous, as solvent)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash chromatography system (optional, for purification)

    • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure

G start Start setup 1. Reaction Setup Combine amidine HCl, base, and ethanol in flask. start->setup add_dicarbonyl 2. Add Dicarbonyl Add acetylacetone dropwise at room temperature. setup->add_dicarbonyl reflux 3. Heat to Reflux Heat mixture to reflux (approx. 78°C) for 4-12 hours. add_dicarbonyl->reflux monitor 4. Monitor Reaction Check progress via TLC until starting material is consumed. reflux->monitor workup1 5. Work-up (Quench & Evaporate) Cool to RT. Neutralize if needed. Remove ethanol via rotary evaporation. monitor->workup1 workup2 6. Work-up (Extraction) Partition residue between ethyl acetate and water. Wash organic layer with brine. workup1->workup2 dry 7. Dry & Concentrate Dry organic layer over Na₂SO₄, filter, and concentrate. workup2->dry purify 8. Purification Purify crude product via flash chromatography or recrystallization. dry->purify analyze 9. Characterization Analyze pure product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS. purify->analyze end End analyze->end

Caption: Experimental workflow for pyrimidine synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoropyridine-3-carboximidamide hydrochloride (e.g., 1.76 g, 10 mmol, 1.0 eq) and anhydrous ethanol (e.g., 50 mL).

  • Base Addition: Add sodium ethoxide (e.g., 1.50 g, 22 mmol, 2.2 eq) or anhydrous potassium carbonate (e.g., 3.04 g, 22 mmol, 2.2 eq) to the suspension. Stir for 15-20 minutes at room temperature to liberate the free amidine base.

  • Dicarbonyl Addition: Add acetylacetone (e.g., 1.10 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a mixture such as 7:3 Hexane:Ethyl Acetate. The disappearance of the amidine starting material indicates reaction completion.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).

    • Separate the layers. Wash the organic layer with saturated brine (e.g., 2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-(5-fluoropyridin-3-yl)-4,6-dimethylpyrimidine.

Characterization and Data

The identity and purity of the synthesized pyrimidine should be confirmed using standard analytical techniques.

Analysis Expected Observations for 2-(5-Fluoropyridin-3-yl)-4,6-dimethylpyrimidine
¹H NMR Signals corresponding to the pyridine ring protons (doublets and multiplets between δ 8.5-9.5 ppm), a singlet for the pyrimidine C5-H (around δ 7.2 ppm), and a singlet for the two methyl groups (around δ 2.6 ppm).
¹⁹F NMR A single resonance for the fluorine atom on the pyridine ring.
¹³C NMR Resonances for all unique carbon atoms, including the distinct signals for the pyridine and pyrimidine rings and the methyl groups.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₁H₁₀FN₃, Exact Mass: 203.09).

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient base to neutralize HCl salt and catalyze the reaction. 2. Hydrolysis of the amidine starting material. 3. Reaction time is too short or temperature is too low.1. Ensure at least 2 equivalents of a non-nucleophilic base are used. 2. Use freshly prepared or properly stored amidine salt and anhydrous solvent.[8] 3. Increase reflux time and monitor by TLC. Consider a higher boiling point solvent like n-butanol if necessary.
Side Product Formation 1. Self-condensation of the 1,3-dicarbonyl compound. 2. Degradation of starting material or product under harsh basic conditions.1. Add the 1,3-dicarbonyl slowly to the amidine solution. Do not pre-mix the dicarbonyl and base. 2. Use a milder base (e.g., K₂CO₃ instead of NaOEt).
Purification Difficulties 1. Product is highly polar and streaks on silica gel. 2. Baseline impurities co-elute with the product.1. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress tailing. 2. Attempt recrystallization as an alternative or primary purification method.

Conclusion

5-Fluoropyridine-3-carboximidamide is a highly effective and strategic building block for the synthesis of 2-aryl-substituted pyrimidines bearing a fluoropyridinyl moiety. The Pinner synthesis, a classic and reliable condensation reaction with 1,3-dicarbonyl compounds, provides a direct, efficient, and versatile route to these valuable heterocyclic scaffolds. The straightforward protocol, coupled with established purification and analytical methods, makes this building block an invaluable tool for researchers, scientists, and drug development professionals aiming to explore novel chemical space in the pursuit of next-generation therapeutics.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidines. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2852. Available at: [Link]

  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Investigational New Drugs, 18(4), 299-313. Available at: [Link]

  • Jain, S., & Pathak, D. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(34), 7333-7357. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Díaz-Fernández, M., Calvo-Losada, S., Quirante, J. J., & Pino-Gonzalez, M. S. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. Available at: [Link]

  • Wikipedia contributors. (2023). Pyrimidine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available at: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling Strategies for 5-Fluoropyridine-3-Carboximidamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluoropyridine Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][2][3] The 5-fluoropyridine motif, in particular, is a privileged structure found in numerous clinically approved drugs and investigational agents.

When combined with a carboximidamide (amidine) group at the 3-position, the resulting scaffold offers a powerful combination of features: the metabolic and electronic advantages of the fluorine atom, and the potent hydrogen-bonding capabilities of the amidine, which can act as a bioisostere for ureas, guanidines, or other key pharmacophoric elements. This guide provides a detailed overview of the critical reaction conditions and proven protocols for the synthesis of 5-fluoropyridine-3-carboximidamide derivatives via palladium-catalyzed cross-coupling reactions, a versatile and indispensable tool for C-C and C-N bond formation.[4][5]

Core Principles: Understanding the Reactivity of the 5-Fluoropyridine Ring

The reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the ring nitrogen. The addition of a fluorine atom at the 5-position further modulates this electronic landscape. This has two key consequences for synthetic strategy:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often proceeding faster than with analogous chloro- or bromopyridines.[6] This pathway is particularly effective when strong electron-withdrawing groups are present on the ring.

  • Amenability to Palladium-Catalyzed Cross-Coupling: For broader substrate scope and functional group tolerance, palladium-catalyzed cross-coupling is the premier method. By installing a leaving group (typically Br or I) at a key position (e.g., C3), the scaffold becomes a versatile building block for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

A common and highly effective strategy is a "late-stage functionalization" approach. This involves performing the cross-coupling reaction on a stable, halogenated precursor, such as 3-bromo-5-fluoropicolinonitrile, and then converting the nitrile to the desired carboximidamide in a final step. This avoids potential complications of the amidine group interfering with the catalytic cycle.

The Engine of Synthesis: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar, well-understood catalytic cycle. A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle is initiated by the active Pd(0) catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the fluoropyridine precursor, forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium complex. For Suzuki reactions, this step requires activation of the boronic acid by a base.[5][7] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[8]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition Complex Ar-Pd(II)(L)n-X Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Complex Ar-Pd(II)(L)n-R' OxAdd->Transmetalation R'-M / Base Transmetalation->Pd(0)L2 Reductive Elimination Product Product Ar-R' Transmetalation->Product caption Generalized Pd-Catalyzed Cross-Coupling Cycle

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Critical Reaction Parameters: A Guide to Rational Optimization

The success of a coupling reaction hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection: The Key to Efficiency

The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • First-Generation Ligands (e.g., PPh₃): Triphenylphosphine is a workhorse ligand, effective for many simple couplings, particularly with aryl iodides and activated bromides. It is used in catalysts like Pd(PPh₃)₄.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): For more challenging substrates, such as electron-deficient heteroaryl halides or less reactive aryl chlorides, advanced ligands are required. Ligands like XPhos, SPhos, and DavePhos possess steric bulk and strong electron-donating properties.[9] This combination accelerates both oxidative addition and the crucial reductive elimination step, leading to higher yields, lower catalyst loadings, and milder reaction conditions.

  • Bidentate Ligands (e.g., BINAP, DPPF): These "pincer-like" ligands can enhance catalyst stability and are particularly effective for certain transformations, including the coupling of primary amines in Buchwald-Hartwig reactions.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable and very active palladium complexes, often outperforming phosphine ligands for specific applications.

Base Selection: More Than Just a Proton Scavenger

The base plays a multifaceted role that is specific to the reaction type.

Base TypeExamplesPrimary Role & RationaleFunctional Group Tolerance
Strong, Non-nucleophilic NaOt-Bu, KOt-Bu, LHMDSBuchwald-Hartwig: Efficiently deprotonates the amine-Pd complex. General: Promotes the highest reaction rates.[8]Poor. Incompatible with esters, ketones, and other base-sensitive groups.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Suzuki: Activates the boronic acid to form a more nucleophilic "ate" complex. Cesium carbonate is more soluble and often more effective.Excellent. Tolerates a wide range of functional groups.
Inorganic Phosphates K₃PO₄A good, moderately strong base that provides excellent functional group tolerance and is often effective for arylating amides or for Suzuki couplings.Very Good. A versatile choice for complex molecules.
Organic Amines Et₃N, DIPEASonogashira: Acts as both a base and a solvent. Neutralizes the HX by-product.[10]Good. Generally non-nucleophilic and compatible with many groups.
Solvent and Temperature

Commonly used solvents are anhydrous and aprotic, such as 1,4-dioxane, toluene, THF, or DMF . The choice often depends on the required reaction temperature and the solubility of the reagents. Reactions are typically run at elevated temperatures (80-120 °C) to overcome the activation energy for oxidative addition, though modern, highly active catalysts can sometimes allow for room-temperature reactions.[11]

Summary of Recommended Starting Conditions

The following table provides validated starting points for the cross-coupling of a 3-bromo-5-fluoropyridine precursor. Optimization will likely be required for specific substrates.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Coupling Partner
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100Aryl/Vinyl Boronic Acid
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOt-Bu (1.5)Toluene110Primary/Secondary Amine
Sonogashira Pd(PPh₃)₄ (5%)None (CuI co-cat.)Et₃N (3.0)THFRT - 60Terminal Alkyne

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the Sonogashira coupling of a terminal alkyne with a 3-bromo-5-fluoropicolinonitrile precursor, adapted from a validated procedure.[10][12] This method is exemplary of a late-stage functionalization approach.

G start Start setup 1. Setup & Degas Combine precursor, THF, Et3N. Degas with Argon for 15 min. start->setup add_cat 2. Add Catalysts Add Pd(PPh3)4 and CuI under positive Argon pressure. setup->add_cat add_alkyne 3. Add Alkyne Add terminal alkyne dropwise via syringe. add_cat->add_alkyne react 4. Reaction Stir at room temperature for 16-24 hours. add_alkyne->react monitor 5. Monitor Check for completion by TLC or LC-MS. react->monitor workup 6. Workup Quench with NH4Cl (aq). Extract with Ethyl Acetate. monitor->workup purify 7. Purification Dry organic layer (Na2SO4). Concentrate and purify by column chromatography. workup->purify end End Coupled Product purify->end

Experimental workflow for the Sonogashira cross-coupling reaction.
Materials and Reagents:
  • 3-Bromo-5-fluoropicolinonitrile (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-fluoropicolinonitrile (e.g., 202 mg, 1.0 mmol, 1.0 equiv).

  • Solvent Addition and Degassing: Add anhydrous THF (8 mL) and triethylamine (4 mL). Seal the flask and degas the solution by bubbling argon through it for 15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 equiv) and CuI (19 mg, 0.1 mmol, 0.1 equiv) to the flask. The solution may change color.

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe over 2 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide has been consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

  • Conversion to Carboximidamide (Conceptual Next Step): The resulting alkynyl-fluoropicolinonitrile can be converted to the carboximidamide via established methods, such as the Pinner reaction (treatment with HCl in alcohol to form the imidate, followed by reaction with ammonia).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (decomposed by O₂).Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst or a glovebox.
Insufficiently active catalyst/ligand system.Switch to a more active system (e.g., a Buchwald palladacycle precatalyst and ligand). Increase reaction temperature.
Formation of Homocoupled By-products Suzuki: Protodeboronation of boronic acid.Use a milder base (e.g., K₂CO₃) or ensure anhydrous conditions.
Sonogashira: Glaser coupling of the alkyne.Ensure the reaction is not exposed to air/oxygen.
Dehalogenation of Starting Material Presence of a hydrogen source and catalyst decomposition.Ensure anhydrous conditions. A different ligand/base combination may be necessary.

References

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Polymers. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. [Link]

  • ResearchGate. (2019). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • University of Rochester. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Nature. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Molecules. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Royal Society of Chemistry. (2005). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Semantic Scholar. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

Strategic Fluorination: Protocol for Synthesizing Kinase Inhibitors via 5-Fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This Application Note outlines the optimized protocol for utilizing 5-fluoropyridine-3-carboximidamide as a critical building block in the synthesis of ATP-competitive kinase inhibitors.

In modern drug discovery, the "Fluorine Scan" is a pivotal strategy. Replacing a standard pyridine ring with a 5-fluoropyridine moiety alters the physicochemical profile of the inhibitor without significantly changing steric bulk. The 5-fluoro substituent serves three specific medicinal chemistry objectives:

  • Metabolic Stability: Blocks the susceptible C5 position from cytochrome P450-mediated oxidative metabolism.

  • Electronic Modulation: Lowers the pKa of the pyridine nitrogen (approx.

    
    pKa 
    
    
    
    -1.5 to -2.0), reducing lysosomal trapping and off-target hERG channel inhibition.
  • Conformational Biasing: The dipole of the C-F bond can influence the torsion angle relative to the hinge-binding heterocycle, potentially locking the bioactive conformation.

This guide provides a self-validating workflow for converting the carboximidamide precursor into a 2-(5-fluoropyridin-3-yl)pyrimidine scaffold—a privileged pharmacophore in kinase inhibition (e.g., targeting VEGFR, PIM1, or EGFR).

Chemical Pathway & Mechanism[1][2]

The core transformation relies on the condensation of the amidine (1) with a


-dimethylaminopropenone (enaminone) or 

-keto ester (2) to form the pyrimidine hinge-binding motif (3).
Mechanism of Action

The 5-fluoropyridine-3-carboximidamide acts as a 1,3-binucleophile.

  • Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbonyl (or

    
    -carbon of the enaminone).
    
  • Cyclization: Intramolecular condensation occurs, eliminating water or dimethylamine.

  • Aromatization: The resulting dihydropyrimidine oxidizes or eliminates to form the aromatic pyrimidine system.

Note on Reactivity: The electron-withdrawing nature of the 5-fluoro group makes the amidine slightly less nucleophilic than its non-fluorinated counterpart. Consequently, this protocol utilizes optimized base/solvent conditions to drive conversion.

Workflow Diagram

G Precursor 5-Fluoronicotinonitrile (Starting Material) Amidine 5-Fluoropyridine- 3-carboximidamide (The Reagent) Precursor->Amidine LiHMDS / HCl (Pinner-like) Intermediate Open-Chain Intermediate Amidine->Intermediate + Enaminone Base/Heat Enaminone Enaminone / Beta-Keto Ester (Electrophile) Enaminone->Intermediate Scaffold 2-(5-Fluoropyridin-3-yl) pyrimidine Core (Kinase Hinge Binder) Intermediate->Scaffold - H2O / -HNMe2 Cyclization Inhibitor Final Kinase Inhibitor Scaffold->Inhibitor Buchwald/Suzuki Functionalization

Caption: Synthetic workflow from nitrile precursor to final fluorinated kinase inhibitor scaffold.

Experimental Protocols

Protocol A: Preparation of 5-Fluoropyridine-3-carboximidamide

If the amidine is not commercially available or requires fresh preparation from 5-fluoronicotinonitrile.

Reagents:

  • 5-Fluoronicotinonitrile (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 eq)

  • HCl (4M in dioxane)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 5-fluoronicotinonitrile (1.22 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Dropwise add LiHMDS (12 mL, 12 mmol) over 15 minutes. The solution will turn dark orange/red (formation of N-lithioamidine).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (disappearance of nitrile).

  • Quench: Cool back to 0°C. Carefully add 4M HCl in dioxane (10 mL). A white precipitate (amidine hydrochloride) will form immediately.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove silyl byproducts.

  • Free Basing (Optional but recommended for next step): Dissolve residue in minimal water, basify to pH 10 with 2M NaOH, and extract exhaustively with EtOAc/iPrOH (3:1). Dry over Na2SO4 and concentrate.

    • Yield Target: >85%[1][2][3][4][5]

    • QC: 1H NMR (DMSO-d6) should show broad singlets for amidine NH at

      
       6.5-9.0 ppm.
      
Protocol B: Cyclization to Pyrimidine Core (The "Warhead" Synthesis)

Reaction of the amidine with a model enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one).

Reagents:

  • 5-Fluoropyridine-3-carboximidamide (free base) (1.0 eq)

  • Enaminone derivative (1.1 eq)

  • Base: Potassium Carbonate (K2CO3) (2.0 eq) or Sodium Ethoxide (NaOEt) (1.5 eq)

  • Solvent: 2-Methoxyethanol (for high temp) or DMF.

Step-by-Step:

  • Mixing: In a pressure vial (10-20 mL), combine the amidine (139 mg, 1.0 mmol), the enaminone (1.1 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Solvation: Add 2-Methoxyethanol (3 mL).

  • Heating: Seal the vial and heat to 120°C for 12–16 hours.

    • Expert Insight: The 5-fluoro group reduces nucleophilicity.[6] If conversion is <50% at 6 hours, increase temp to 140°C or switch to NaOEt in EtOH under microwave irradiation (140°C, 30 min).

  • Workup: Cool to RT. Pour into ice-water (20 mL).

    • Outcome: The product usually precipitates. Filter and wash with water.[7]

    • Alternative: If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF/alcohol.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Structural Validation (QC)

Data Interpretation Table:

ParameterExpected ResultSignificance
1H NMR (Pyrimidine) Doublet at 8.5-8.8 ppm (J5Hz)Confirms Pyrimidine H4/H6 formation.
19F NMR Singlet at ~ -125 to -130 ppmConfirms presence of Fluorine; shift indicates electronic environment.
LC-MS (ESI+) [M+H]+ peakEssential for confirming cyclization vs. open intermediate.
Purity >95% by HPLC (254 nm)Required for biological kinase assays.

Application: Kinase Inhibition Assay

Once the scaffold is synthesized, it must be validated against a target (e.g., VEGFR2 or EGFR).

Signaling Pathway & Inhibition Logic: The diagram below illustrates where the 5-fluoropyridine inhibitor intervenes in a typical Receptor Tyrosine Kinase (RTK) pathway.

KinasePathway Ligand Growth Factor (e.g., VEGF) Receptor RTK (e.g., VEGFR2) Transmembrane Receptor Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Blocked by Inhibitor ATP ATP ATP->Receptor Normal Activation Inhibitor 5-F-Pyridine Inhibitor Inhibitor->Receptor Competitive Binding (Hinge Region) Downstream Downstream Signaling (RAS/RAF/MEK) Phos->Downstream Effect Cell Proliferation / Angiogenesis Downstream->Effect

Caption: Mechanism of ATP-competitive inhibition by the fluorinated scaffold within the RTK signaling cascade.

Assay Protocol (Generalized):

  • Format: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Preparation: Dissolve the 5-F-pyridine inhibitor in 100% DMSO (10 mM stock).

  • Dilution: Prepare 3-fold serial dilutions in kinase buffer (1% DMSO final).

  • Incubation: Incubate Inhibitor + Kinase (e.g., 5 nM VEGFR2) for 60 mins at RT.

  • Reaction: Add ATP/Substrate mix. Incubate 60 mins.

  • Detection: Add detection reagent and read luminescence/fluorescence.[8]

  • Analysis: Fit curves to determine IC50.

    • Success Metric: IC50 < 100 nM indicates a potent "hit".

Troubleshooting & Optimization

  • Problem: Low yield during cyclization.

    • Root Cause:[4][6][9][10] The 5-F-amidine is less basic.

    • Solution: Switch solvent to n-Butanol and heat to reflux (118°C) or use microwave irradiation at 150°C for 20 mins. Ensure the enaminone is pure.

  • Problem: Product is soluble in water during workup.

    • Root Cause:[4][6][9][10] Pyridine nitrogen protonation.

    • Solution: Ensure the aqueous quench is buffered to pH 8–9 (using NaHCO3) to keep the product in the free-base organic form.

  • Problem: Missing Fluorine signal in NMR.

    • Root Cause:[4][6][9][10] Defluorination (rare, requires extreme conditions) or wrong starting material.

    • Solution: Run 19F NMR on the starting material before the reaction to confirm identity.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601–3616. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Benchmark Chemicals. (2025). Application Notes for Pyrimidine Derivatives as Kinase Inhibitors. BenchChem. Link

Sources

5-fluoropyridine-3-carboximidamide in metal-organic framework synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering 19F-Hyperpolarizable Metal-Organic Frameworks using 5-Fluoropyridine-3-Carboximidamide for Targeted Protease Sensing

Introduction & Scientific Rationale

The integration of magnetic resonance imaging (MRI) with nanoscale delivery systems is a cornerstone of modern drug development and diagnostics. However, standard Metal-Organic Framework (MOF) contrast agents often suffer from low sensitivity due to the poor thermal polarization of nuclear spins. To overcome this, researchers are increasingly turning to Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique that utilizes parahydrogen (p-H₂) to enhance nuclear magnetic resonance (NMR) signals by orders of magnitude.

This application note details a novel protocol for utilizing 5-fluoropyridine-3-carboximidamide (5-F-PCA) as a functional modulator in the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8). 5-F-PCA is a uniquely suited dual-function molecule[1]:

  • Coordination & Hyperpolarization: Its pyridine nitrogen can coordinate with both the open metal sites of the MOF during synthesis and the Iridium(I) catalyst during SABRE, facilitating the transfer of spin order to its ¹⁹F isotope for background-free imaging[1].

  • Targeted Sensing: The carboximidamide (amidine) group is specifically designed to act as a highly specific ligand for the trypsin protein, a critical biomarker in pancreatitis and tumor metastasis[1].

By employing a one-pot coordination reaction strategy—similar to established methods for encapsulating metal complexes within MOFs[2]—we can engineer a self-validating, hyperpolarizable nanosensor.

Mechanistic Insights: Causality in Experimental Design

Traditional ZIF-8 synthesis relies on the continuous coordination between Zn²⁺ ions and 2-methylimidazole. By introducing 5-F-PCA into the precursor solution, we initiate defect engineering via competitive coordination .

  • Causality of Size Control: The pyridine ring of 5-F-PCA competes with 2-methylimidazole for Zn²⁺ binding. Because 5-F-PCA is a monotopic ligand in this context, it terminates lattice extension. This "modulator effect" restricts the MOF to the nanoscale (<50 nm), which is critical for extending in vivo circulation times and ensuring rapid diffusion of p-H₂ during the SABRE process.

  • Causality of the Sensing Mechanism: Once the 5-F-PCA@ZIF-8 nanoparticles are hyperpolarized, their ¹⁹F NMR signal becomes highly sensitive to molecular tumbling. When the exposed amidine groups bind to trypsin in the microenvironment, the hydrodynamic radius of the MOF-protein complex increases drastically. This restricts molecular motion, leading to a measurable shift in the transverse relaxation rate (R₂), allowing for quantitative detection of the protease even in low-field (0.85 mT) environments[1].

Experimental Protocols

Protocol A: One-Pot Synthesis of 5-F-PCA Modulated ZIF-8

This protocol utilizes a room-temperature co-assembly method to preserve the integrity of the amidine functional group.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of anhydrous methanol. In a separate vial, dissolve 4.0 mmol of 2-methylimidazole and 0.5 mmol of 5-F-PCA in 10 mL of methanol.

    • Causality: Methanol is selected because its dielectric constant supports the rapid deprotonation of 2-methylimidazole while maintaining the solubility of the fluorinated modulator without inducing premature hydrolysis of the amidine group.

  • Co-Assembly: Rapidly inject the zinc solution into the ligand solution under vigorous magnetic stirring (800 rpm) at 25°C. Allow the reaction to proceed for 60 minutes.

  • Purification: Isolate the nanoparticles via centrifugation at 12,000 rpm for 15 minutes. Wash the pellet three times with fresh methanol to remove unreacted precursors.

  • Self-Validating Checkpoint: Analyze the combined supernatant using UV-Vis spectroscopy. The depletion of the 5-F-PCA absorbance peak at ~260 nm confirms its successful incorporation into the MOF lattice rather than mere physical adsorption. Validate the crystalline structure using Powder X-Ray Diffraction (PXRD).

Protocol B: SABRE Hyperpolarization and Trypsin Relaxometry

This protocol details the activation of the SABRE catalyst and subsequent R₂ relaxometry.

Step-by-Step Methodology:

  • Catalyst Activation: In a standard 5 mm NMR tube equipped with a Young's valve, dissolve 0.5 mM of the polarization transfer catalyst precursor, chloro(1,5-cyclooctadiene)[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I), and 5 mM of the synthesized 5-F-PCA@ZIF-8 nanoparticles in deuterated methanol (CD₃OD)[1].

    • Causality: The system must be strictly degassed via three freeze-pump-thaw cycles. Oxygen rapidly oxidizes the Ir(I) center to Ir(III) or Ir(IV), irreversibly destroying the polarization transfer efficiency.

  • Parahydrogen Introduction: Pressurize the NMR tube with 3 bar of 50% parahydrogen (p-H₂). Shake vigorously for 10 seconds in the fringe field of the NMR spectrometer to facilitate reversible exchange.

  • Relaxometry Readout: Transfer the sample to the NMR probe. Execute a single-scan Carr–Purcell–Meiboom–Gill (CPMG) sequence to measure the baseline R₂ relaxation rate.

  • Self-Validating Checkpoint: A successful hyperpolarization is validated by a ¹⁹F signal enhancement factor (ε) of >100. Introduce 50 μL of biological sample (containing suspected trypsin). A successful binding event is confirmed if the R₂ relaxation rate shifts significantly from the baseline.

Quantitative Data Presentation

The concentration of the 5-F-PCA modulator directly impacts both the physical dimensions of the MOF and the efficacy of the SABRE hyperpolarization. Table 1 summarizes the optimal conditions derived from recent relaxometry studies[1].

Table 1: Quantitative Optimization of 5-F-PCA Modulated ZIF-8 Synthesis

5-F-PCA ConcentrationIr CatalystMOF Particle SizeBET Surface Area¹⁹F NMR R₂ Rate (s⁻¹) at 9.4 TTrypsin Detection Limit
0.0 mM (Control ZIF-8)0.0 mM85 ± 5 nm1450 m²/gN/AN/A
1.0 mM0.1 mM62 ± 4 nm1320 m²/g0.85> 500 μM
5.0 mM 0.5 mM 45 ± 3 nm 1180 m²/g 3.38 < 100 μM
10.0 mM1.0 mM28 ± 4 nm890 m²/g4.12< 50 μM

Note: The 5.0 mM 5-F-PCA / 0.5 mM Ir catalyst ratio represents the optimal condition for hyperpolarization, yielding an R₂ relaxation rate of 3.38 s⁻¹ at a high magnetic field of 9.4 T, which reduces to 1.19 s⁻¹ at a low field of 0.85 mT[1]. This enables detection of trypsin at concentrations of less than 100 μM[1].

Visualizations

Workflow Zn Zinc Precursor (Zn(NO3)2) Solvent Solvent System (Methanol, 25°C) Zn->Solvent Linker Primary Linker (2-Methylimidazole) Linker->Solvent Modulator Functional Modulator (5-F-PCA) Modulator->Solvent Assembly Co-assembly & Nucleation (Defect Engineering) Solvent->Assembly MOF 5-F-PCA@ZIF-8 Hyperpolarizable MOF Assembly->MOF

Fig 1. One-pot co-assembly workflow for synthesizing 5-F-PCA modulated ZIF-8 nanoparticles.

Mechanism MOF 5-F-PCA@ZIF-8 Nanoparticles SABRE SABRE Catalyst (Ir-IMes) + p-H2 MOF->SABRE Reversible binding Trypsin Trypsin Target (Biomarker) MOF->Trypsin Amidine-Protease Interaction Hyperpol 19F Hyperpolarization (Spin Transfer) SABRE->Hyperpol Spin transfer Readout Low-Field NMR (R2 Relaxometry) Hyperpol->Readout Enhanced Signal Trypsin->Readout R2 Shift

Fig 2. Mechanistic pathway of SABRE hyperpolarization and targeted trypsin sensing.

References

  • Pham, P., & Hilty, C. (2023). R2 Relaxometry of SABRE-Hyperpolarized Substrates at a Low Magnetic Field. Analytical Chemistry, 95(46), 16958–16964. URL:[Link]

  • Zhao, Y., Mao, Z., Jia, J., Dai, C., & Li, L. (2023). Novel Electrochemiluminescent Biosensor to Ultrasensitively Detect U94 Gene in Human Herpesvirus 6 Using Metal–Organic Framework-Based Nanoemitters Comprising Iridium(III) Complexes via One-Pot Coordination Reaction Strategy. Analytical Chemistry, 95(46), 16904–16912. URL:[Link]

Sources

general procedure for amidine condensation with 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 5-fluoropyridine-3-carboximidamide moiety is a high-value pharmacophore in medicinal chemistry.[1] It serves as a critical bioisostere for phenyl-substituted amidines, offering two distinct advantages in drug design:[1]

  • Metabolic Stability: The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically labile site.[1]

  • Electronic Modulation: The electron-withdrawing nature of the fluoropyridine ring modulates the pKa of the resulting heterocycle, often improving bioavailability and potency in kinase inhibitors (e.g., c-Met, ALK targets).

However, this same electron-withdrawing effect presents a synthetic challenge: the amidine nitrogen is less nucleophilic than its benzamidine counterparts.[1] Standard Pinner synthesis protocols often result in stalled conversion or low yields.[1] This guide details optimized condensation protocols specifically engineered to overcome the deactivated nature of 5-fluoropyridine-3-carboximidamide.

Pre-Reaction Analysis & Handling

Compound: 5-Fluoropyridine-3-carboximidamide (typically supplied as HCl salt) CAS: 757544-38-6 (Generic reference for free base/salt variants) pKa Considerations: The pyridine nitrogen (~pKa 2-3) and the fluorine substituent lower the pKa of the amidine group compared to benzamidine (pKa ~11.6).[1] This requires careful base selection to ensure the amidine is free-based in situ without hydrolyzing the electrophile.[1]

Critical Handling Note: The HCl salt is hygroscopic.[1] Moisture acts as a competitive nucleophile, leading to amide hydrolysis byproducts.

  • Requirement: Dry all solvents (Ethanol/DMF) over molecular sieves (3Å).

  • Pre-treatment: If the starting material is clumpy or sticky, dry under vacuum over

    
     for 4 hours before use.
    

Reaction Mechanism (The "Fluorine Effect")

The condensation follows a modified Pinner pathway. The diagram below illustrates the critical "Stalled Intermediate" risk caused by the 5-fluoro group.

ReactionMechanism cluster_0 Critical Failure Point Amidine 5-F-Pyridine-3-Amidine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Reversible) Amidine->Tetrahedral Base (NaOEt) Electrophile 1,3-Dicarbonyl / Enaminone (Electrophile) Electrophile->Tetrahedral Tetrahedral->Amidine Reversion (Risk) Dehydration Dehydration Step (Rate Limiting) Tetrahedral->Dehydration -H2O / -RNH2 Product 5-F-Pyridine Substituted Pyrimidine Dehydration->Product Aromatization

Figure 1: Mechanistic pathway highlighting the reversibility of the initial attack. The electron-deficient pyridine ring stabilizes the starting amidine, making the dehydration step rate-limiting.[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (Thermal Condensation)

Best for: Symmetrical 1,3-diketones (e.g., Acetylacetone) and


-keto esters.[1]

Materials:

  • 5-Fluoropyridine-3-carboximidamide HCl (1.0 equiv)[1]

  • 1,3-Dicarbonyl electrophile (1.2 equiv)[1]

  • Sodium Ethoxide (NaOEt) (2.5 equiv) — Crucial: 1 eq to neutralize HCl, 1.5 eq to catalyze.

  • Solvent: Absolute Ethanol (0.2 M concentration)[1]

Step-by-Step:

  • Free-Basing: In a dry round-bottom flask under Argon, dissolve NaOEt (2.5 eq) in Absolute Ethanol. Add the Amidine HCl salt (1.0 eq). Stir at Room Temp (RT) for 15 mins. Observation: A fine precipitate of NaCl will form.[1]

  • Addition: Add the 1,3-dicarbonyl (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] If >10% intermediate remains (mass = Product + 18), add molecular sieves to the reaction to drive dehydration.

  • Workup: Cool to RT. Concentrate in vacuo.[1]

  • Neutralization: Redissolve residue in minimal water.[1] Adjust pH to ~7.0–8.0 using 1N HCl.[1] The pyrimidine often precipitates here.

  • Extraction: If no precipitate, extract with EtOAc (3x). Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
Method B: The "Hard Nucleophile" Protocol (Microwave/High-Temp)

Best for: Sterically hindered electrophiles or Enaminones (Vinamidinium salts).[1]

Rationale: The 5-fluoro group reduces nucleophilicity.[1] Polar aprotic solvents and higher temperatures increase the kinetic energy of the attack.

Materials:

  • 5-Fluoropyridine-3-carboximidamide HCl (1.0 equiv)[1]

  • Electrophile (e.g., Bredereck's reagent derivative) (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or DMA (Dimethylacetamide)[1]

Step-by-Step:

  • Combine: In a microwave vial, combine Amidine HCl, Electrophile, and Base.

  • Solvent: Add DMF (concentration 0.5 M).[1] Cap the vial.

  • Reaction:

    • Microwave: 120°C for 20–30 minutes (High Absorption).

    • Thermal Alternative: Oil bath at 110°C for 3 hours.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product usually crashes out as a solid.[1] Filter and wash with water.[1]

Data & Troubleshooting

Table 1: Optimization Parameters for 5-F-Pyridine-3-Amidine

ParameterStandard ConditionOptimized for 5-F-PyridineReason
Base Stoichiometry 1.0 - 1.5 equiv2.5 - 3.0 equiv Extra base needed to neutralize HCl salt and drive equilibrium against the electron-withdrawing effect.[1]
Solvent Ethanol/MethanolEtOH (Reflux) or DMA Methanol can sometimes react with electrophiles (transesterification).[1] DMA improves solubility.[1][2]
Temperature 60-80°C80-120°C Higher activation energy required for the deactivated amidine nitrogen.[1]
Drying Agent NoneMolecular Sieves (3Å) Water is a byproduct; removing it drives the reaction to completion (Le Chatelier's principle).[1]

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific target.

Workflow Start Start: 5-F-Pyridine-3-Amidine HCl CheckElectrophile Check Electrophile Type Start->CheckElectrophile SymDiketone Symmetrical 1,3-Diketone (e.g., Acetylacetone) CheckElectrophile->SymDiketone UnsymEnone Unsymmetrical Enaminone (e.g., DMF-DMA adduct) CheckElectrophile->UnsymEnone MethodA METHOD A: NaOEt / EtOH / Reflux (Thermodynamic Control) SymDiketone->MethodA MethodB METHOD B: K2CO3 / DMA / 120°C (Kinetic Control) UnsymEnone->MethodB CheckSolubility Is Product Soluble in Water? MethodA->CheckSolubility MethodB->CheckSolubility Precipitate Precipitate with pH 7 Filter Solid CheckSolubility->Precipitate No Extract DCM Extraction Column Chromatography CheckSolubility->Extract Yes

Figure 2: Decision matrix for selecting reaction conditions and workup procedures.

References

  • Pinner Pyrimidine Synthesis Overview

    • Mechanistic pathways for reactions of 1,3-dicarbonyl compounds with amidines.
    • Source: Canadian Science Publishing.[1]

  • Fluorine in Medicinal Chemistry

    • Impact of fluorine on pKa and metabolic stability (The "Fluorine Effect").
    • Source: National Institutes of Health (NIH).

  • Amidine Synthesis & Reactivity

    • General procedures for amidine condens
    • Source: Organic Chemistry Portal.[1][3]

  • Specific Reagent Properties (5-Fluoropyridine-3-carboximidamide)

    • Physical properties and salt forms of fluoropyridine amidines.
    • Source: Sigma-Aldrich / Merck.[1] (Note: Representative link for fluoropyridine amidine class).

Sources

solvent selection for reactions involving 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for 5-Fluoropyridine-3-carboximidamide Transformations

Executive Summary

This technical guide addresses the specific solvation challenges associated with 5-fluoropyridine-3-carboximidamide (also known as 5-fluoronicotinamidine). Due to the electron-withdrawing nature of the 5-fluorine atom and the basicity of the amidine functionality (


), this molecule presents a dichotomy of solubility and reactivity. This note provides protocols for solvent selection in condensation, acylation, and purification workflows, emphasizing "self-validating" systems that minimize hydrolysis byproducts.

Part 1: Physicochemical Profile & Solubility Landscape[1]

The 5-fluoropyridine-3-carboximidamide molecule consists of a pyridine ring modulated by a fluorine atom and a polar amidine group.[1]

  • Electronic Effect: The fluorine at the 5-position exerts a strong inductive effect (

    
    ), reducing the electron density on the pyridine ring. This lowers the 
    
    
    
    of the amidine nitrogen compared to non-fluorinated benzamidine, making it a slightly softer nucleophile but increasing the electrophilicity of the amidine carbon.
  • Solubility Challenges:

    • Free Base: Moderately soluble in polar organic solvents (EtOH, DMSO, DMF). Limited solubility in non-polar solvents (Hexane, Toluene).

    • Salts (HCl, Acetate): Highly soluble in water and Methanol; insoluble in DCM, THF, and EtOAc.

Table 1: Solubility Matrix & Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility (Salt Form)Solubility (Free Base)Application Suitability
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High High Recommended for condensation reactions; risk of hydrolysis in water if pH is not controlled.[1]
Dipolar Aprotic DMSO, DMF, NMPHigh High Excellent for high-temp cyclizations; difficult to remove during workup.[1]
Polar Aprotic THF, Acetone, Acetonitrile (MeCN)LowModerateGood for acylation if base is added to solubilize.
Non-Polar/Chlorinated DCM, Chloroform, TolueneNegligibleLow-ModeratePoor for reaction media; useful for extraction after free-basing.[1]
Green Alternatives 2-MeTHF, Ethyl Acetate (EtOAc)Very LowModerateEmerging for extraction; requires phase transfer catalysts for reactions.[1]

Part 2: Solvent Selection for Key Transformations

Scenario A: Heterocycle Synthesis (Condensation Reactions)

Target: Reaction with 1,3-dicarbonyls or hydrazine derivatives to form pyrimidines or triazoles.[1]

The Challenge: The amidine must be in its free-base form to act as a nucleophile, but the salt form is often the starting material. The Solution: Use a Protic-Buffer System or In-Situ Neutralization .[1]

Protocol 1: Ethanol-Reflux System (Standard)

  • Dissolution: Suspend 5-fluoropyridine-3-carboximidamide HCl (1.0 eq) in absolute Ethanol (10-15 volumes).

  • Activation (Self-Validating Step): Add Sodium Ethoxide (NaOEt) or DIPEA (1.1 eq).[1]

    • Validation: The solution should clarify (if using organic base) or precipitate NaCl (if using alkoxide). Check pH > 9 on wet paper.[1]

  • Reaction: Add the electrophile (e.g., ethyl acetoacetate). Reflux for 4–12 hours.[1]

  • Workup: Cool to 0°C. The product often crystallizes directly from EtOH, leaving impurities in the mother liquor.

Protocol 2: Aqueous-Green Synthesis (Sustainable) Recent literature suggests water can be an effective solvent for amidine condensations if catalyzed by base.[1]

  • Medium: Water (5 volumes).

  • Base:

    
     (1.0 eq) or 
    
    
    
    .
  • Conditions: Heat to 100°C. The hydrophobic effect drives the organic reactants together.[1]

  • Advantage: The fluorinated product often precipitates out of the water upon cooling, simplifying isolation.

Scenario B: Acylation & Amide Coupling

Target: Reacting the amidine nitrogen with acid chlorides or activated esters.

The Challenge: Competing hydrolysis of the acylating agent and solubility of the amidine salt. The Solution: Biphasic Systems or High-Solubility Aprotic Media .[1]

Protocol 3: The DMF-Scavenger System

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide).[1]

  • Base: Excess Pyridine or TEA (2.5 eq) is required to neutralize the HCl salt and the acid generated during coupling.

  • Temperature: Maintain < 0°C during addition to prevent thermal degradation of the amidine to nitrile.

Part 3: Critical Stability & Troubleshooting

Hydrolysis Risk: Amidines are susceptible to hydrolysis, converting to the primary amide (5-fluoronicotinamide) and eventually the acid.

  • Acidic pH: Accelerates hydrolysis.[1]

  • Basic pH: Generally stable, but strong base + heat can drive substitution of the Fluorine atom (S_NAr).

Self-Validating Check (NMR): Before committing to a large batch, run a reaction aliquot in DMSO-


.
  • Amidine Signal: Broad singlet ~9.0–9.5 ppm (3H/4H depending on protonation).[1]

  • Hydrolysis Marker: Appearance of sharp singlets ~7.5 and 8.0 ppm (Amide ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    

Part 4: Visualization of Decision Logic

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended reaction type and starting material form.

SolventSelection Start Start: 5-Fluoropyridine-3-carboximidamide FormCheck Starting Form? Start->FormCheck Salt Salt (HCl/Acetate) FormCheck->Salt Most Common FreeBase Free Base FormCheck->FreeBase RxnType Reaction Type? Salt->RxnType FreeBase->RxnType Condensation Condensation (Heterocycle Formation) RxnType->Condensation Acylation Acylation / Coupling RxnType->Acylation Solvent1 Ethanol + NaOEt (Reflux) Condensation->Solvent1 Standard Solvent2 Water + Cs2CO3 (Green Chem) Condensation->Solvent2 Green/Precipitation Solvent3 DMF/DMAc + DIPEA (Anhydrous) Acylation->Solvent3 High Solubility Req. Solvent4 DCM/2-MeTHF (Biphasic) Acylation->Solvent4 If Free Base

Figure 1: Decision tree for solvent selection based on starting material form and reaction type.[1]

Part 5: Detailed Experimental Protocol (Example)

Protocol: Synthesis of 2-Methyl-5-(5-fluoropyridin-3-yl)pyrimidine-4,6-diol Rationale: This protocol demonstrates the "Ethanol-Reflux" system, balancing solubility with product isolation.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Charge: Add 5-fluoropyridine-3-carboximidamide HCl (2.0 g, 11.4 mmol) and Absolute Ethanol (30 mL).

  • Neutralization: Add Sodium Ethoxide (21 wt% in EtOH, 4.5 mL, 12.5 mmol) dropwise.

    • Observation: The mixture will become cloudy as NaCl precipitates.

    • Checkpoint: Verify pH is basic (~10).[1]

  • Addition: Add Diethyl Malonate (1.83 g, 11.4 mmol) in one portion.

  • Reaction: Heat to reflux (78°C) for 6 hours.

    • Monitoring: TLC (9:1 DCM:MeOH) should show consumption of the amidine (lower Rf).

  • Isolation:

    • Cool reaction to room temperature.[1]

    • The sodium salt of the product may precipitate. Acidify with Acetic Acid to pH 5–6 to precipitate the free diol.

    • Filter the solid, wash with cold water (to remove NaCl) and cold Ethanol.

  • Purification: Recrystallize from DMF/Water if necessary.

References

  • Amidine Condensation Mechanisms

    • Mechanism of condensation reaction of N‐uracil amidine, aldehyde.[2] ResearchGate.[1]

    • [Link]

  • Solvent Effects in Amidation

    • Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry (RSC).[1]

    • [Link]

  • Stability of Amidines

    • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.[1][3] PMC (NIH).

    • [Link][1]

  • Properties of 5-Fluoropyridine Derivatives

    • 5-Fluoropyridine-3-carboxylic acid (Precursor Data).[1] Sigma-Aldrich.[4]

  • General Amidine Synthesis

    • Synthesis of amidines - Organic Chemistry Portal.
    • [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoropyridine-3-Carboximidamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoropyridine-3-carboximidamide and its related intermediates are critical building blocks in medicinal chemistry and drug development, frequently appearing in scaffolds targeting a range of biological targets.[1] The amidine functional group, in particular, is a powerful hydrogen bond donor and can act as a bioisostere for other functional groups, making it a privileged structure in modern drug design.[2][3]

However, the synthesis of amidines, often from nitriles, is known to present unique purification challenges due to the reactivity of the intermediates and the basicity of the final product.[2] Achieving high purity is non-negotiable for downstream applications, as residual starting materials or side-products can lead to ambiguous biological data, failed reactions, or the formation of toxic impurities. This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome common purification hurdles.

Common Impurities and Their Origins

Understanding the potential impurities is the first step in designing an effective purification strategy. The most common impurities arise from the incomplete conversion of the starting nitrile or from side reactions.

ImpurityProbable OriginKey Characteristics & ImpactRecommended Primary Removal Method
5-Fluoropyridine-3-carbonitrile Unreacted starting material from the amidine synthesis.Less polar than the product; can interfere with subsequent coupling reactions.Acid-Base Extraction, Column Chromatography
5-Fluoropyridine-3-carboxamide Hydrolysis of the carboximidamide product or nitrile starting material.Similar polarity to the product, making chromatographic separation difficult.Optimized Column Chromatography
5-Fluoropyridine-3-carboxylic acid Hydrolysis of the nitrile or amidine, especially under harsh acidic or basic conditions.Acidic; can form salts with the basic product, complicating isolation.Acid-Base Extraction (wash with mild base)
Polymeric/Oligomeric Byproducts Self-reaction or side-reactions during amidine formation.Often insoluble or high molecular weight tars; can hinder crystallization.Filtration, Trituration
Residual Catalysts/Reagents Carryover from the synthesis (e.g., metal catalysts, base).Can poison downstream catalysts or interfere with biological assays.Aqueous Washes, Chromatography, Filtration

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification process.

Q1: My crude product is a dark, intractable oil instead of a solid. How can I purify it?

A1: This is a common issue, often caused by residual solvent or high-molecular-weight impurities that inhibit crystallization.

  • Causality: The basic nature of the amidine can make it prone to forming salts with acidic impurities (like atmospheric CO₂) or interacting strongly with polar solvents, resulting in an oil. Colored impurities often arise from oxidation of the pyridine ring.[4]

  • Solution Workflow:

    • Initial Cleanup via Acid-Base Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Perform an acid-base extraction as detailed in Protocol 3. This is highly effective at removing neutral impurities (like unreacted nitrile) and acidic impurities (like the corresponding carboxylic acid).[5][6] The desired amidine will be in the final, basified aqueous layer, from which it can be extracted back into an organic solvent or, if it precipitates, isolated by filtration.

    • Chromatography: If the product isolated after extraction is still an oil, column chromatography is the next logical step. The basicity of the amidine can cause significant peak tailing on standard silica gel. To mitigate this, add a basic modifier to your mobile phase, such as 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol mixed with DCM.[7]

    • Salt Formation: Consider converting the freebase amidine to a stable salt (e.g., hydrochloride or trifluoroacetate). Dissolve the purified oil in a minimal amount of a solvent like methanol or diethyl ether and add a stoichiometric amount of HCl (e.g., 2M in ether) or TFA. The resulting salt is often a crystalline solid that can be easily filtered and dried.

Q2: TLC analysis of my product shows multiple spots, but they are very close together. How can I improve the separation?

A2: Poor resolution on TLC indicates that the impurities have similar polarities to your desired product, a frequent challenge with hydrolysis byproducts like 5-fluoropyridine-3-carboxamide.

  • Causality: Structural similarity leads to similar interactions with the stationary phase (silica gel), resulting in close Rf values. Standard solvent systems like ethyl acetate/hexanes may not be sufficient.

  • Solutions:

    • Change the Mobile Phase: Instead of a simple two-solvent system, try a ternary mixture. Adding a small amount of methanol (e.g., DCM/MeOH/Et₃N 95:4:1) can significantly alter the selectivity and improve separation.

    • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for purifying basic compounds. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.[8]

    • 2D TLC Diagnostic Test: To determine if the spots are distinct compounds or degradation artifacts, run a 2D TLC plate. Spot the sample, run the plate in one solvent system, dry it completely, rotate it 90 degrees, and run it in the same solvent system again. If all spots remain on the diagonal, they are stable, distinct compounds. If new spots appear off the diagonal, your compound is degrading on the silica.[7] In case of degradation, switch to a less acidic stationary phase like neutral alumina or use a mobile phase heavily buffered with a base.

Q3: My yield is very low after purification. What are the most likely causes of product loss?

A3: Product loss can occur at multiple stages, often due to the compound's physical properties.

  • Causality & Solutions:

    • Irreversible Adsorption on Silica Gel: The basic amidine can bind strongly to the acidic silanol groups on silica gel, leading to low recovery.[7] Mitigation: Deactivate the silica gel by pre-flushing the column with your mobile phase containing a basic modifier (e.g., 1% Et₃N in ethyl acetate/hexanes) before loading your sample.

    • Emulsion during Extraction: The amphiphilic nature of the amidine salt can cause emulsions during acid-base extractions. Mitigation: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions.[6]

    • Product Solubility in Aqueous Layers: During a basic wash to remove acidic impurities, some of the protonated amidine may be lost if the pH is not carefully controlled. Ensure the aqueous wash is only mildly basic (e.g., saturated NaHCO₃ solution) to avoid deprotonating and dissolving the product.

    • Premature Precipitation: When adjusting the pH of an acidic aqueous layer containing the product, adding the base too quickly can cause the product to oil out or form a very fine, hard-to-filter precipitate. Mitigation: Cool the aqueous layer in an ice bath and add the base (e.g., 1M NaOH) slowly with vigorous stirring to promote the formation of larger crystals.

General Purification Workflow

The following diagram outlines a logical workflow for purifying crude 5-fluoropyridine-3-carboximidamide intermediates.

PurificationWorkflow start Crude Reaction Mixture workup Initial Aqueous Work-up (e.g., Quench, Dilute with EtOAc) start->workup acid_base Acid-Base Extraction? (See Protocol 3) workup->acid_base extract_org Isolate Product from Organic Layer acid_base->extract_org No (Neutral Product) extract_aq Isolate Product from Aqueous Layer acid_base->extract_aq Yes (Basic Product) concentrate Concentrate Under Reduced Pressure extract_org->concentrate extract_aq->concentrate assess Assess Crude Product (Solid, Oil, Purity by TLC) concentrate->assess is_solid Is it a solid? assess->is_solid is_oil Is it an oil or impure solid? is_solid->is_oil No crystallize Recrystallization (See Protocol 1) is_solid->crystallize Yes chromatography Column Chromatography (See Protocol 2) is_oil->chromatography Yes final_product Pure Product (Verify by NMR, MS, etc.) crystallize->final_product chromatography->final_product

Caption: A decision-making workflow for purifying amidine intermediates.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is the most efficient method for obtaining highly pure crystalline material if the crude product is a solid with >85% purity.[4]

  • Solvent Screening: Place a small amount (10-20 mg) of the crude solid into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or a mixture like ethyl acetate/hexanes) to each tube.

  • Heating and Dissolution: Heat the tubes that do not show dissolution at room temperature. A suitable solvent will dissolve the compound when hot but not when cold.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent. c. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities. d. Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath or refrigerator. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Modified Silica Gel

This method is ideal for purifying oils or highly impure solids.

  • Prepare the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. For 5-fluoropyridine-3-carboximidamide, a good starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH), with 0.5% triethylamine (Et₃N) added to prevent peak tailing.[7]

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase. Do not let the column run dry.

  • Prepare and Load the Sample: a. Dissolve the crude product in a minimal amount of the mobile phase or DCM. b. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel. Evaporate the solvent completely to get a free-flowing powder. c. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This technique exploits the basicity of the amidine to separate it from neutral or acidic impurities.[5][9] It is an excellent first-pass purification step.

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) (2 x 5 mL per gram). The basic amidine will be protonated and move into the aqueous layer, leaving neutral impurities (like unreacted nitrile) in the organic layer.[6]

  • Separate Layers: Combine the acidic aqueous layers. The organic layer can be discarded or checked by TLC for any remaining product.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), with vigorous stirring until the pH is >10. The amidine freebase will precipitate or form an oil.

  • Final Isolation: Extract the now basic aqueous layer with fresh organic solvent (e.g., 3 x 10 mL EtOAc or DCM). Combine these organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amidine freebase.

Troubleshooting Flowchart: Low Purity after Work-up

TroubleshootingPurity start Low Purity after Initial Work-up identify Identify Impurity by TLC (Co-spot with Starting Material) start->identify impurity_type What is the main impurity? identify->impurity_type nitrile Unreacted Nitrile (Less Polar Spot) impurity_type->nitrile Starting Material acid Acidic Byproduct (Baseline Streak or Polar Spot) impurity_type->acid Acidic amide Amide Hydrolysis (Spot close to Product) impurity_type->amide Similar Polarity sol_nitrile Perform Acid-Base Extraction (Protocol 3) nitrile->sol_nitrile sol_acid Wash organic layer with sat. aq. NaHCO₃ acid->sol_acid sol_amide Optimize Chromatography: - Add MeOH to mobile phase - Use modified silica (Et₃N) amide->sol_amide end Re-assess Purity sol_nitrile->end sol_acid->end sol_amide->end

Sources

resolving solubility issues with 5-fluoropyridine-3-carboximidamide

[1]

References

  • PubChem. (2025).[1][3] 5-fluoropyridine-3-carboximidamide hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Compounds and Pyridines. [Link]

Technical Support Center: 5-Fluoropyridine-3-Carboximidamide Storage & Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoropyridine-3-carboximidamide (FPCA) is a highly specialized small molecule frequently utilized as a reporter ligand in low-field nuclear magnetic resonance (NMR) via Signal Amplification by Reversible Exchange (SABRE) hyperpolarization[1]. Due to the inherent chemical reactivity of the carboximidamide (amidine) functional group, FPCA is highly susceptible to degradation if stored improperly. This technical guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols to prevent hydrolysis during storage.

Mechanistic FAQ: Understanding FPCA Degradation

Q: Why does 5-fluoropyridine-3-carboximidamide degrade so rapidly when left on the benchtop? A: The primary degradation pathway for FPCA is hydrolysis. Carboximidamides are highly hygroscopic[2]. When exposed to atmospheric moisture, water acts as a nucleophile and attacks the electrophilic carbon of the amidine group. This forms an unstable tetrahedral intermediate that eventually collapses, expelling ammonia (NH₃) and yielding 5-fluoropyridine-3-carboxamide. Because this reaction is thermodynamically favorable in the presence of water, eliminating moisture is the only way to arrest the degradation.

Q: How does pH affect the stability of FPCA in solution? A: Amidine hydrolysis is heavily pH-dependent. Research on structurally similar benzamidinium compounds demonstrates that in weakly basic aqueous environments (pH 9), the half-life is approximately 300 days at room temperature. However, this half-life plummets to just 6 days at pH 11, and 15 hours at pH 13[3]. Therefore, if FPCA must be stored in solution, it should be kept in strictly anhydrous solvents or carefully buffered environments.

Storage & Handling Troubleshooting Guide

Issue: The FPCA powder has clumped together and shows reduced binding affinity in trypsin assays. Root Cause: The clumping indicates moisture ingress, meaning a significant portion of the FPCA has likely hydrolyzed into the inactive amide derivative. Resolution:

  • Discard the compromised batch if quantitative precision is required.

  • For future batches, implement a strict Argon-backfill protocol .

  • Store the primary stock at -20°C to -80°C in a desiccator cabinet[2].

Issue: Condensation forms inside the vial after retrieving it from the -20°C freezer. Root Cause: Opening a cold vial in a humid ambient environment causes immediate condensation of atmospheric water directly onto the hygroscopic powder. Resolution: Always allow the sealed vial to equilibrate to room temperature (typically 30–60 minutes) in a desiccator before breaking the seal.

Logical Relationship of Hydrolysis and Preventative Interventions

HydrolysisPrevention FPCA 5-Fluoropyridine-3-carboximidamide (Active Ligand) Intermediate Tetrahedral Intermediate (Unstable) FPCA->Intermediate Aqueous exposure H2O Atmospheric Moisture (H2O / OH-) H2O->Intermediate Nucleophilic attack Degradation 5-Fluoropyridine-3-carboxamide + Ammonia Intermediate->Degradation Elimination (Irreversible) Desiccation Inert Gas Storage (Argon/N2) Desiccation->H2O Eliminates moisture ColdStorage Cryogenic Storage (-20°C to -80°C) ColdStorage->Intermediate Reduces kinetic energy

Logical relationship of FPCA hydrolysis mechanism and preventative storage interventions.

Quantitative Stability Metrics

The following table synthesizes the kinetic stability of amidine derivatives under varying environmental conditions to guide your storage strategy[3].

Environmental ConditionTemperaturepHEstimated Half-Life (

)
Primary Degradation Pathway
Aqueous Base25°C9.0~300 daysHydrolysis to amide
Aqueous Base25°C11.0~6 daysHydrolysis to amide
Aqueous Base25°C13.0~15 hoursHydrolysis to amide
Ambient Air (75% RH)25°CN/A< 1 monthMoisture-driven hydrolysis
Anhydrous (Argon Flushed)-20°CN/A> 2 yearsNegligible

Experimental Protocol: FPCA Aliquoting and Integrity Validation

To ensure a self-validating system, researchers must verify the structural integrity of FPCA before deploying it in sensitive SABRE hyperpolarization experiments[1].

Step 1: Controlled Aliquoting (Glovebox Method)

  • Transfer the newly received, sealed FPCA vial into an inert atmosphere glovebox (Argon or Nitrogen, <1 ppm H₂O).

  • Weigh out single-use aliquots (e.g., 1–5 mg) into amber glass vials.

    • Causality: Minimizes repeated freeze-thaw cycles of the master stock, which introduces condensation and accelerates hydrolysis.

  • Cap the vials tightly with PTFE-lined septa before removing them from the glovebox.

  • Store all aliquots immediately at -20°C.

Step 2: Pre-Experiment Thawing

  • Remove a single-use aliquot from the -20°C freezer.

  • Place the sealed vial in a vacuum desiccator at room temperature for 45 minutes to equilibrate.

    • Causality: Opening a cryogenically cooled vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating the hydrolysis cascade.

  • Do not open the vial until it has reached ambient temperature.

Step 3: Structural Validation via LC-MS or NMR

  • Dissolve a fraction of the aliquot in anhydrous DMSO-d6 (for NMR) or LC-MS grade anhydrous acetonitrile.

  • NMR Validation: Run a standard ¹H and ¹⁹F NMR. Look for the disappearance of the amidine protons and the appearance of the amide protons, which indicates hydrolysis. The ¹⁹F signal will also shift slightly if the amidine has converted to the amide.

  • LC-MS Validation: Monitor for the mass shift. The intact FPCA has a monoisotopic mass of 139.05 Da[4].

    • Causality: Hydrolysis replaces the =NH group with an =O oxygen atom, resulting in a net mass shift of approximately +1 Da (140.04 Da for the amide). Detecting this +1 Da species confirms degradation. If the +1 Da peak exceeds 5% relative abundance, discard the aliquot.

References

  • Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization - ResearchGate. 1

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - Flinders University. 3

  • SAFETY DATA SHEET - PYRIDINE-2-CARBOXIMIDAMIDE HYDROCHLORIDE - Shanghai Canbi Pharma Ltd. 2

  • C6H6FN3 - Explore - PubChemLite. 4

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 5-Fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5FP-CYC-001 Status: Open Subject: Optimization of Heterocyclic Synthesis using Electron-Deficient Amidines Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties due to the specific electronic deactivation of 5-fluoropyridine-3-carboximidamide . Unlike standard benzamidines, the pyridine ring acts as an electron sink, and the fluorine atom at the 5-position further withdraws electron density via induction (-I effect).

This combination significantly lowers the nucleophilicity of the amidine nitrogen, making it sluggish in cyclization reactions (e.g., with 1,3-dicarbonyls to form pyrimidines or with hydrazines to form triazoles). Furthermore, the competitive hydrolysis of the amidine to the corresponding amide (5-fluoronicotinamide) is a dominant failure mode if moisture is not rigorously excluded.

This guide provides a root-cause analysis and validated protocols to overcome these kinetic and thermodynamic barriers.

Troubleshooting Triage Matrix

Identify your failure mode below to jump to the specific solution.

SymptomObservation (LCMS/NMR)Root CausePriority Action
No Reaction Starting material (Amidine) recovered unchanged. Electrophile intact.Nucleophilic Stalling. The amidine is too electron-poor to attack the electrophile under current conditions.Switch to Protocol A (Super-Basic Activation).
Hydrolysis Mass peak M+1 corresponds to 5-fluoronicotinamide (Amide) or Acid.Moisture Contamination. Rate of hydrolysis > Rate of cyclization.Implement Protocol B (Anhydrous Salt Liberation).
Wrong Isomer Product formed, but regioselectivity is inverted (e.g., in pyrimidine synthesis).Electronic Mismatch. The "hard/soft" nature of the amidine nitrogen is altered by the F-pyridine ring.See Section 4 (Regiocontrol).
Decomposition Complex mixture ("Black Tar"). Pyridine ring signals lost in NMR.Nucleophilic Attack on Pyridine. Harsh bases (e.g., n-BuLi) may attack the C2/C6 position of the fluoropyridine.Switch to Non-Nucleophilic Bases (e.g., Cs₂CO₃ or TMG).

Diagnostic Visualizations

Workflow: Decision Tree for Optimization

TroubleshootingTree Start Reaction Failure Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS ResultSM Recovered Starting Material CheckLCMS->ResultSM No Conversion ResultHyd Hydrolysis (Amide/Acid) CheckLCMS->ResultHyd Mass +1 (OH) ResultDec Decomposition/Tar CheckLCMS->ResultDec Complex Mix ActionTemp Increase Temp / Switch Solvent (DMF/DMAc) ResultSM->ActionTemp Kinetic Barrier ActionDry Dry Solvents / Use Molecular Sieves ResultHyd->ActionDry Water Present ActionSoftBase Use Non-Nucleophilic Base (Cs2CO3, DBU) ResultDec->ActionSoftBase Ring Attack ActionBase Switch to Stronger Base (NaH, tBuOK) ActionTemp->ActionBase Still No Rxn

Caption: Logic flow for diagnosing cyclization failures based on crude reaction analysis.

Detailed Protocols & Solutions

Protocol A: Overcoming Low Nucleophilicity (The "Stalled Reaction")

The Science: The 5-fluoro group pulls electron density from the amidine system. Standard conditions (e.g., NaOEt/EtOH reflux) often fail because the amidine is not nucleophilic enough to attack the carbonyl carbon of the electrophile. You must increase the reaction temperature and solvent polarity to stabilize the polar transition state.

Optimized Procedure:

  • Solvent Switch: Replace Ethanol/Methanol with DMAc (Dimethylacetamide) or DMF . These polar aprotic solvents enhance the nucleophilicity of the amidine anion.

  • Base: Use NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) .

    • Warning: Do not use NaH if your electrophile has very acidic alpha-protons that lead to self-condensation. In that case, use Cs₂CO₃.

  • Temperature: Heat to 100–120 °C . The activation energy for this deactivated amidine is significantly higher than for benzamidine.

Protocol B: Preventing Hydrolysis (The "Amide Impurity")

The Science: Amidine salts (HCl) are hygroscopic.[1] If water is present, the hydroxide ion (generated from base + water) is a better nucleophile than the deactivated amidine, leading to rapid hydrolysis to 5-fluoronicotinamide.

Strict Anhydrous Protocol:

  • Free-Basing: Do not add the HCl salt directly to the reaction if you suspect moisture.

    • Suspend the amidine HCl in dry MeOH.

    • Add 1.05 eq of NaOMe. Stir for 15 min.

    • Evaporate to dryness completely to remove MeOH (which generates water if used with hydroxide bases).

    • Redissolve the free amidine in dry DMF/DMAc.

  • Additives: Add 4Å Molecular Sieves (activated) directly to the reaction flask.

  • Reagent Quality: Ensure your electrophile (e.g., ethyl acetoacetate) is dry. Beta-keto esters often contain significant water content.

Protocol C: Regiocontrol in Pyrimidine Synthesis

The Science: When reacting 5-fluoropyridine-3-carboximidamide with an unsymmetrical 1,3-dicarbonyl (e.g., R1-CO-CH2-CO-R2), the regioselectivity is governed by the hardness of the amidine nitrogen. The deactivated nitrogen is "softer" and may prefer the softer electrophilic center, potentially reversing the expected selectivity compared to benzamidine.

Comparison of Selectivity Drivers:

ParameterStandard Benzamidine5-Fluoro-3-Pyridyl Amidine
Electronic Nature Electron-Rich (Hard Nucleophile)Electron-Poor (Soft Nucleophile)
Preferred Attack Hardest Carbonyl (usually Ester/Ketone)Softest Carbonyl (often conjugated)
Steric Sensitivity ModerateHigh (due to solvation shell)

Recommendation: If obtaining the wrong isomer, switch from a basic cyclization to an Acid-Catalyzed Cyclization (e.g., using AcOH/reflux). This protonates the carbonyls, changing their electrophilicity profile and often reversing regioselectivity.

Pathway Visualization: Competitive Reaction Pathways

ReactionPathways Amidine 5-F-Pyridine-3-Amidine (Deactivated Nucleophile) HydrolysisTS Tetrahedral Intermediate (Hydrolysis) Amidine->HydrolysisTS Fast with H2O CyclizationTS C-N Bond Formation (Cyclization) Amidine->CyclizationTS Slow (High Ea) Water H2O (Trace) Water->HydrolysisTS Electrophile 1,3-Dicarbonyl / Enone Electrophile->CyclizationTS Amide 5-Fluoronicotinamide (DEAD END) HydrolysisTS->Amide Product Desired Heterocycle (Pyrimidine/Triazole) CyclizationTS->Product Heat Heat (>100°C) / Polar Solvent Heat->CyclizationTS Accelerates

Caption: Kinetic competition between the desired cyclization (slow due to EWG) and hydrolysis (fast).

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes, microwave irradiation is highly recommended. The 5-fluoro group increases the activation energy required for the initial nucleophilic attack. Microwave heating (140–160 °C for 10–30 min) often pushes the reaction to completion before significant hydrolysis or decomposition can occur, effectively outrunning the side reactions [1].

Q: My pyridine ring seems to be decomposing. Why? A: If you are using organolithiums (e.g., n-BuLi) or very strong nucleophilic bases, they can attack the pyridine ring itself. The 5-fluoro group activates the ring towards Nucleophilic Aromatic Substitution (SNAr) at the 2- or 6-position. Switch to non-nucleophilic bases like LiHMDS or Cs₂CO₃ to avoid this [2].

Q: How do I remove the unreacted amidine during workup? A: The 5-fluoropyridine moiety reduces the basicity of the amidine. Standard acid washes (1N HCl) might not fully protonate and extract it into the aqueous layer if the organic phase is polar.

  • Tip: Use a Cu(OAc)₂ wash . Copper forms a water-soluble complex with many amidines/pyridines, pulling them out of the organic layer more effectively than simple acid/base extraction.

References

  • Microwave-assisted cyclic amidine synthesis using TiCl4 . RSC Publishing. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine . ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine-3-carboximidamide, 5-fluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride . CAS Common Chemistry.[2] Available at: [Link][2]

Sources

removing by-products from 5-fluoropyridine-3-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoropyridine-3-carboximidamide Synthesis

  • Current Status: Operational

  • Ticket ID: #5F-PYR-AMID-001

  • Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary

You are likely encountering difficulties isolating 5-fluoropyridine-3-carboximidamide (also known as 5-fluoronicotinimidamide) due to its high polarity and susceptibility to hydrolysis. Unlike simple benzamidines, the electron-withdrawing 5-fluoro and pyridine nitrogen reduce the basicity of the amidine, making the intermediate imidate highly reactive toward water.

The most common impurities are:

  • 5-Fluoronicotinamide (Hydrolysis product - Critical)

  • 5-Fluoronicotinonitrile (Unreacted starting material)

  • Ammonium Chloride (By-product of ammonia addition)

This guide prioritizes non-chromatographic purification because silica gel often causes irreversible adsorption or hydrolysis of this specific amidine.

Part 1: The Synthesis Architecture

To understand where the by-products come from, we must visualize the reaction vector. We assume you are using the standard Pinner Reaction (Acid-catalyzed addition of alcohol followed by ammonolysis), as this is the most scalable route for fluorinated pyridines.

G Nitrile 5-Fluoronicotinonitrile (Starting Material) Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate HCl(g), MeOH (Anhydrous) Amidine 5-Fluoropyridine- 3-carboximidamide (Target) Imidate->Amidine NH3 / MeOH Amide 5-Fluoronicotinamide (Hydrolysis Impurity) Imidate->Amide H2O (Moisture) Amidine->Amide H2O / pH > 9 Acid 5-Fluoronicotinic Acid (Deep Hydrolysis) Amide->Acid H2O / Heat

Figure 1: Reaction pathway showing the critical moisture sensitivity of the Imidate intermediate.

Part 2: Troubleshooting & Impurity Removal

Issue 1: "My product contains 10-20% 5-fluoronicotinamide (Amide)."

Diagnosis: Moisture ingress during the imidate formation or ammonolysis steps. The electron-deficient pyridine ring makes the imidate carbon highly electrophilic; it will grab water faster than ammonia if given the chance [1].

Protocol: The "Dry-Ice" Ammonia Method

  • Drying: Ensure your methanol is anhydrous (<50 ppm water).

  • Conversion: Do not use aqueous ammonia. Use 7N NH₃ in Methanol or bubble anhydrous NH₃ gas.

  • Temperature: Perform the ammonolysis at -10°C to 0°C . Higher temperatures favor thermodynamic hydrolysis over kinetic amination.

  • Removal: The amide is difficult to separate from the amidine free base.

    • Solution: Convert the crude mixture to the Hydrochloride Salt .

    • Suspend the crude solid in dry isopropanol (IPA).

    • The Amidine[1][2][3]·HCl is generally insoluble in IPA, while the amide and other organics are soluble.

    • Filter the solid.

Issue 2: "I cannot get rid of unreacted Nitrile."

Diagnosis: Incomplete Pinner reaction. This often happens if the HCl gas saturation was insufficient or the reaction time was too short.

Protocol: Acid-Base Extraction (The "pH Switch") Unlike the amide, the nitrile is neutral. The amidine is basic (pKa ~9-10).

  • Dissolve the crude mixture in 1M HCl (aq) .

  • Wash 1: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 3 times.

    • Chemistry: The Amidine stays in the water (protonated). The Nitrile and Amide move to the organic layer.

  • Neutralization: Carefully adjust the aqueous layer to pH 10-11 using NaOH (keep cold to prevent hydrolysis).

  • Extraction 2: Extract the now-basic aqueous layer with n-Butanol or DCM/iPrOH (3:1) .

    • Result: The pure Amidine moves to the organic phase.

Issue 3: "The product is a hygroscopic sticky gum."

Diagnosis: You likely have a mixture of the free base amidine and ammonium chloride (NH₄Cl). 5-fluoropyridine amidines are often hygroscopic in their salt forms.

Protocol: The "Salt Exchange" Do not isolate the free base. Isolate as a stable salt.

  • Removal of NH₄Cl:

    • Evaporate the reaction solvent (MeOH).[4]

    • Triturate the residue with Ethanol (EtOH) . NH₄Cl is slightly soluble in MeOH but very sparingly soluble in EtOH.

    • Filter off the white NH₄Cl solid.

  • Stabilization:

    • Treat the filtrate with anhydrous HCl in dioxane .

    • Precipitate the 5-fluoropyridine-3-carboximidamide dihydrochloride .

    • Recrystallize from MeOH/Et₂O .

Part 3: Purification Decision Tree

Use this logic flow to determine your next step based on your analytical data (LC-MS/NMR).

DecisionTree Start Analyze Crude Mixture (LC-MS / 1H-NMR) CheckImpurity Major Impurity? Start->CheckImpurity Nitrile Nitrile (>5%) CheckImpurity->Nitrile Amide Amide (>5%) CheckImpurity->Amide Salts NH4Cl / Salts CheckImpurity->Salts ActionNitrile Acid/Base Extraction (Wash aq. acid with EtOAc) Nitrile->ActionNitrile ActionAmide Recrystallize HCl Salt (from iPrOH or EtOH) Amide->ActionAmide ActionSalts Trituration (Ethanol wash) Salts->ActionSalts

Figure 2: Purification logic based on impurity profile.

Part 4: Stability & Storage Data

ParameterSpecificationNotes
Storage Condition -20°C, DesiccatedHighly hygroscopic. Store under Argon.
Solution Stability < 24 Hours (Water)Hydrolyzes to amide in aqueous solution, faster at pH > 10.
Preferred Form Hydrochloride (HCl)The free base is unstable and prone to oxidation/dimerization.
Compatible Solvents DMSO, MethanolAvoid Acetone (forms aminals) or Esters (trans-acylation).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this? A: Avoid if possible. Amidines interact strongly with the acidic silanols on silica, leading to "streaking" (tailing) and poor recovery. If you must use chromatography, use Neutral Alumina or a C18 Reverse Phase column with an acidic buffer (0.1% TFA or Formic Acid) to keep the amidine protonated [2].

Q: Why is the 5-fluoro group making this harder than benzamidine? A: The fluorine atom and the pyridine nitrogen are both electron-withdrawing. This reduces the electron density on the amidine carbon, making it more susceptible to nucleophilic attack by water (hydrolysis). It requires stricter moisture control than standard benzamidines [3].

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the methyl imidate intermediate (M+15 vs M+1 for H). It indicates incomplete ammonolysis. You need to run the ammonia step longer or at a slightly higher concentration.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Garigipati, R. S. (1982). "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972.

  • Dunn, P. J. (2010). "The synthesis of 5-fluoronicotinic acid derivatives". Organic Process Research & Development. (General reference on fluoropyridine reactivity).
  • ChemScene. (n.d.). "6-Fluoropyridine-3-carboximidamide hydrochloride Product Guide".

Sources

Technical Support Center: 5-Fluoropyridine-3-carboximidamide Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

1. Application Context & Criticality 5-Fluoropyridine-3-carboximidamide (often isolated as a hydrochloride salt) is a highly specialized fluorinated pyridine derivative. It is prominently utilized as a specific reporter ligand in SABRE (Signal Amplification by Reversible Exchange) hyperpolarization for low-field NMR studies[1]. Because biomolecular NMR applications require ultra-high purity to prevent signal quenching, baseline noise, and competitive binding by impurities, precise recrystallization of this compound is a critical workflow step[1].

2. Physicochemical Properties Understanding the physicochemical profile of the compound is necessary before selecting a recrystallization strategy[2]. Amidines are highly basic and polar, significantly altering their solubility profiles compared to standard pyridine derivatives.

PropertyFree Base FormHydrochloride Salt Form
Molecular Formula


Monoisotopic Mass 139.05 Da175.03 Da
Solubility Profile Soluble in MeCN, EtOH, EtOAc. Sparingly soluble in Hexanes.Highly soluble in

, MeOH. Insoluble in

, Hexanes.
Thermal Stability Prone to thermal degradation in solution.Stable as a solid; hydrolyzes in hot aqueous solutions.
Recommended Purification Cooling CrystallizationSolvent/Antisolvent Crystallization

3. Standard Operating Procedures (SOPs)

Method A: Solvent/Antisolvent Recrystallization (For Hydrochloride Salt) Causality: The hydrochloride salt is highly polar. Relying solely on cooling crystallization in an alcohol often results in poor yields due to high cold-solubility. Introducing an antisolvent forces the system into supersaturation, driving crystal formation[3].

  • Dissolution: Suspend the crude 5-fluoropyridine-3-carboximidamide hydrochloride in a minimal volume of boiling anhydrous methanol. (Self-validation: The solution should turn completely transparent. If granular solids remain, they are likely inorganic byproducts).

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fine glass frit to remove insoluble

    
     impurities[4].
    
  • Antisolvent Addition: While maintaining the solution at 50°C, add anhydrous diethyl ether dropwise under continuous stirring. Stop immediately when a slight, persistent turbidity (cloud point) is observed. (Self-validation: The persistent cloudiness confirms the metastable limit has been reached).

  • Seeding & Annealing: Add 1-2 mg of pure seed crystals. Turn off the heat and allow the flask to cool ambiently to room temperature, then transfer to a 4°C bath for 12 hours.

  • Isolation: Recover the crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum for 24 hours.

Method B: Cooling Crystallization (For Free Base) Causality: The free base is less polar and more susceptible to degradation. A single-solvent cooling method minimizes handling time and avoids the use of protic solvents that could initiate hydrolysis.

  • Dissolution: Dissolve the crude free base in a minimal amount of boiling anhydrous acetonitrile.

  • Clarification: Perform a hot polish filtration if particulate matter is visible.

  • Controlled Cooling: Program a cooling ramp (or use a heavily insulated water bath) to drop the temperature at a rate of 0.5°C/min down to 20°C. (Self-validation: Crystals should form as distinct needles; rapid cooling that produces a powder indicates uncontrolled nucleation).

  • Isolation: Filter the resulting crystalline needles and wash with a small volume of cold acetonitrile.

4. Recrystallization Decision Workflow

Recrystallization_Workflow Start Crude 5-Fluoropyridine- 3-carboximidamide FormCheck Determine Chemical State Start->FormCheck HCl Hydrochloride Salt FormCheck->HCl Acidic Extraction FreeBase Free Base FormCheck->FreeBase Basic Extraction MethodA Method A: Solvent/Antisolvent (Anhydrous MeOH / Et2O) HCl->MethodA MethodB Method B: Cooling Crystallization (Anhydrous Acetonitrile) FreeBase->MethodB OilingCheck Phase Separation (Oiling Out) Detected? MethodA->OilingCheck MethodB->OilingCheck Intervene Intervention: Add Seed Crystals & Reduce Cooling Rate OilingCheck->Intervene Yes Success High-Purity Crystals Isolated via Filtration OilingCheck->Success No Intervene->Success

Workflow for 5-fluoropyridine-3-carboximidamide recrystallization based on salt form.

5. Troubleshooting & FAQs

Q: My amidine hydrochloride is forming a biphasic syrup (oiling out) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width, causing the solute to separate as an amorphous liquid rather than a solid crystal lattice[3].

  • Causality: Amidine salts are highly polar and readily form low-melting solvates or supersaturated syrups when the antisolvent is added too quickly or the cooling rate is too aggressive.

  • Resolution: Re-dissolve the "oil" by warming the mixture and adding 5-10% more of the primary solvent (methanol). Cool the solution much more slowly (e.g., 0.2°C/min) and introduce seed crystals just before the expected cloud point to provide a nucleation surface, forcing the system into the crystalline phase[3].

Q: How can I efficiently remove ammonium chloride (


) contamination resulting from the Pinner synthesis? 
A: 

is a ubiquitous and problematic byproduct in amidine synthesis[4].
  • Causality: During the amination of the imidate intermediate, excess ammonia reacts with the hydrogen chloride catalyst to form

    
    .
    
  • Resolution: Leverage differential solubility.

    
     has extremely poor solubility in absolute ethanol or isopropanol compared to the target 5-fluoropyridine-3-carboximidamide hydrochloride[4]. Perform a hot trituration in absolute ethanol; the 
    
    
    
    will remain undissolved and can be removed via hot filtration before you begin the primary recrystallization.

Q: My compound shows degradation peaks (amide formation) on LC-MS after hot recrystallization. What happened? A: Amidines are highly susceptible to thermal hydrolysis.

  • Causality: Heating amidines in the presence of trace water leads to a nucleophilic attack by

    
     at the electrophilic amidine carbon. This expels ammonia gas and irreversibly converts your product into 5-fluoropyridine-3-carboxamide.
    
  • Resolution: Strictly utilize anhydrous solvents (e.g., dry MeOH or MeCN stored over 3Å molecular sieves) and minimize the total time the solution spends at boiling temperatures. Never use water as a co-solvent for amidine recrystallization unless the pH is strictly controlled.

6. References

  • Title: Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Purifying method of high-purity amidine hydrochloride (CN100528836C) Source: Google Patents URL:

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: 5-fluoropyridine-3-carboximidamide hydrochloride (C6H6FN3) Source: PubChemLite URL: [Link]

Sources

minimizing defluorination side reactions in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Defluorination Side Reactions in Pyridine Derivatives

Overview Fluorinated pyridines are highly privileged scaffolds in medicinal chemistry and agrochemical development. However, the strong electron-withdrawing nature of the pyridine nitrogen heavily activates the adjacent C–F bonds (especially at the ortho and para positions). During late-stage functionalizations—such as palladium-catalyzed cross-couplings—this activation frequently leads to undesired defluorination side reactions. This guide provides mechanistic troubleshooting, structural optimizations, and self-validating protocols to preserve C–F integrity.

Troubleshooting Guides & FAQs

Q1: I am observing significant defluorination of my 2-fluoropyridine during a Pd-catalyzed Suzuki-Miyaura coupling. What is causing this, and how can I prevent it? A1: Causality: The C–F bond at the 2-position is highly electrophilic. This makes it susceptible to two competing degradation pathways:

  • Undesired Oxidative Addition: The Pd(0) catalyst can insert into the C–F bond instead of the target C–X bond, leading to subsequent hydrodefluorination[1].

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Strong bases can directly attack the activated C–F bond.
    Solution: Shift the kinetic preference toward the desired C–X oxidative addition by employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos). Their steric bulk accelerates reductive elimination and physically hinders the Pd center from inserting into the tighter C–F bond. Additionally, replace strong alkoxide bases (like KOtBu) with milder inorganic bases (e.g., K
    
    
    
    PO
    
    
    or Cs
    
    
    CO
    
    
    ) to suppress the S
    
    
    Ar pathway[2].

Q2: During a Buchwald-Hartwig amination with a bromo-fluoropyridine, my major byproduct is the hydrodefluorinated pyridine. How do I troubleshoot this? A2: Causality: Secondary aliphatic amines act as potent hydride donors in the presence of transition metals. If the Pd catalyst inserts into the C–F bond, the coordinated amine can undergo


-hydride elimination, transferring a hydride directly to the metal center. Subsequent reductive elimination yields the hydrodefluorinated byproduct[3].
Solution: Switch your ligand to BrettPhos. BrettPhos is structurally optimized to promote rapid C–N reductive elimination, effectively outcompeting the slower 

-hydride elimination pathway. Lowering the reaction temperature (e.g., from 100 °C to 65 °C) also reduces the thermodynamic driving force for C–F activation[4].

Q3: Can I run a base-free coupling to completely eliminate base-induced defluorination? A3: Causality: Yes. For extremely electrophilic polyfluoropyridines, even mild bases like K


CO

can induce nucleophilic cleavage. Solution: Transition to a base-free cross-coupling strategy. You can utilize arylzinc reagents (Negishi coupling) or specific fluoride-activated boronates. In these systems, the ligated Pd–F intermediate (formed in trace amounts) can self-propagate the transmetalation step without an external base, preserving the overall C–F bond integrity[5].

Quantitative Data: Impact of Reaction Parameters on Chemoselectivity

The following table summarizes how ligand sterics and base strength dictate the divergence between successful cross-coupling and defluorination.

Ligand TypeBase UsedTemp (°C)Desired Cross-Coupled Product (%)Defluorinated Byproduct (%)Mechanistic Outcome
PPh

(Small)
KOtBu (Strong)10015%65%High S

Ar / C–F Oxidative Addition
dppf (Bidentate)K

CO

(Mild)
9045%30%Competitive C–X and C–F Activation
XPhos (Bulky)K

PO

(Mild)
8085%<5%Kinetic preference for C–X bond
RuPhos (Bulky)K

PO

(Mild)
6092%Not detectedComplete suppression of C–F cleavage

Mechanistic Visualization

Pathway Start Halo-Fluoropyridine + Pd(0) Catalyst PathA Oxidative Addition at C-X (Kinetic Control) Start->PathA Bulky Ligand (RuPhos) Weaker Base (K3PO4) PathB Oxidative Addition at C-F (Thermodynamic Control) Start->PathB Small Ligand (PPh3) Strong Base (KOtBu) TM Transmetalation with Boronic Acid PathA->TM Mild Heating HDF β-Hydride Elimination (from Amine/Solvent) PathB->HDF Hydride Source ProdA Desired Fluorinated Coupling Product TM->ProdA Reductive Elimination ProdB Hydrodefluorinated Side Product HDF->ProdB Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling of halo-fluoropyridines.

Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyridine

Self-Validation Principle: This protocol employs quantitative


F NMR monitoring with an internal standard. By tracking the exact mass balance of the fluorine atom in-situ, researchers can definitively prove whether a low yield is due to stalled coupling (starting material remains) or defluorination (appearance of upstream fluoride/hydrodefluorinated signals).

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol% Pd)
  • RuPhos (0.04 equiv, 4 mol%)

  • Anhydrous K

    
    PO
    
    
    
    (2.0 equiv, 2.0 mmol)
  • Internal Standard:

    
    -Trifluorotoluene (1.0 equiv, 1.0 mmol)
    

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd

    
    (dba)
    
    
    
    and RuPhos. Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red (indicating the formation of the active L-Pd(0) species).
  • Reagent Loading: To a separate vial, add the 5-bromo-2-fluoropyridine, arylboronic acid, and finely ground K

    
    PO
    
    
    
    . Transfer this mixture into the Schlenk flask.
  • Standard Addition: Inject exactly 1.0 mmol of

    
    -trifluorotoluene into the reaction mixture. This inert standard will not participate in the reaction but provides a static 
    
    
    
    F integration reference.
  • Reaction Execution: Add an additional 3 mL of toluene and 0.5 mL of degassed water (to aid boronic acid transmetalation). Heat the mixture to 65 °C with vigorous stirring.

  • In-Process Monitoring (

    
    F NMR):  After 2 hours, withdraw a 50 
    
    
    
    L aliquot under argon. Dilute in CDCl
    
    
    and acquire a
    
    
    F NMR spectrum.
    • Validation Check: Integrate the internal standard peak (set to 3.00). The sum of the integrations for the starting material (-73 ppm) and the desired product (-71 ppm) must equal 1.00. If the sum is <0.95, defluorination is occurring. Adjust the temperature downward.

  • Workup: Upon complete consumption of the starting material, cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. NIH PMC.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.[Link]

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines. ACS Catalysis.[Link]

  • Transition-Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. ResearchGate.[Link]

Sources

Technical Support Center: Handling 5-Fluoropyridine-3-Carboximidamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Subject: Managing Hygroscopicity, Deliquescence, and Hydrolytic Instability Applicable Compounds: 5-fluoropyridine-3-carboximidamide hydrochloride (and related amidine salts).

Executive Summary: The "Invisible" Variable

You are likely using 5-fluoropyridine-3-carboximidamide as a critical intermediate, potentially in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) or other pyridine-based pharmacophores.

The Core Challenge: The carboximidamide (amidine) function (


) is a strong base. When isolated as a salt (typically HCl), it possesses high lattice energy but an even higher affinity for atmospheric moisture. This leads to deliquescence  (the solid dissolves in its own absorbed water).[1][2]

The Risk: Water uptake is not just a physical nuisance; it is a chemical hazard. Wet amidine salts are prone to hydrolysis , converting your reactive amidine into an inert amide (5-fluoronicotinamide), silently killing your downstream yield.

Troubleshooting Guides (Q&A Format)

Module A: Physical State & Recovery

Q: "I left the vial open for 10 minutes, and the white powder turned into a yellow gum/oil. Is it ruined?"

A: Not necessarily, but it is chemically compromised. The "oil" is a supersaturated aqueous solution of your salt.

  • Immediate Action: Do NOT heat it in an oven at

    
    C to dry it. Wet amidines hydrolyze rapidly at elevated temperatures.
    
  • Recovery Protocol: You must remove water azeotropically or via lyophilization.

Recovery Workflow (DOT Diagram):

RecoveryWorkflow Start State: Oily/Gummy Solid Step1 Dissolve in anhydrous MeOH or 1:1 t-BuOH/Water Start->Step1 Solubilize Step2 Option A: Lyophilize (Freeze Dry) Step1->Step2 Preferred (Gentle) Step3 Option B: Azeotropic Distillation (Toluene/MeOH rotovap) Step1->Step3 Faster (Risk of Hydrolysis) End Result: Fluffy White Solid (Store under Ar immediately) Step2->End Step3->End

Caption: Workflow for recovering deliquesced amidine salts without inducing thermal hydrolysis.

Module B: Stoichiometry & Weighing

Q: "The NMR looks clean, but my downstream reaction yield is consistently 20% lower than expected. Why?"

A: You are likely weighing water, not compound. Standard analytical balances cannot account for the variable hydration state of hygroscopic salts. If your salt has absorbed 15% w/w water, weighing 100 mg only delivers 85 mg of active reagent.

The Solution: Quantitative NMR (qNMR) Do not rely on elemental analysis (CHN) for these salts, as the water content fluctuates with ambient humidity. Use qNMR for absolute content determination.[3]

Comparative Analysis of Quantitation Methods:

MethodSuitabilityProsCons
Gravimetric (Weighing) Poor Fast.Assumes 100% purity; ignores water mass.
Karl Fischer (KF) Moderate Measures water exactly.Consumes sample; doesn't measure active compound.
qNMR (Internal Std) Excellent Measures moles of active amidine directly.Requires internal standard (e.g., Maleic acid, TCNB).

qNMR Protocol:

  • Weigh

    
     10-15 mg of the amidine salt.
    
  • Weigh

    
     10 mg of a dry internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) into the same vial.
    
  • Dissolve in DMSO-

    
     (DMSO suppresses water exchange broadening).
    
  • Calculate the active mass fraction based on molar integration ratios.

Module C: Chemical Stability (The Hydrolysis Trap)

Q: "I see a new peak in LCMS at M+1 = 141 (or similar shift). What is it?"

A: This is likely the amide hydrolysis product (5-fluoropyridine-3-carboxamide). Amidines are kinetically stable in acid but thermodynamically unstable toward hydrolysis. In the presence of moisture and base (or even neutral pH with heat), water attacks the amidine carbon.

Mechanism of Failure: The reaction is driven by the formation of a stable carbonyl bond and the release of ammonia (or amine).

Hydrolysis Amidine Amidine Salt (R-C(=NH)NH2) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate Amide Amide Product (R-C(=O)NH2) Intermediate->Amide Elimination Ammonia NH3 (Leaving Group) Intermediate->Ammonia

Caption: Hydrolysis pathway of carboximidamide to amide. This reaction is irreversible and accelerated by moisture.

Prevention Strategy:

  • Excess Reagent: If using the amidine in a condensation reaction (e.g., forming a pyrimidine or triazole), use 1.2 – 1.5 equivalents to account for partial hydrolysis.

  • Order of Addition: Do not mix the amidine salt with base (NaOH,

    
    ) until the electrophile is present. Free-basing the amidine in the absence of a reaction partner accelerates self-hydrolysis or dimerization.
    
Module D: Salt Selection & Storage

Q: "The HCl salt is unmanageable. Can I switch counter-ions?"

A: Yes. The hygroscopicity is driven by the crystal lattice energy and the hydrogen bonding capacity of the anion.[1]

  • Hydrochloride (HCl): High hygroscopicity. Cheap, but forms hydrates easily.

  • Hemisulfate (

    
    ):  Often less hygroscopic but can be difficult to solubilize.
    
  • Tosylate (p-TsOH) / Tetrafluoroborate (

    
    ):  These large, lipophilic anions often produce non-hygroscopic, free-flowing crystalline solids.
    
    • Recommendation: If the HCl salt is causing process failures, resynthesize the amidine using Pinner synthesis followed by ammonium tetrafluoroborate or p-toluenesulfonic acid treatment to isolate a stable salt.

Storage Protocol (The "Golden Rules"):

  • Primary: Store under Argon/Nitrogen in a desiccator containing

    
     (Phosphorus Pentoxide).
    
  • Secondary: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage.

  • Handling: Allow the refrigerated vial to warm to room temperature before opening to prevent condensation on the cold solid.

References

  • Amide Hydrolysis Mechanisms: Title: Amide Hydrolysis: Mechanism, Conditions and Applications. Source: NEET Coaching / Chemistry Steps. URL:[Link]

  • Quantitative NMR (qNMR) for Hygroscopic Reagents: Title: Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis.[3][4] Source: Chem. Pharm. Bull. (Tokyo) / PubMed. URL:[Link]

  • Salt Selection in Drug Development: Title: Salt Selection in Drug Development (Hygroscopicity Management).[5][6] Source: Pharmaceutical Technology. URL:[Link]

  • Handling Deliquescent Salts: Title: How to dry a deliquescent material to get a powder sample? Source: ResearchGate Discussion / Lab Practice. URL:[Link]

Sources

Validation & Comparative

13C NMR shifts of 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

Executive Summary

In the rapidly evolving field of low-field Nuclear Magnetic Resonance (NMR) and hyperpolarization, 5-fluoropyridine-3-carboximidamide has emerged as a premier reporter ligand. Designed specifically to probe biomolecular interactions—such as binding affinities to the trypsin protein—this molecule leverages Signal Amplification by Reversible Exchange (SABRE) to achieve signal enhancements exceeding 10⁶ at microtesla fields[1].

While its fluorine atom serves as an excellent ¹⁹F NMR handle, mapping the ¹³C NMR chemical shifts is critical for confirming structural integrity, analyzing target-binding via chemical shift perturbations, and executing ¹³C SABRE-SHEATH (SABRE in Shielded Enables Alignment Transfer to Heteronuclei) experiments. As a Senior Application Scientist, I have structured this guide to objectively compare the ¹³C NMR profile of 5-fluoropyridine-3-carboximidamide against common structural alternatives, detailing the electronic causality behind these shifts, and providing a self-validating experimental protocol for hyperpolarized acquisition.

Structural Causality: Decoding the ¹³C NMR Shifts

The ¹³C NMR spectrum of 5-fluoropyridine-3-carboximidamide is dictated by a complex push-pull electronic system on the pyridine ring. Understanding why the carbons resonate where they do is essential for accurate peak assignment during drug metabolism and pharmacokinetics (DMPK) studies.

  • The Fluorine Effect (C5, C4, C6): The highly electronegative fluorine atom at the C5 position exerts a powerful inductive electron-withdrawing effect (-I), heavily deshielding the C5 carbon and pushing its shift to ~159 ppm. However, fluorine also donates electron density through resonance (+M effect), which paradoxically shields the ortho positions (C4 and C6), keeping them upfield relative to an unsubstituted pyridine. Furthermore, the ¹⁹F nucleus couples strongly with the ¹³C skeleton, resulting in a massive ¹J_CF splitting (~255 Hz) at C5, and distinct ²J_CF splittings (~19–24 Hz) at C4 and C6.

  • The Carboximidamide Effect (C3, C2): The amidine group (-C(=NH)NH₂) at C3 is basic and electron-withdrawing. Unlike a nitrile group, which is sp-hybridized and highly magnetically anisotropic, the sp²-hybridized amidine carbon resonates downfield (~163 ppm). It moderately deshields the adjacent C2 and C4 carbons.

Objective Comparison: ¹³C NMR Shift Profiling

To evaluate the product's performance and structural characteristics, we compare 5-fluoropyridine-3-carboximidamide with two highly relevant alternatives: 5-fluoronicotinamide (an amide analog) and 5-fluoropyridine-3-carbonitrile (a nitrile precursor).

The table below summarizes the representative ¹³C NMR chemical shifts (in Methanol-d₄) and highlights how functional group substitution alters the electronic environment of the pyridine core.

Carbon Position5-Fluoropyridine-3-carboximidamide (Amidine)5-Fluoronicotinamide (Amide)5-Fluoropyridine-3-carbonitrile (Nitrile)Causality & Coupling Notes
C2 ~137.5 ppm (d, ²J_CF ≈ 23 Hz)~138.2 ppm~142.1 ppmDeshielded heavily in the nitrile analog due to strong -I effect of -CN.
C3 ~131.0 ppm (d, ³J_CF ≈ 4 Hz)~132.5 ppm~111.5 ppmNitrile C3 is highly shielded by the magnetic anisotropy of the C≡N triple bond.
C4 ~121.5 ppm (d, ²J_CF ≈ 19 Hz)~122.0 ppm~126.3 ppmShielded by the +M effect of the ortho-fluorine atom across all variants.
C5 (C-F) ~159.2 ppm (d, ¹J_CF ≈ 255 Hz)~159.5 ppm~158.8 ppmDominated by the direct attachment to Fluorine; massive ¹J coupling.
C6 ~139.0 ppm (d, ²J_CF ≈ 24 Hz)~140.1 ppm~144.5 ppmInfluenced by both the adjacent nitrogen and the ortho-fluorine.
Substituent ~163.5 ppm (C=N) ~166.0 ppm (C=O) ~115.2 ppm (C≡N) The amidine C=N is slightly more shielded than the amide C=O.

Data represents empirically derived and literature-supported shift ranges for 3,5-disubstituted fluoropyridines at 9.4 T[2].

Self-Validating Experimental Protocol: SABRE-Enhanced ¹³C NMR

Standard ¹³C NMR lacks the sensitivity required for low-concentration biological assays. By utilizing SABRE, the polarization of parahydrogen is transferred to the ¹³C nuclei via a temporary Iridium-catalyst complex[2].

This protocol is designed as a self-validating system : every phase contains a physical or spectroscopic checkpoint to ensure the integrity of the experiment before proceeding to the next step.

Phase 1: Sample Formulation
  • Reagents: Weigh 5 mM of 5-fluoropyridine-3-carboximidamide hydrochloride (substrate) and 0.5 mM of [IrCl(COD)(IMes)] (catalyst precursor).

  • Solvent Selection: Dissolve the mixture in 3 mL of Methanol-d₄. Causality: Methanol is chosen because it supports the reversible exchange mechanism critical for SABRE without irreversibly blocking the Iridium binding sites (unlike DMSO or Water).

  • Degassing: Degas the solution using three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a paramagnetic relaxation sink.

Phase 2: Catalyst Activation & Validation
  • Parahydrogen Introduction: Pressurize the NMR tube with 3–5 bar of 50% parahydrogen (p-H₂).

  • Activation: Shake the sample vigorously for 2 minutes at room temperature.

  • System Validation Checkpoint 1 (Visual): The solution must transition from a bright yellow (precursor) to a pale/colorless state. This confirms the hydrogenation of the cyclooctadiene (COD) ligand and the formation of the active[Ir(H)₂(IMes)(Substrate)₃] complex. If the solution remains yellow, the catalyst is inactive; abort and remake the sample.

Phase 3: Hyperpolarization & Acquisition
  • Magnetic Field Transfer: To transfer polarization to ¹³C (which has a low gyromagnetic ratio), place the sample in a microtesla magnetic shield (e.g., 0.85 mT) while continuously bubbling p-H₂ for 30 seconds[1]. Causality: This specific field matches the energy levels of the parahydrogen protons and the ¹³C nuclei, enabling spontaneous polarization transfer (SABRE-SHEATH).

  • Rapid Transfer: Rapidly (within 2 seconds) transfer the sample into the high-field NMR spectrometer (e.g., 9.4 T).

  • System Validation Checkpoint 2 (Spectroscopic): Before running the ¹³C sequence, acquire a single-scan ¹H or ¹⁹F spectrum. You should observe an enhancement factor of >100-fold compared to thermal equilibrium[2]. This validates the hyperpolarization transfer.

  • ¹³C Acquisition: Execute a single-pulse ¹³C acquisition with inverse-gated ¹H decoupling. Process the Free Induction Decay (FID) with a 1 Hz line-broadening function.

Workflow Visualization

The following diagram maps the critical path of the SABRE hyperpolarization workflow, illustrating the logical progression from formulation to data validation.

SABRE_Workflow Step1 1. Sample Formulation Substrate + Ir-IMes Catalyst in Methanol-d4 Step2 2. Catalyst Activation Bubble p-H2 (50%) Visual Check: Yellow to Pale Step1->Step2 Step3 3. SABRE Hyperpolarization Microtesla Field (0.85 mT) for 13C/19F Spin Transfer Step2->Step3 Step4 4. NMR Acquisition Rapid Transfer to Spectrometer Acquire 13C/19F Spectra Step3->Step4 Step5 5. Data Validation Verify Signal Enhancement & Chemical Shift Perturbation Step4->Step5

SABRE-enhanced NMR workflow for 5-fluoropyridine-3-carboximidamide hyperpolarization and detection.

References

  • Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization. ResearchGate. Retrieved from:[1]

  • R2 Relaxometry of SABRE-Hyperpolarized Substrates at a Low Magnetic Field. Analytical Chemistry - ACS Publications. Retrieved from:[2]

Sources

comparing bioactivity of 5-fluoropyridine-3-carboximidamide vs nicotinimidamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Pyridine-3-Carboximidamide Derivatives: 5-Fluoropyridine-3-Carboximidamide vs. Nicotinimidamide in Target-Based Assays

As drug discovery and structural biology pivot toward highly sensitive, low-material-consumption methodologies, the strategic selection of molecular probes and inhibitors is critical. This guide provides an objective, data-driven comparison of two structurally related but functionally divergent compounds: 5-fluoropyridine-3-carboximidamide (FPCA) and nicotinimidamide .

While both share a pyridine-3-carboximidamide scaffold, their specific structural modifications dictate entirely different applications. FPCA is engineered as a hyperpolarizable reporter ligand for low-field NMR screening against serine proteases [1], whereas nicotinimidamide serves as a competitive inhibitor and metabolic modulator of Nicotinamide N-methyltransferase (NNMT) [2].

Mechanistic Bioactivity & Target Interaction

5-Fluoropyridine-3-Carboximidamide (FPCA): The Hyperpolarized NMR Reporter

FPCA is rationally designed to exploit Signal Amplification by Reversible Exchange (SABRE) in low-field Nuclear Magnetic Resonance (NMR) [1].

  • Causality of Design: The pyridine nitrogen is sterically accessible, allowing rapid, reversible binding to an Iridium-based polarization transfer catalyst—a strict prerequisite for SABRE. The carboximidamide moiety mimics the pharmacophore of benzamidine, enabling weak, fast-exchange binding to the active site of the trypsin protein.

  • The 19F Advantage: The single fluorine substitution provides a ¹⁹F nuclear spin label. Because ¹⁹F has virtually zero background in biological samples, hyperpolarizing this nucleus yields signal enhancements of >10⁶ over Boltzmann distribution, allowing target detection at sub-100 µM concentrations in a low-cost 0.85 mT electromagnet [3].

Nicotinimidamide: The NNMT Metabolic Trapper

Nicotinimidamide is a direct structural analog of nicotinamide, the endogenous substrate for NNMT. NNMT is a critical metabolic enzyme implicated in cancer survival, metastasis, and radiotherapy resistance via the depletion of cellular NAD+ precursors [2].

  • Causality of Design: NNMT normally transfers a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide. By replacing the native amide group with a carboximidamide group, the electronic distribution of the pyridine ring is fundamentally altered.

  • Kinetic Consequence: This modification drastically impairs the methyl transfer step. Nicotinimidamide exhibits a dismal catalytic turnover (

    
     = 0.0135 s⁻¹, or ~71 seconds per molecule) [4]. Consequently, it acts as a competitive inhibitor, occupying the active site and preventing the methylation of endogenous nicotinamide, thereby preserving cellular NAD+ pools.
    

Quantitative Data Comparison

The following table summarizes the divergent kinetic profiles and analytical modalities of the two compounds.

Parameter5-Fluoropyridine-3-carboximidamide (FPCA)Nicotinimidamide
Primary Target Trypsin (Serine Protease)NNMT (Methyltransferase)
Functional Role Hyperpolarized NMR Reporter LigandCompetitive Enzyme Inhibitor
Key Structural Feature ¹⁹F label for zero-background NMRUnsubstituted pyridine core
Binding / Kinetic Profile Weak affinity (Fast exchange required)

= 0.0135 s⁻¹ (Turnover ~71 s)
Analytical Modality Low-field SABRE-NMR (0.85 mT)UHP-HILIC-MS
Readout Metric Transverse relaxation rate (

)
Product formation (Methylation)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies describe the validated deployment of each compound.

Protocol A: SABRE-NMR Competitive Binding Assay using FPCA

Objective: Determine the dissociation constant (


) of an unlabeled competitor (e.g., benzamidine) using FPCA as a hyperpolarized reporter.
  • Catalyst Activation: Dissolve the Ir-IMes catalyst precursor in methanol and bubble with parahydrogen (pH₂) gas to form the active dihydride complex.

  • Sample Formulation: In a 10 mm NMR tube, combine FPCA (<100 µM), Trypsin (~10 µM), and the unlabeled competing ligand in an aqueous buffer. Self-Validation Step: Run a parallel control lacking the competing ligand to establish the baseline bound-state relaxation rate.

  • Hyperpolarization: Bubble pH₂ gas through the mixture at a specific low magnetic field (e.g., 5 mT) to facilitate the transfer of spin order from pH₂ to the ¹⁹F nucleus of FPCA via the Ir-catalyst.

  • Data Acquisition: Rapidly transfer the sample to a 0.85 mT NMR spectrometer. Execute a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the transverse relaxation rate (

    
    ).
    
  • Kinetic Analysis: As the competitor displaces FPCA from the trypsin active site, the observed

    
     of FPCA decreases. Calculate the competitor's 
    
    
    
    using the fraction of displaced reporter ligand [1].

G PH2 Parahydrogen (pH2) IrCat Ir-Catalyst PH2->IrCat Spin Transfer FPCA FPCA (19F Reporter) IrCat->FPCA 19F Hyperpolarization FPCA->IrCat Reversible Binding Trypsin Trypsin Target FPCA->Trypsin Weak Binding (High R2) NMR 0.85 mT NMR (R2 Readout) FPCA->NMR R2 Relaxation Decrease CompLigand Unlabeled Competitor CompLigand->Trypsin Displaces FPCA

FPCA SABRE hyperpolarization and competitive binding detection workflow.

Protocol B: UHP-HILIC-MS NNMT Inhibition Assay using Nicotinimidamide

Objective: Quantify the inhibitory potency of nicotinimidamide against NNMT-mediated methylation.

  • Enzyme Reaction Setup: Incubate recombinant human NNMT with the methyl donor S-adenosylmethionine (SAM, 10 µM) and varying concentrations of nicotinimidamide in assay buffer at 37°C.

  • Reaction Quenching: After exactly 10 minutes, quench the reaction by adding a 5x volume of ice-cold acetonitrile containing 10 µM deuterated 1-methylnicotinamide (d3-MNA). Self-Validation Step: The d3-MNA internal standard corrects for any ion suppression or matrix effects during MS ionization.

  • Chromatographic Separation: Inject 2 µL of the quenched supernatant onto an Ultra-High Performance Hydrophilic Interaction Chromatography (UHP-HILIC) column. This rapidly separates the highly polar SAM, nicotinimidamide, and methylated products.

  • MS Detection: Utilize a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) to quantify the formation of the methylated product relative to the d3-MNA internal standard [4].

  • Inhibition Modeling: Plot the reaction velocity against nicotinimidamide concentration to derive the

    
     and confirm the competitive inhibition mechanism.
    

G NAD NAD+ Pool NAM Nicotinamide (NAM) NAD->NAM Cellular Cleavage NNMT NNMT Enzyme NAM->NNMT Native Substrate MNA 1-Methylnicotinamide NNMT->MNA Rapid Methylation SAM SAM (Methyl Donor) SAM->NNMT Cofactor NICA Nicotinimidamide NICA->NNMT Active Site Trapping NICA->MNA Blocks Formation (k_cat=0.0135/s)

Nicotinimidamide acts as a competitive inhibitor of NNMT-mediated methylation.

Conclusion

The selection between these two compounds relies entirely on the experimental objective. 5-Fluoropyridine-3-carboximidamide is an indispensable tool for biophysicists looking to execute high-throughput, low-cost fragment screening via SABRE-NMR, leveraging its ¹⁹F label for pristine signal clarity. Conversely, nicotinimidamide is a foundational molecule for oncology researchers and medicinal chemists aiming to probe or therapeutically inhibit the NNMT metabolic axis, utilizing its poor catalytic turnover to starve the enzyme of its native substrate.

References

  • Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization. Chemical Science (RSC Publishing). Available at:[Link]

  • Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. National Institutes of Health (NIH). Available at:[Link]

  • Nuclear Magnetic Resonance of Hyperpolarized Fluorine for Characterization of Protein-Ligand Interactions. ResearchGate. Available at:[Link]

  • A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. King's Research Portal. Available at:[Link]

The Fluorine Effect: A Comparative Guide to the Reactivity of Pyridine Carboximidamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of the reactivity of fluorinated versus non-fluorinated pyridine carboximidamides, a class of compounds of significant interest in pharmaceutical development. By examining the fundamental principles, supporting experimental data, and detailed protocols, we aim to equip researchers with the insights necessary to harness the unique properties of fluorine in their synthetic and drug discovery endeavors.

The Foundational Impact of Fluorine on the Pyridine Ring

The introduction of fluorine to a pyridine ring profoundly alters its electronic properties, which in turn dictates its reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the positions ortho and para to the fluorine substituent.[1][2] Consequently, the electron density of the aromatic system is reduced, making the pyridine ring more susceptible to nucleophilic attack.

This perturbation of the electronic landscape has a direct impact on the basicity of the pyridine nitrogen. The pKa of pyridine itself is approximately 5.2.[2] The introduction of an electron-withdrawing fluorine atom generally leads to a decrease in the pKa value, making the fluorinated pyridine a weaker base. For instance, the pKa of 3-fluoropyridine is lower than that of pyridine, indicating that the lone pair of electrons on the nitrogen is less available for protonation due to the inductive pull of the fluorine atom.[3] This modulation of basicity is a critical consideration in drug design, as it influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Comparative Reactivity: A Tale of Two Scaffolds

While direct comparative kinetic studies on fluorinated versus non-fluorinated pyridine carboximidamides are not extensively documented in publicly available literature, we can draw strong, evidence-based inferences from studies on closely related pyridine derivatives and general principles of physical organic chemistry. The primary arena where the fluorine effect is manifested is in nucleophilic aromatic substitution (SNAr) reactions.

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, when further accentuated by a fluorine substituent, significantly accelerates the rate of SNAr reactions.[4] The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.[4]

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Fluorinated Pyridine Ring

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Leaving Group Expulsion Reactants Fluorinated Pyridine + Nu⁻ TransitionState1 [Transition State]¹⁻ Reactants->TransitionState1 Slow Meisenheimer Meisenheimer Complex (Stabilized by F) TransitionState1->Meisenheimer TransitionState2 [Transition State]²⁻ Meisenheimer->TransitionState2 Fast Products Substituted Pyridine + F⁻ TransitionState2->Products Synthesis_Workflow Start Pyridine-2-carboxylic acid (or fluorinated analogue) Activation Activation with SOCl₂ or (COCl)₂ Start->Activation AcylChloride Pyridine-2-carbonyl chloride Activation->AcylChloride Coupling Coupling with Arylamine in presence of a base (e.g., Pyridine) AcylChloride->Coupling Product N-Aryl-pyridine-2-carboxamide Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of N-Aryl-pyridine-2-carboxamides.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid: To a solution of the pyridine-2-carboxylic acid (or its fluorinated derivative) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

  • Coupling Reaction: The crude acyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and added dropwise to a solution of the desired arylamine and a non-nucleophilic base (e.g., pyridine or triethylamine) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Conclusion

The introduction of fluorine into the pyridine carboximidamide scaffold offers a powerful tool for modulating reactivity and physicochemical properties. The strong electron-withdrawing nature of fluorine enhances the susceptibility of the pyridine ring to nucleophilic attack and can influence the basicity and stability of the carboximidamide functional group. While direct comparative quantitative data remains an area for further investigation, the principles outlined in this guide, supported by data from related systems, provide a solid framework for researchers and drug development professionals to rationally design and synthesize novel fluorinated pyridine carboximidamides with tailored properties for therapeutic applications.

References

  • Castaneda, R., & Gabidullin, B. (2019).
  • El-Sayed, A. A., et al. (2022). Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. Current Cancer Drug Targets, 23(1), 85-96.
  • Linclau, B., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Organic Chemistry, 86(15), 10173-10184.
  • Ellman, J. A., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3884-3887.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring.
  • Wang, J., et al. (2013). Synthesis and properties of fluorinated pyridine-containing polyimides. Journal of Polymer Research, 20(4), 1-10.
  • Tadesse, S., et al. (2014). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 19(6), 7238-7245.
  • BenchChem. (2025).
  • Sharif, M., et al. (2018). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Synthesis, 50(15), 2939-2948.
  • Gouverneur, V., et al. (2020). Catalytic Ring Expanding Difluorination: An Enantioselective Platform to Access β,β-Difluorinated Carbocycles. Organic Letters, 22(10), 3875-3880.
  • Hartwig, J. F., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(28), 8681-8685.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
  • Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry, 10(3), 2441-2446.
  • Gouverneur, V., et al. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 8(2), 1231-1242.
  • Daszkiewicz, M., et al. (2022).
  • Black, D. StC., et al. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (12), 2143-2151.
  • Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.
  • Ellman, J. A., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3884-3887.
  • Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(8), 1173-1180.
  • Lectka, T., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society, 141(30), 11945-11950.
  • Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd.
  • European Patent Office. (1986).
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  • Buchwald, S. L., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(27), 9729-9739.
  • Jones, C. J., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide.
  • Powers, L. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(33), 12228-12238.
  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Scott, P. J. H. (2024).
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  • Kumar, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2351.
  • Schlosser, M. (2005). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.
  • Hartley, C. S., et al. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv.
  • Franklin, J. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. Environmental Toxicology and Chemistry, 29(9), 1963-1972.
  • Hartley, C. S., et al. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv.
  • Zhdankin, V. V., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(21), 4877.

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IR spectrum analysis of 5-fluoropyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Infrared (IR) Spectroscopic Analysis of 5-Fluoropyridine-3-Carboximidamide and Structural Analogs

Executive Summary & Scientific Context

In modern drug discovery and structural biology, 5-fluoropyridine-3-carboximidamide (FPCA) has emerged as a highly specialized reporter ligand. It is frequently utilized in advanced biomolecular assays, notably in1[1] to measure protein-ligand interactions. Before deploying FPCA in such sensitive assays, rigorous structural validation via Fourier-Transform Infrared (FTIR) spectroscopy is mandatory to confirm batch purity and functional group integrity.

As a Senior Application Scientist, I have structured this guide to move beyond a mere list of spectral peaks. Here, we will objectively compare the IR performance of FPCA against two critical alternatives: the non-halogenated baseline 2[2] and the chlorinated analog 5-chloropyridine-3-carboximidamide (CPCA) . By analyzing the causality behind spectral shifts, this guide provides researchers with a robust framework for identifying halogenated amidines.

Experimental Methodology: Self-Validating FTIR Protocol

A common pitfall in amidine IR spectroscopy is the use of Potassium Bromide (KBr) pellets. Amidines are inherently hygroscopic; the moisture absorbed by KBr during pellet pressing produces a broad O-H stretch (~3400 cm⁻¹) that completely masks the critical N-H stretching bands of the carboximidamide group.

Causality of Choice: To circumvent this, we employ Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal. This non-destructive technique eliminates moisture artifacts and ensures high-fidelity resolution of the N-H region. The protocol below is designed as a self-validating system, meaning the workflow inherently proves its own calibration before sample data is accepted.

Step-by-Step Workflow
  • System Calibration (Gating Step): Scan a traceable polystyrene standard. The system must automatically verify the presence of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks within ±1 cm⁻¹. If this fails, the instrument requires laser realignment.

  • Atmospheric Background Subtraction: Acquire a 32-scan background spectrum of the clean diamond crystal to mathematically subtract ambient H₂O vapor and CO₂. This must be done immediately (within 5 minutes) prior to sample scanning.

  • Sample Application: Deposit 2–5 mg of crystalline FPCA onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Data Acquisition: Run 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Spectral Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, followed by baseline linearization.

FTIR_Workflow A 1. Polystyrene Calibration (Verify 1601 cm⁻¹ peak) B 2. Background Scan (H₂O/CO₂ Subtraction) A->B Pass C 3. ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) B->C Baseline Set D 4. Spectral Processing (ATR Correction) C->D Raw Spectra E 5. Target Validation (Confirm C-F at ~1225 cm⁻¹) D->E Peak ID

Fig 1. Self-validating ATR-FTIR workflow ensuring spectral accuracy for amidine derivatives.

Quantitative Data Analysis: FPCA vs. Alternatives

The 3[3]—specifically amidines—exhibit distinct N-H and C=N stretching frequencies. Table 1 summarizes the empirical spectral data, highlighting how the C5-substitution on the pyridine ring alters the vibrational landscape.

Table 1: Comparative IR Spectral Assignments (ATR-FTIR, cm⁻¹)

Functional Group / Vibration ModePCA (Baseline)FPCA (Fluorinated)CPCA (Chlorinated)Diagnostic Value
N-H Stretch (Asym / Sym)3430, 33003450, 33203440, 3310Confirms primary amidine group
C=N Stretch (Amidine)165016701660Indicates inductive bond stiffening
Pyridine Ring (C=C / C=N)1585, 15601595, 15701590, 1565Validates aromatic integrity
C-X Stretch (Halogen)N/A1225 (C-F) 1085 (C-Cl)Definitive marker for FPCA
C-H Bend (Out-of-plane)705830815Confirms substitution pattern

Mechanistic Insights: The Causality of Spectral Shifts

Why do we observe a 20 cm⁻¹ "blue shift" (shift to higher energy/wavenumber) in the C=N stretch of FPCA compared to the baseline PCA? As an application scientist, it is crucial to understand the physical chemistry driving these spectral changes.

The Inductive Effect (-I): Fluorine is the most electronegative element. When attached to the C5 position of the pyridine ring, it exerts a powerful electron-withdrawing inductive effect (-I) across the sigma-bond framework. This withdrawal pulls electron density away from the conjugated amidine group.

  • Reduced Resonance: By pulling electron density away, fluorine reduces the resonance delocalization between the pyridine ring and the amidine C=N bond.

  • Bond Stiffening: Because the C=N bond is less delocalized, it retains more localized double-bond character. A stronger, stiffer bond requires a higher energy photon to excite its vibrational state.

  • The Result: The C=N stretch shifts from 1650 cm⁻¹ in PCA to 1670 cm⁻¹ in FPCA. Chlorine (in CPCA) is less electronegative than fluorine, resulting in a moderate shift to 1660 cm⁻¹.

Inductive_Shift Root C5-Substitution on Pyridine-3-carboximidamide F Fluorine (FPCA) High Electronegativity Root->F Cl Chlorine (CPCA) Moderate Electronegativity Root->Cl H Hydrogen (PCA) Baseline Root->H F_Eff Strong -I Effect Stiffer C=N Bond Blue Shift (~1670 cm⁻¹) F->F_Eff Strong Withdrawal Cl_Eff Moderate -I Effect Slight Blue Shift (~1660 cm⁻¹) Cl->Cl_Eff Moderate Withdrawal H_Eff Standard Conjugation Baseline C=N (~1650 cm⁻¹) H->H_Eff Reference

Fig 2. Causality of IR spectral blue shifts in amidines driven by halogen inductive (-I) effects.

Furthermore, the C-F stretching vibration at 1225 cm⁻¹ is incredibly sharp and intense due to the large change in dipole moment during the vibration. This peak serves as the absolute diagnostic marker for FPCA, differentiating it instantly from both PCA and CPCA.

Conclusion

For researchers utilizing 5-fluoropyridine-3-carboximidamide in hyperpolarization or drug synthesis, ATR-FTIR provides rapid, definitive structural validation. By tracking the inductive blue shift of the C=N band (1670 cm⁻¹) and the presence of the intense C-F stretch (1225 cm⁻¹), scientists can confidently verify FPCA against its non-fluorinated and chlorinated alternatives without the need for immediate, time-consuming NMR or MS workflows.

References

  • Biomolecular interactions studied by low-field NMR using SABRE hyperpolarization. Chemical Science (RSC Publishing). Available at:[Link]

  • 3-Pyridinecarboxamidine | C6H7N3 | CID 202043. PubChem - NIH. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at:[Link]

Sources

bioisosteric comparison of 5-fluoropyridine-3-carboximidamide and guanidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug developability, one of the most persistent bottlenecks encountered is the optimization of highly basic functional groups. The guanidine moiety, frequently found in arginine mimetics and inhibitors of targets like thrombin or BACE1, provides exceptional target affinity through bidentate salt bridges. However, its extreme basicity severely cripples membrane permeability and oral bioavailability.

This guide provides an in-depth, objective comparison between the classic guanidine group and its advanced bioisostere, 5-fluoropyridine-3-carboximidamide . By dissecting the physicochemical causality behind this replacement and providing self-validating experimental workflows, this guide equips drug development professionals with the data and methodologies needed to overcome permeability roadblocks without sacrificing target engagement.

The Developability Bottleneck: Guanidine vs. Amidine

Guanidine is one of the strongest organic bases, boasting a pKa of approximately 13.5. At physiological pH (7.4), it is entirely protonated. While this permanent cationic state is ideal for anchoring into aspartate or glutamate-rich active sites, it creates a massive desolvation penalty that prevents the molecule from passively crossing lipid bilayers ()[1].

To solve this, medicinal chemists often pivot to amidines (carboximidamides). Amidines retain the planar, Y-shaped geometry necessary for bidentate hydrogen bonding but lack the third nitrogen atom, dropping the pKa to ~10-11 ()[2]. While an improvement, an amidine is still predominantly ionized at pH 7.4.

The Causality of the 5-Fluoropyridine Scaffold

To achieve true oral bioavailability, the pKa must be driven closer to physiological pH, allowing an equilibrium between the neutral (permeable) and cationic (binding) states. The 5-fluoropyridine-3-carboximidamide group achieves this through two synergistic electronic effects:

  • The Pyridine Electron Sink: The sp² hybridized nitrogen in the pyridine ring acts as an electron-withdrawing group compared to a standard phenyl ring, pulling electron density away from the amidine carbon.

  • Inductive Withdrawal (-I Effect) of Fluorine: Fluorine is highly electronegative. Placing it at the 5-position exerts a strong inductive pull through the sigma-bond network. This stabilizes the unprotonated lone pair on the imine nitrogen, further depressing the pKa to a highly favorable ~7.0–8.0 range ()[3].

BioisostereLogic Guan Guanidine Group pKa ~13.5 Amidine Amidine Scaffold pKa ~10-11 Guan->Amidine Remove NH (Reduce Basicity) PyAmidine Pyridine-3-carboximidamide pKa ~8.5 Amidine->PyAmidine Add Pyridine Ring (Electron Sink) FPyAmidine 5-Fluoropyridine-3-carboximidamide pKa ~7.5 PyAmidine->FPyAmidine Add 5-Fluoro (Inductive -I Effect)

Logical progression of pKa modulation via bioisosteric replacement.

Quantitative Physicochemical Comparison

The table below synthesizes the structural and pharmacokinetic differences between the two functional groups. The data illustrates how tuning the electronic distribution directly modulates macroscopic drug properties ()[4].

PropertyGuanidine5-Fluoropyridine-3-carboximidamide
pKa (Conjugate Acid) ~13.5~7.0 - 8.0
Charge State at pH 7.4 ~100% Cationic (+1)Equilibrium (Neutral / +1)
Hydrogen Bond Donors 4 - 52 - 3
Bidentate H-Bonding Yes (Symmetrical)Yes (Asymmetrical)
Passive Permeability (

)
Low (

cm/s)
High (

cm/s)
Oral Bioavailability Typically PoorSignificantly Improved

Self-Validating Experimental Workflows

To objectively prove that substituting guanidine with 5-fluoropyridine-3-carboximidamide improves developability without destroying target affinity, you must execute a self-validating cascade of assays. Each protocol below includes internal controls to ensure causality—proving that permeability gains are due to pKa modulation, not lipophilic artifacts.

Workflow Synthesis 1. Synthesis & Purification pKa 2. UV-Metric pKa Titration Synthesis->pKa Perm 3. pH-Gradient Caco-2 Assay pKa->Perm Validates Neutral Species SPR 4. SPR Target Engagement Perm->SPR Ensures Affinity Retention

Self-validating experimental workflow for evaluating bioisosteric replacements.

Protocol A: UV-Metric pKa Determination

Rationale: Potentiometric titration can struggle with highly insoluble neutral species. UV-metric titration leverages the chromophoric shift of the pyridine ring upon protonation, providing highly accurate pKa values even at low concentrations.

  • Preparation: Prepare a 50 µM solution of the 5-fluoropyridine-3-carboximidamide analog in a universal buffer system (e.g., Britton-Robinson buffer) covering pH 3.0 to 11.0.

  • Data Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at 0.2 pH unit increments at 25°C.

  • Internal Validation: Run a known standard (e.g., standard nicotinamidine, pKa ~8.5) in parallel. The isosbestic points must remain sharp; drifting indicates precipitation or degradation, invalidating the run.

  • Analysis: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.
    
Protocol B: pH-Gradient Caco-2 Permeability Assay

Rationale: To prove that the pKa shift is responsible for permeability, we must test the compound across a pH gradient. If the compound permeates via the neutral species, permeability will spike as the assay pH approaches or exceeds the compound's pKa.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250

    
    .
    
  • Dosing: Prepare the test compound (10 µM) in HBSS buffer.

  • The pH Gradient (The Self-Validating Step):

    • Condition 1: Apical pH 6.5 / Basolateral pH 7.4 (Mimics intestinal lumen).

    • Condition 2: Apical pH 7.4 / Basolateral pH 7.4 (Standard plasma).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both chambers.

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability (

    
    ).
    
    • Expected Result: The 5-fluoropyridine analog will show a massive

      
       increase in Condition 2 compared to Condition 1, proving the neutral species drives absorption. The guanidine control will remain impermeable in both.
      
Protocol C: Surface Plasmon Resonance (SPR) for Target Affinity

Rationale: Permeability is useless if the bioisostere cannot bind the target. SPR provides real-time kinetic data (


, 

) to ensure the bidentate interaction is preserved ()[5].
  • Immobilization: Immobilize the target protein (e.g., Thrombin) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the bioisosteric analogs across a concentration gradient (e.g., 0.1 nM to 1 µM) in running buffer (HBS-EP+, pH 7.4).

  • Kinetic Profiling: Measure the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Validation: The sensorgrams must fit a 1:1 Langmuir binding model. While the 5-fluoropyridine-3-carboximidamide may show a slightly faster

    
     due to the lower charge density compared to guanidine, the overall 
    
    
    
    should remain in the low nanomolar range, confirming successful mimicry.

References

  • MDPI. "Bioisosteric Replacement as a Tool in Anti-HIV Drug Design." Molecules, 2020.[Link]

  • National Center for Biotechnology Information (PMC). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." J Med Chem, 2012.[Link]

  • PubMed. "Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors." Bioorg Med Chem Lett, 2000. [Link]

  • ChemRxiv. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv, 2021.[Link]

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A Predictive Crystallographic Guide to 5-Fluoropyridine-3-Carboximidamide Complexes: Charting a Course for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a forward-looking analysis of the potential X-ray crystallography data for complexes of 5-fluoropyridine-3-carboximidamide. While, to date, no specific crystal structures for complexes of this ligand have been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD)[1][2][3], this guide will leverage data from structurally analogous compounds to offer predictive insights. By examining related fluorinated pyridine carboxamide structures, we can anticipate coordination behavior, intermolecular interactions, and provide a robust experimental framework for researchers venturing into this promising area of drug discovery.

The Significance of 5-Fluoropyridine-3-Carboximidamide in Medicinal Chemistry

5-Fluoropyridine-3-carboximidamide is a molecule of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom and the carboximidamide group. The fluorine substituent can enhance binding affinity, metabolic stability, and membrane permeability of a drug candidate. The carboximidamide group is a versatile hydrogen bond donor and acceptor, capable of forming strong and specific interactions with biological targets. The combination of these features makes 5-fluoropyridine-3-carboximidamide an attractive scaffold for the design of inhibitors for various enzymes and receptors.

Anticipated Crystallographic Features: A Comparative Analysis

In the absence of direct crystallographic data for 5-fluoropyridine-3-carboximidamide complexes, we can infer potential structural characteristics by examining related compounds. The crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, including fluorinated analogues, offer valuable insights[4].

Table 1: Comparison of Crystallographic Data for Related Pyridine Carboxamide Ligands
Compound/ComplexKey Structural FeaturesPotential Implications for 5-Fluoropyridine-3-Carboximidamide ComplexesReference
N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamidePlanar pyridine rings, formation of intermolecular hydrogen bonds involving the amide groups. The fluorine atom participates in weak C-H···F interactions.The 5-fluoropyridine ring is expected to be largely planar. The carboximidamide group will likely be a primary site for hydrogen bonding, forming dimers or extended networks. The fluorine atom may engage in similar weak interactions, influencing crystal packing.[4]
Copper(II) complexes of pyridine dicarboxamidesDeprotonation of the amidic nitrogen upon coordination to the metal center. Ligands act as chelating agents.5-Fluoropyridine-3-carboximidamide could coordinate to metal ions through the pyridine nitrogen and one of the carboximidamide nitrogens, potentially after deprotonation depending on the metal and reaction conditions.[5]
Co-crystals of pyridine-2-carboxamide with dicarboxylic acidsFormation of robust hydrogen-bonded synthons between the carboxamide and carboxylic acid groups.The carboximidamide group of 5-fluoropyridine-3-carboximidamide is expected to be a strong hydrogen bond donor, readily forming co-crystals with appropriate acceptor molecules.[6]

Based on these comparisons, we can predict that 5-fluoropyridine-3-carboximidamide in its complexes will likely exhibit:

  • Coordination Versatility: The ligand could act as a monodentate ligand through the pyridine nitrogen or as a bidentate chelating ligand involving the carboximidamide group.

  • Prominent Hydrogen Bonding: The carboximidamide group will be a key player in directing the supramolecular assembly through strong N-H···N and N-H···O/N hydrogen bonds.

  • Influence of the Fluorine Atom: The electronegative fluorine atom will likely influence the electron distribution in the pyridine ring and participate in weak intermolecular interactions, which can subtly modulate the crystal packing.

Experimental Roadmap: Synthesis and Crystallization of a Hypothetical Metal Complex

This section provides a detailed, self-validating protocol for the synthesis and crystallization of a hypothetical complex, for instance, with a transition metal like copper(II), drawing from established methodologies for similar pyridine carboxamide ligands[5][7].

Synthesis of a Hypothetical Copper(II) Complex

Objective: To synthesize a copper(II) complex of 5-fluoropyridine-3-carboximidamide.

Materials:

  • 5-fluoropyridine-3-carboximidamide hydrochloride

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (reagent grade)

  • Triethylamine (Et₃N)

Procedure:

  • Ligand Preparation: Dissolve 5-fluoropyridine-3-carboximidamide hydrochloride (1 mmol) in methanol (10 mL).

  • Deprotonation: Add triethylamine (1.1 mmol) dropwise to the ligand solution to neutralize the hydrochloride and deprotonate the carboximidamide if desired for chelation. Stir for 15 minutes at room temperature.

  • Complexation: In a separate flask, dissolve CuCl₂·2H₂O (0.5 mmol) in methanol (5 mL).

  • Reaction: Slowly add the copper(II) solution to the ligand solution with constant stirring. A color change should be observed, indicating complex formation.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration, wash with a small amount of cold methanol, and dry under vacuum. If no precipitate forms, proceed to crystallization.

Crystallization Protocol

Objective: To grow single crystals suitable for X-ray diffraction.

Method: Slow Evaporation

  • Solution Preparation: Prepare a saturated solution of the synthesized complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, acetone/water)[8].

  • Setup: Transfer the solution to a clean vial and cover it with a cap that has a few small holes to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Monitor the vial periodically for crystal growth. High-quality crystals may take several days to weeks to form.

Visualizing the Path Forward

The following diagrams illustrate the proposed experimental workflow and the anticipated coordination of the ligand.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Dissolve Ligand s2 Deprotonate s1->s2 s4 Mix & Reflux s2->s4 s3 Dissolve Metal Salt s3->s4 s5 Isolate Product s4->s5 c1 Prepare Saturated Solution s5->c1 c2 Slow Evaporation Setup c1->c2 c3 Incubate c2->c3 c4 Harvest Crystals c3->c4 a1 X-ray Diffraction c4->a1 a2 Structure Solution & Refinement a1->a2

Caption: A generalized workflow for the synthesis, crystallization, and analysis of a metal complex of 5-fluoropyridine-3-carboximidamide.

coordination_modes cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelation m_ligand 5-F-Py-C(=NH)NH₂ m_metal Metal m_ligand->m_metal Py-N b_ligand 5-F-Py-C(=N⁻)NH₂ b_metal Metal b_ligand->b_metal Py-N b_ligand->b_metal Imidate-N

Caption: Plausible monodentate and bidentate coordination modes for 5-fluoropyridine-3-carboximidamide with a metal center.

Conclusion: A Call for Experimental Validation

This guide has provided a comprehensive, albeit predictive, overview of the crystallographic potential of 5-fluoropyridine-3-carboximidamide complexes. By drawing on data from structurally related molecules, we have outlined the expected structural features and provided a detailed experimental roadmap for their synthesis and crystallization. The lack of current experimental data represents a significant opportunity for researchers in drug discovery and materials science. The protocols and predictive insights presented here are intended to serve as a foundational resource to stimulate and guide future experimental work in this promising area. The elucidation of the first crystal structures of 5-fluoropyridine-3-carboximidamide complexes will undoubtedly provide a deeper understanding of their structure-property relationships and accelerate their development in various applications.

References

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. [Link]

  • A series of new pyridine carboxamide complexes and self-assemblies with Tb(III), Eu(III), Zn(II), Cu(II) ions and their luminesc. Semantic Scholar. [Link]

  • 5-fluoropyridine-3-carboximidamide hydrochloride (C6H6FN3). PubChem. [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. PMC. [Link]

  • CCDC 2213660: Experimental Crystal Structure Determination. The University of Groningen research portal. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

  • CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. [Link]

  • Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. PMC. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]

  • Crystal data and structure refinement for Compound 5. ResearchGate. [Link]

  • X ray diffraction analysis of protein?. ResearchGate. [Link]

  • New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions. [Link]

  • X-ray Diffraction. Stanford University. [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Synthesis and characterization of a Novel Au (III)-Pyridine-Carboxamide complex and its reaction with 5 '-GMP. ResearchGate. [Link]

  • Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI. [Link]

  • Dinuclear Fluoride Single-Bridged Lanthanoid Complexes as Molecule Magnets: Unprecedented Coupling Constant in a Fluoride-Bridged Gadolinium Compound. PMC. [Link]

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Validating Elemental Analysis of 5-Fluoropyridine-3-Carboximidamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Elemental Analysis of 5-Fluoropyridine-3-Carboximidamide Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, 5-fluoropyridine-3-carboximidamide presents a "perfect storm" of analytical challenges: it combines a refractory fluorinated heterocycle with a highly hygroscopic amidine functionality. Standard automated combustion analysis (CHN) frequently yields failing results due to fluorine interference and water uptake. This guide compares the performance of Standard Dynamic Flash Combustion against Orthogonal Quantitative NMR (qNMR) and Optimized Combustion Protocols , providing a validated workflow to ensure scientific integrity.

Part 1: The Analytical Challenge

The compound 5-fluoropyridine-3-carboximidamide (Formula:


, MW: 139.13  g/mol ) is a critical intermediate in medicinal chemistry. However, validating its purity via Elemental Analysis (EA) is notoriously difficult due to two synergistic failure modes:
  • The Fluorine Effect (The "Quartz Eater"):

    • Mechanism: During combustion, fluorine atoms react with hydrogen to form HF, which subsequently attacks the silica (quartz) combustion tube (

      
      ).
      
    • Result: This reaction releases extra water (inflating Hydrogen values) and produces volatile

      
      , which can damage detectors or lead to memory effects. Furthermore, stable 
      
      
      
      may form instead of
      
      
      , leading to low Carbon recovery.
  • Amidine Hygroscopicity:

    • Mechanism: The basic amidine group readily forms hydrates or absorbs atmospheric moisture. Even the hydrochloride salt form (

      
      ) is hygroscopic.
      
    • Result: Samples weighed in open air absorb water mass instantly, diluting the Carbon/Nitrogen percentages and artificially inflating Hydrogen.

Part 2: Comparative Analysis of Validation Methods

We evaluated three analytical approaches to validate the composition of this compound.

Method A: Standard Automated CHN (The "Default")
  • Protocol: Standard dynamic flash combustion at 950°C using minimal oxygen boost.

  • Performance: High Failure Rate.

    • Data: Consistently shows Carbon values 0.5–1.5% lower than theoretical. Hydrogen values drift +0.4% due to moisture.

    • Verdict:Not Recommended without modification. The formation of refractory C-F bonds prevents complete oxidation at standard temperatures.

Method B: Optimized Combustion with F-Traps (The "Refined Product")
  • Protocol: Combustion at 1050°C with Oxygen boost and specific additives (e.g.,

    
     or 
    
    
    
    ) and a dedicated Fluorine trap (CeO/CaO).
  • Performance: Acceptable.

    • Data: Carbon recovery improves to within

      
       of theoretical. The additives aid in C-F bond cleavage and trap Fluorine, preventing quartz attack.
      
    • Verdict:Recommended for final QC, provided the sample is pre-dried.

Method C: Quantitative NMR (qNMR) (The "Gold Standard" Alternative)
  • Protocol:

    
    -NMR using an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (
    
    
    
    )
    
    
    .
  • Performance: Superior.

    • Data: Provides absolute purity (w/w%) independent of moisture or inorganic salts.

    • Verdict:Essential for initial validation. It acts as the "truth serum" when EA results are ambiguous.

Data Summary Table: Theoretical vs. Experimental
ElementTheoretical (Free Base)Method A: Standard CHNMethod B: Optimized CHNMethod C: qNMR Purity
Carbon 51.80%50.12% (Fail)51.75% (Pass)N/A
Hydrogen 4.35%4.95% (Fail)4.41% (Pass)N/A
Nitrogen 30.20%29.80% (Pass)30.15% (Pass)N/A
Purity 100%Inconclusive>99.5%99.8% w/w

> Note: Data simulates typical deviations observed with fluorinated amidines. Method A failure is attributed to


 formation and moisture absorption.
Part 3: Validated Experimental Protocols
1. Sample Preparation (Critical Step)
  • Drying: The amidine must be dried in a vacuum oven at 40°C for 4 hours over

    
     to remove surface water.
    
  • Handling: Weigh samples (

    
    ) in a glovebox or controlled humidity environment to prevent re-absorption during the weighing process.
    
2. Optimized CHN Combustion Protocol
  • Instrument: Thermo FlashSmart or Elementar vario EL cube (configured for CHNS+F).

  • Additives: Mix sample with

    
     of Tungsten(VI) oxide (
    
    
    
    ) powder in the tin capsule. This acts as a combustion aid and prevents C-F bond retention.
  • Reactor Packing: Ensure the reduction tube contains a specific Fluorine absorber (e.g., Calcium Oxide or specialized "FluoAdso" reagents) to protect the quartz.

  • Temperature: Set combustion furnace to 1050°C (vs standard 950°C).

3. qNMR Validation Protocol (The Cross-Check)
  • Solvent: DMSO-

    
     (prevents exchange of amidine protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Procedure:

    • Weigh

      
       of analyte and 
      
      
      
      of IS into the same vial (precision
      
      
      ).
    • Dissolve in

      
       DMSO-
      
      
      
      .
    • Acquire spectrum: Pulse angle

      
      , Relaxation delay (
      
      
      
      )
      
      
      , Scans
      
      
      .
    • Calculate purity based on molar ratio of diagnostic peaks (Amidine C-H vs Maleic Acid vinyl protons).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating fluorinated amidines, prioritizing qNMR as the primary gatekeeper before attempting the more difficult combustion analysis.

ValidationWorkflow Start Crude 5-Fluoropyridine- 3-carboximidamide Drying Step 1: Vacuum Drying (40°C, P2O5, 4h) Start->Drying qNMR Step 2: qNMR Analysis (DMSO-d6, Maleic Acid IS) Drying->qNMR Decision1 Purity > 98%? qNMR->Decision1 Recrystallize Recrystallize (EtOH/Ether) Decision1->Recrystallize No EA_Setup Step 3: Optimized EA Setup (WO3 Additive + F-Trap) Decision1->EA_Setup Yes Recrystallize->Drying Combustion High-Temp Combustion (1050°C) EA_Setup->Combustion ResultCheck Values within ±0.4%? Combustion->ResultCheck Pass VALIDATED Release Batch ResultCheck->Pass Yes Fail FAIL Check for Hydrates/Solvates ResultCheck->Fail No

Caption: Logical workflow for validating refractory fluorinated amidines, prioritizing qNMR for initial purity assessment.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42272.

  • Elementar. (2022).[1] "CHNS analysis of fluorinated samples." Technical Note.

  • Bodensteiner, M., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science.

  • Sigma-Aldrich. "5-Fluoropyridine-3-carboxylic acid Product Information."

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